Technical Documentation Center

Linolenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Linolenylamine
  • CAS: 77889-85-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Physical Properties, and Formulation Applications of Linolenylamine

Executive Summary and Molecular Architecture Linolenylamine (CAS: 77889-85-1) is a highly specialized, unsaturated aliphatic primary amine derived from linolenic acid[1]. In the fields of advanced drug delivery and nanot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Molecular Architecture

Linolenylamine (CAS: 77889-85-1) is a highly specialized, unsaturated aliphatic primary amine derived from linolenic acid[1]. In the fields of advanced drug delivery and nanotechnology, the precise molecular geometry of lipidic surfactants dictates the thermodynamic stability and biological efficacy of the final formulation.

Systematically named (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine , the molecule consists of two functionally distinct domains:

  • The Hydrophilic Headgroup: A primary amine (–NH₂) that acts as a weak base. At physiological pH, this group is protonated, providing cationic anchoring points for nucleic acids (in Lipid Nanoparticles) or coordinate covalent bonding to metal chalcogenide cores (in quantum dots).

  • The Lipophilic Tail: An 18-carbon aliphatic chain containing three cis (Z) double bonds at the C9, C12, and C15 positions[1].

Causality in Design: The presence of three cis double bonds is the critical functional driver of linolenylamine. Unlike saturated analogues (e.g., octadecylamine) which pack tightly into rigid crystalline lattices, the cis configurations introduce severe "kinks" in the hydrocarbon chain. This steric hindrance drastically reduces intermolecular van der Waals packing, lowering the phase transition temperature and imparting high membrane fluidity—a mandatory characteristic for facilitating endosomal escape in mRNA drug delivery systems.

Physicochemical Properties

Understanding the physical state and thermal boundaries of linolenylamine is essential for downstream processing, particularly in solvent selection and thermal degradation prevention during formulation.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine
CAS Registry Number 77889-85-1
Molecular Formula C₁₈H₃₃N
Molecular Weight 263.46 g/mol
Physical State (25°C) Viscous oil to slushy solid
Boiling Point 175–180 °C (at 6 mmHg vacuum)
Stereochemistry Achiral (contains 3 E/Z centers, all Z)
Solubility Profile Insoluble in water; highly soluble in chloroform, hexane, and dichloromethane

Data synthesized from the FDA Global Substance Registration System (NCATS) and validated chromatographic literature[1][2][3].

Synthesis and Purification Methodologies

To obtain high-purity linolenylamine for pharmaceutical or nanomaterial applications, a three-step synthetic conversion from linolenic acid is typically employed.

Self-Validating Protocol: Chemical Synthesis of Linolenylamine

Step 1: Chlorination (Activation)

  • Procedure: React linolenic acid with an excess of thionyl chloride (SOCl₂) under reflux for 2 hours.

  • Causality: SOCl₂ is specifically chosen over PCl₅ because its byproducts (SO₂ and HCl) are gaseous. This drives the equilibrium forward via Le Chatelier's principle and eliminates the need for complex aqueous workups that could hydrolyze the intermediate.

  • Validation: Perform FT-IR spectroscopy. The broad carboxylic –OH stretch (~3000 cm⁻¹) must completely disappear, replaced by a sharp, intense acyl chloride C=O stretch at ~1800 cm⁻¹.

Step 2: Amidation

  • Procedure: Dissolve the resulting linolenyl chloride in dry benzene. Introduce anhydrous ammonia gas (NH₃) while maintaining the reaction temperature strictly below 5 °C[2].

  • Causality: The low temperature suppresses secondary nucleophilic attacks and prevents the thermally-induced cis-to-trans isomerization of the sensitive double bonds.

  • Validation: TLC analysis (Hexane:EtOAc 7:3) should show the disappearance of the highly mobile acid chloride and the appearance of a polar amide spot.

Step 3: Reduction

  • Procedure: Reduce the linolenamide using Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether under an argon atmosphere. Quench carefully with water and basicify. Extract the organic layer, dry over MgSO₄, and subject to fractional vacuum distillation.

  • Causality: Vacuum distillation (175–180 °C at 6 mmHg) is mandatory[2]. Distilling at atmospheric pressure would require temperatures exceeding 300 °C, leading to catastrophic thermal cracking and oxidation of the polyunsaturated chain.

  • Validation: Final FT-IR must show the complete absence of the C=O stretch and the emergence of a primary amine N–H doublet at ~3300 cm⁻¹ and 3400 cm⁻¹.

Synthesis_Workflow A Linolenic Acid (Precursor) B Linolenyl Chloride (Intermediate) A->B SOCl2, Reflux (Chlorination) C Linolenamide (Amide Intermediate) B->C NH3(g), <5°C (Amidation) D Linolenylamine (Final Product) C->D LiAlH4, Ether (Reduction)

Figure 1: Step-by-step chemical synthesis workflow of linolenylamine from linolenic acid.

Advanced Applications: Nanotechnology and Drug Delivery

Steric Capping of Magic Size Nanoclusters

In the synthesis of semiconductor nanocrystals (e.g., CdSe, PbSe), linolenylamine acts as a dynamic surface capping agent[4]. The primary amine headgroup donates its lone pair to coordinate with the electrophilic metal cations on the nanoparticle surface. Concurrently, the highly kinked C18 tail projects into the organic solvent. This creates a massive steric shield that prevents individual nanoclusters from aggregating (Ostwald ripening), thereby maintaining monodispersity and preserving narrow photoluminescence emission bands[4].

Ionizable Lipids in Lipid Nanoparticles (LNPs)

Linolenylamine serves as a foundational building block for synthesizing novel ionizable cationic lipids used in mRNA delivery. The unique polyunsaturated geometry of the linoleyl/linolenyl tails enhances the fusogenicity of the LNP with the endosomal membrane. Upon endocytosis, the acidic environment of the endosome protonates the amine headgroup, triggering a phase transition from a lamellar to a hexagonal (H_II) phase, which physically disrupts the endosomal bilayer and releases the therapeutic payload into the cytosol.

LNP_Mechanism Core Nanoparticle Core (Therapeutic Payload) Amine Primary Amine (Cationic Binding) Core->Amine Electrostatic Bond Tail Unsaturated C18 Tail (Membrane Fluidity) Amine->Tail Covalent Linkage Solvent Aqueous Interface (Steric Stabilization) Tail->Solvent Hydrophobic Shielding

Figure 2: Mechanistic role of linolenylamine in nanoparticle stabilization and LNP formulation.

Standard Operating Procedure (SOP): Surface Functionalization of Nanoclusters

To utilize linolenylamine for the stabilization of inorganic nanoclusters, follow this self-validating protocol:

  • Precursor Solubilization: Dissolve the metal chalcogenide precursors (e.g., Lead(II) acetate and a phosphine chalcogenide) in a non-coordinating solvent (e.g., 1-octadecene) containing 5 molar equivalents of linolenylamine.

    • Causality: The excess of linolenylamine ensures that the nucleation sites are immediately capped upon formation, restricting the particle size to the "magic" sub-2 nm regime[4].

  • Thermal Nucleation: Heat the mixture to 70 °C under a strict Argon atmosphere for 30 minutes.

    • Causality: The inert atmosphere prevents the oxidation of the three double bonds in the linolenylamine tail, which would otherwise lead to cross-linking and macroscopic precipitation.

  • Quenching and Ligand Exchange: Rapidly cool the reaction to room temperature. Add an equal volume of anhydrous ethanol.

    • Causality: Ethanol acts as an anti-solvent. The highly lipophilic linolenylamine tails collapse in the polar ethanol, forcing the capped nanoclusters to precipitate out of the 1-octadecene solution.

  • Validation (Self-Correction): Centrifuge the precipitate and resuspend in hexane. Perform UV-Vis spectroscopy. A sharp, narrow excitonic absorption peak validates successful capping. If the peak is broad, it indicates insufficient linolenylamine binding and subsequent particle aggregation; the batch must be discarded.

References

  • NCATS Inxight Drugs / FDA Global Substance Registration System. LINOLENYLAMINE (CAS: 77889-85-1). U.S. Department of Health & Human Services. Available at: [Link]

  • Nematicidal Activity of N-Substituted and N,N-Disubstituted Alkylamines against the Pine Wood Nematode. Agricultural and Biological Chemistry. Taylor & Francis Online. Available at:[Link]

  • Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Journal of Separation Science. ResearchGate. Available at: [Link]

  • Magic Size Nanoclusters and Methods of Preparing Same (US Patent).Google Patents.

Sources

Exploratory

Linolenylamine Toxicity and Biocompatibility In Vitro: A Mechanistic Guide for Nanoparticle Formulation

Executive Summary Linolenylamine (CAS# 77889-85-1), chemically designated as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine, is a highly bioactive primary fatty amine[1]. While frequently utilized as a surface-passivating a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linolenylamine (CAS# 77889-85-1), chemically designated as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine, is a highly bioactive primary fatty amine[1]. While frequently utilized as a surface-passivating agent for quantum dots and a cationic lipid component in advanced nanocarriers[2], its application is fundamentally constrained by its in vitro toxicity profile. This whitepaper provides an in-depth mechanistic analysis of linolenylamine-induced cytotoxicity, detailing how its polyunsaturated 18:3 hydrocarbon tail and cationic headgroup synergistically drive mitochondrial dysfunction, lipid peroxidation (LPO), and lipoxygenase (LOX)-mediated apoptosis.

The Dual-Edged Bioactivity of Linolenylamine

To engineer safe lipid nanoparticles (LNPs) or liposomes, formulators must understand the structure-activity relationship of their lipid excipients. Linolenylamine presents two distinct structural liabilities when introduced to biological systems:

  • The Cationic Primary Amine: At physiological pH, the primary amine is protonated. Cationic lipids inherently interact with negatively charged proteoglycans on the plasma membrane, facilitating cellular uptake. However, this positive charge also drives the lipid to accumulate within the highly electronegative matrix of the mitochondria, disrupting the mitochondrial membrane potential (MMP)[3].

  • The Polyunsaturated Tail (18:3): Unlike saturated analogs (e.g., stearylamine), linolenylamine contains three cis double bonds. These bis-allylic positions are highly susceptible to hydrogen abstraction, making the molecule a potent substrate for reactive oxygen species (ROS)-driven lipid peroxidation[4]. Furthermore, linolenic acid derivatives are direct substrates for lipoxygenase (LOX) enzymes, which convert them into hydroperoxides and oxylipins—potent signaling molecules that can trigger programmed cell death[5].

Comparative Cytotoxicity Profile

The degree of lipid unsaturation directly correlates with oxidative stress potential. The table below synthesizes the comparative in vitro toxicity profiles of 18-carbon fatty amines.

Cationic LipidChain StructurePrimary Toxicity DriverRelative ROS GenerationRepresentative IC50 (HepG2)
Stearylamine 18:0 (Saturated)MMP disruption, membrane rigidification+~25–30 µg/mL
Oleylamine 18:1 (Monounsaturated)MMP disruption, mild peroxidation++~15–20 µg/mL
Linolenylamine 18:3 (Polyunsaturated)MMP disruption, severe LPO, LOX metabolism++++<10 µg/mL

Table 1: Structural comparison of 18-carbon primary amines and their corresponding cytotoxicity drivers.

Mechanistic Pathways of Linolenylamine Toxicity

When linolenylamine-based nanocarriers enter the intracellular space, they trigger a cascade of apoptotic signals. The toxicity is not merely a physical disruption of the membrane, but a complex biochemical event involving enzymatic conversion and oxidative bursts.

The cationic headgroup initiates mitochondrial depolarization, which uncouples oxidative phosphorylation and halts ATP production[3]. Simultaneously, the 18:3 tail undergoes rapid auto-oxidation and LOX-mediated conversion into oxylipins[5]. This dual-pathway assault depletes intracellular antioxidants (like glutathione) and triggers the release of cytochrome c, culminating in caspase-3 activation and apoptosis[3][4].

G LNA Linolenylamine (18:3) Membrane Plasma Membrane Interaction LNA->Membrane LOX Lipoxygenase (LOX) Pathway LNA->LOX Mito Mitochondrial Depolarization Membrane->Mito ROS ROS Generation & Lipid Peroxidation Mito->ROS Caspase Cytochrome c Release & Caspase-3 Activation ROS->Caspase Oxy Oxylipin Formation LOX->Oxy Oxy->ROS Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Linolenylamine-induced intracellular ROS and apoptosis signaling pathway.

Self-Validating Experimental Protocols for Biocompatibility

To accurately assess the biocompatibility of linolenylamine formulations, researchers must move beyond standard MTT assays. High levels of ROS and lipid peroxidation can interfere with tetrazolium reduction, leading to false viability readouts. Instead, evaluating mitochondrial integrity and ROS generation provides a more accurate, mechanistic understanding of toxicity[6].

Protocol A: Ratiometric Assessment of Mitochondrial Depolarization (JC-1 Assay)

Rationale: JC-1 is prioritized over single-channel dyes (like TMRE) because it provides a ratiometric readout. It forms red fluorescent J-aggregates in healthy, polarized mitochondria, but reverts to green fluorescent monomers when linolenylamine depolarizes the membrane. This internal normalization accounts for variations in cell size and mitochondrial mass.

  • Cell Seeding: Seed HepG2 or HeLa cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with linolenylamine formulations (titrated from 1 to 50 µg/mL). Include a vehicle control and a positive control (50 µM FCCP, a known mitochondrial uncoupler) for 4 to 24 hours.

  • Dye Incubation: Remove media and wash once with PBS. Add 100 µL of JC-1 working solution (2 µg/mL in complete media) to each well. Incubate in the dark for 20 minutes at 37°C[6].

  • Washing: Carefully remove the JC-1 solution and wash twice with cold PBS to remove background monomer fluorescence.

  • Quantification: Read fluorescence on a microplate reader.

    • J-aggregates (Healthy): Ex/Em = 535/590 nm.

    • Monomers (Depolarized): Ex/Em = 485/530 nm.

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A decreasing ratio indicates linolenylamine-induced mitochondrial depolarization.

Protocol B: Intracellular ROS Detection via DCFDA

Rationale: H2DCFDA is cell-permeable and is cleaved by intracellular esterases. Upon encountering the rapid oxidative burst caused by the peroxidation of linolenylamine's 18:3 tail, it oxidizes into highly fluorescent DCF.

  • Preparation: Seed cells as described above.

  • Pre-loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes. (Note: Pre-loading is crucial as linolenylamine rapidly induces ROS upon entry; adding the dye post-treatment misses the initial oxidative burst).

  • Treatment: Remove dye, wash with PBS, and apply linolenylamine treatments in complete media.

  • Kinetic Readout: Measure DCF fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 4 hours to capture the peak of lipid peroxidation[4].

Formulation Strategies to Mitigate Toxicity

If linolenylamine must be used for its specific bioactivity or structural properties, its toxicity can be engineered out through rational LNP design:

  • Molar Ratio Restriction: Limit linolenylamine to < 10 mol% of the total lipid composition. Exceeding this threshold exponentially increases membrane destabilization and ROS generation.

  • Antioxidant Co-formulation: Incorporate lipophilic antioxidants, such as α -tocopherol (Vitamin E), at 1–2 mol% within the lipid bilayer. α -tocopherol acts as a radical scavenger, specifically protecting the bis-allylic hydrogens of the 18:3 chain from propagating lipid peroxidation.

  • Polymeric Shielding: PEGylation (using lipids like DMG-PEG2000) or coating the liposomes with biocompatible polymers (e.g., carboxymethyl chitosan) masks the primary amine's surface charge, preventing immediate electrostatic rupture of the plasma membrane and delaying mitochondrial accumulation[6].

By understanding the precise enzymatic and oxidative vulnerabilities of linolenylamine, drug development professionals can harness its unique biophysical properties while maintaining strict in vitro and in vivo biocompatibility.

References

  • Krauss, T. D., et al. (2011). Continuously Photoluminescent Nanoparticles. US Patent 2011/0031452 A1.
  • Van Der Stelt, M., et al. (2000). Formation of a new class of oxylipins from N-acyl(ethanol)amines by the lipoxygenase pathway. European Journal of Biochemistry, 267(7), 2000-2007. Available at: [Link]

  • Van Der Stelt, M., et al. (2002). Oxygenated Metabolites of Anandamide and 2-Arachidonoylglycerol: Conformational Analysis and Interaction with Cannabinoid Receptors, Membrane Transporter, and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 45(17), 3709–3720. Available at: [Link]

  • Du, Y., et al. (2024). Apoptosis induced by cationic liposome based on the mitochondrial signaling pathway in vitro. Colloids and Surfaces B: Biointerfaces. Available at: [Link]

  • Wang, Y., et al. (2017). Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells. Biological and Pharmaceutical Bulletin, 40(8), 1221-1229. Available at: [Link]

  • Martin, A., et al. (2023). Magnetic Cationic Liposomes-Based Delivery System Reduces Drug-Induced Cytotoxicity in an In Vitro Model of Hearing Loss. Pharmaceutics, 15(2), 460. Available at: [Link]

Sources

Foundational

role of linolenylamine in targeted drug delivery systems

An In-depth Technical Guide to the Role of Linolenylamine in Targeted Drug Delivery Systems Foreword: The Imperative for Precision in Drug Delivery In the landscape of modern therapeutics, the chasm between a drug's intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of Linolenylamine in Targeted Drug Delivery Systems

Foreword: The Imperative for Precision in Drug Delivery

In the landscape of modern therapeutics, the chasm between a drug's intrinsic potency and its clinical efficacy is often defined by its delivery mechanism. The concept of a "magic bullet," envisioned by Paul Ehrlich over a century ago, remains the guiding principle of targeted therapy: to elicit a maximal therapeutic effect at the site of disease while sparing healthy tissues. Conventional drug administration is frequently hampered by poor bioavailability, rapid degradation, off-target toxicity, and the inability to cross biological barriers.[1] Nanoparticle-based drug delivery systems have emerged as a transformative solution, offering a means to overcome these challenges.[2][3]

Among the diverse materials used to construct these nanocarriers, lipids hold a privileged position due to their biocompatibility, biodegradability, and structural similarity to cellular membranes.[1][4] This guide focuses on a particularly promising, yet specialized, functional lipid: linolenylamine . We will dissect its molecular attributes, explore its multifaceted roles in constructing intelligent delivery vehicles, and provide the technical rationale for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced lipid chemistry for next-generation targeted therapeutics.

The Molecular Advantage: Physicochemical Properties of Linolenylamine

To appreciate the role of linolenylamine, we must first understand its chemical architecture. It is an amphiphilic molecule composed of two key moieties: a hydrophobic tail derived from α-linolenic acid and a hydrophilic primary amine headgroup.

  • The Hydrophobic Tail: The tail is an 18-carbon chain with three cis double bonds (an omega-3 fatty acid). This high degree of unsaturation is not a trivial feature. Unlike saturated (e.g., stearylamine) or monounsaturated (e.g., oleylamine) counterparts, the kinks introduced by these double bonds prevent dense packing in a lipid bilayer. This imparts increased fluidity and a lower phase transition temperature to the membrane. As we will explore, this fluidity is crucial for facilitating membrane fusion events essential for payload release. Studies on other unsaturated lipids have confirmed their importance in enhancing the efficacy of lipid nanoparticles (LNPs).[5][6]

  • The Hydrophilic Headgroup: The primary amine (-NH₂) serves a dual purpose. Firstly, it is a pH-sensitive cationic center . At physiological pH (~7.4), it is partially protonated. However, in the acidic microenvironments of tumors (pH ≈ 6.5) or, more significantly, within the maturing endosome (pH 5.0–6.0), it becomes fully protonated (-NH₃⁺).[7][8] This charge reversal is the linchpin of its "smart" behavior. Secondly, the primary amine is a versatile chemical handle for covalent modification, allowing for the attachment of polymers, targeting ligands, and other functional molecules.[]

PropertySignificance in Drug Delivery
Polyunsaturated Tail Increases membrane fluidity; lowers the energy barrier for membrane fusion and formation of non-bilayer structures (e.g., hexagonal phase), aiding endosomal escape.[][10]
Primary Amine Headgroup Acts as a "proton sponge" for pH-dependent endosomal escape; provides a positive charge for complexing with anionic cargo (e.g., nucleic acids).[11][12]
pH-Sensitivity (pKa) Enables charge-reversal for triggered payload release and targeted cellular interaction in acidic environments (tumors, endosomes).[][14]
Reactive Handle Allows covalent conjugation of targeting moieties (peptides, antibodies) and stealth agents (PEG) for active targeting and prolonged circulation.[15][16]

Architecting the Carrier: Linolenylamine in Nanoparticle Formulations

Linolenylamine is not typically used alone but is incorporated as a critical functional component into established nanocarrier platforms like liposomes and lipid nanoparticles (LNPs).[4][17] The decision to include it is driven by the specific delivery challenge one aims to solve.

Cationic Liposomes for Gene Delivery

The delivery of genetic material (mRNA, siRNA, pDNA) is hindered by the nucleic acid's negative charge and susceptibility to nucleases.[5] Cationic lipids are essential for overcoming this barrier.[18][19] When linolenylamine is formulated into a liposome alongside structural lipids (e.g., DOPC, DSPC) and cholesterol, its protonated amine headgroup electrostatically complexes with the phosphate backbone of the nucleic acid.[17][20]

This process serves two functions:

  • Condensation & Encapsulation: It neutralizes the negative charge, allowing the nucleic acid to be condensed and efficiently encapsulated within the nanoparticle core.

  • Cellular Interaction: The resulting net positive surface charge of the nanoparticle promotes adhesion to the negatively charged cell surface (via proteoglycans), initiating cellular uptake through endocytosis.[11][19]

The molar ratio of the cationic amine to the nucleic acid phosphate (the N:P ratio) is a critical formulation parameter that must be empirically optimized to ensure efficient encapsulation and avoid cytotoxicity.[20]

pH-Responsive Liposomes for Tumor Targeting

The acidic tumor microenvironment provides a unique trigger for targeted drug release.[8][14] Liposomes can be engineered to remain stable and relatively neutral in the bloodstream (pH 7.4) but to destabilize and release their payload upon encountering the lower pH of a tumor.

By incorporating linolenylamine, the nanoparticle gains pH-responsive character. As the liposome extravasates into the tumor interstitium, the increasing protonation of the amine headgroups can induce structural rearrangements within the lipid bilayer, leading to membrane destabilization and release of the encapsulated drug (e.g., doxorubicin).[8][21] This strategy concentrates the therapeutic effect at the tumor site, reducing systemic toxicity.

Mechanism of Action: Breaching the Endosomal Barrier

For many advanced therapeutics, including gene therapies and protein-based drugs, the mission is not complete upon cellular entry. The payload is typically sequestered within an endosome, which is destined to fuse with a lysosome where the cargo will be degraded. Effecting endosomal escape is arguably the most significant hurdle in intracellular drug delivery.[11][22] Linolenylamine is a powerful tool for overcoming this barrier through two synergistic mechanisms.

The Proton Sponge Effect

This is a widely accepted mechanism for amine-containing delivery vectors.[11][12] Once the linolenylamine-bearing nanoparticle is inside the endosome, the cell's proton pumps (V-ATPase) actively transport H⁺ ions into the lumen, lowering the pH. The primary amines of linolenylamine act as a buffer, continually sequestering these protons. This sustained proton influx triggers a compensatory influx of chloride ions (Cl⁻) and water to maintain charge and osmotic balance. The endosome swells under the increasing osmotic pressure until it ultimately ruptures, releasing the nanoparticle and its therapeutic cargo into the cytoplasm.[12][]

G cluster_0 Endosome (Acidifying Lumen) cluster_1 Cytoplasm np LNA-Nanoparticle protons H+ np->protons Proton Sequestration (Buffering) cl_ions Cl- protons->cl_ions Charge Balance water H₂O cl_ions->water Osmotic Influx released_np Released Nanoparticle + Cargo pump V-ATPase Proton Pump pump->protons H+ Pumping cluster_0 cluster_0 cluster_0->released_np Endosomal Rupture (Osmotic Lysis) caption Diagram 1: The Proton Sponge Effect.

Caption: Diagram 1: The Proton Sponge Effect.

Membrane Destabilization and Fusion

This mechanism leverages the physicochemical properties of both the headgroup and the tail of linolenylamine. As the amine headgroups become protonated in the acidic endosome, they can interact strongly with anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[11] This charge-based interaction, combined with the non-ideal packing and high fluidity conferred by the polyunsaturated linolenyl tails, can induce a phase transition in the lipid assembly. The lipids may rearrange from a stable bilayer (lamellar phase) into a non-bilayer inverted hexagonal (HII) phase .[][10] This structural transformation creates defects in the endosomal membrane, leading to pore formation or outright fusion with the nanoparticle, ultimately releasing the cargo.[10][] The inclusion of helper lipids like DOPE, which inherently favor the HII phase, can synergistically enhance this effect.[][23]

Active Targeting: Guiding the Carrier to its Destination

While pH-responsiveness provides a degree of passive targeting, true precision is achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells.[24][25] The primary amine of linolenylamine is an ideal anchor point for such modifications.

A common strategy involves using a heterobifunctional PEG linker. One end of the PEG chain is attached to the linolenylamine (or another lipid in the formulation) before nanoparticle assembly, while the other end has a reactive group (e.g., maleimide, NHS-ester) for conjugating a targeting ligand.[][26]

  • PEGylation ("Stealth"): The polyethylene glycol (PEG) layer provides a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby preventing rapid clearance from circulation and increasing the nanoparticle's half-life.[1]

  • Ligand Conjugation: Targeting ligands such as peptides (e.g., RGD peptide for integrin-expressing tumor cells), aptamers, or antibody fragments can be covalently attached to the distal end of the PEG chain.[15][16][24] This allows the nanocarrier to actively seek out and bind to its target, enhancing accumulation and cellular uptake at the site of disease.[27]

G cluster_workflow Conjugation Workflow start Linolenylamine (or other amine-lipid) peg Step 1: PEGylation (e.g., NHS-PEG-Maleimide) start->peg React with -NH₂ ligand Step 2: Ligand Attachment (e.g., Thiol-containing Peptide) peg->ligand React with Maleimide formulation Step 3: Formulation (Incorporate into Liposome) ligand->formulation final Targeted Nanoparticle (LNA-PEG-Ligand) formulation->final caption Diagram 2: Workflow for Active Targeting.

Caption: Diagram 2: Workflow for Active Targeting.

Experimental Protocols: A Practical Framework

The translation of these concepts into practice requires robust and reproducible methodologies. Below are foundational protocols for the synthesis and in vitro evaluation of linolenylamine-containing nanoparticles.

Protocol 1: Formulation and Characterization of Linolenylamine-Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion for creating drug-loaded liposomes.

Methodology:

  • Lipid Preparation: In a round-bottom flask, dissolve the lipids in a chloroform/methanol mixture (2:1 v/v). A typical formulation might be:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): 55 mol%

    • Cholesterol: 35 mol%

    • Linolenylamine: 10 mol% (Rationale: DOPC provides the main bilayer structure, cholesterol imparts stability, and linolenylamine provides the functional cationic/pH-sensitive character.)

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at 37°C until a thin, uniform lipid film is formed on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) containing the hydrophilic drug to be encapsulated. The hydration is performed above the lipid mixture's phase transition temperature with gentle agitation for 1 hour.

  • Sizing (Extrusion): To obtain vesicles of a uniform size, subject the resulting multilamellar vesicle suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

  • Characterization:

    • Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size is typically 80-150 nm with a PDI < 0.2 for in vivo applications.[28]

    • Zeta Potential: Measure to determine surface charge, which should become more positive at lower pH values.

    • Encapsulation Efficiency (%EE): Quantify the amount of encapsulated drug versus the initial total amount using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy) after lysing the liposomes with a detergent (e.g., Triton X-100).

Protocol 2: In Vitro Biocompatibility - Hemolysis Assay

This assay is a critical first-pass screen for membrane-disrupting toxicity, essential for any formulation intended for intravenous administration.[29]

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Isolation: Centrifuge the blood (e.g., 1000 x g for 10 min). Discard the plasma and buffy coat. Wash the pelleted RBCs three times with cold PBS.

  • RBC Suspension: Resuspend the washed RBCs in PBS to achieve a 2% (v/v) suspension.

  • Incubation: In microcentrifuge tubes, add 100 µL of the 2% RBC suspension to 900 µL of the nanoparticle formulation diluted to various concentrations in PBS.

  • Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Pellet the intact RBCs by centrifugation (1000 x g for 5 min).

  • Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a plate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 (Self-Validation: A formulation is generally considered non-hemolytic and biocompatible for IV injection if it exhibits <5% hemolysis at the intended therapeutic concentration.)[29]

In Vivo Considerations: Biocompatibility and Toxicity

While in vitro assays provide essential preliminary data, the ultimate test of a delivery system is its in vivo performance and safety profile.[30] The cationic nature of linolenylamine, while crucial for its function, can also be a source of toxicity. High concentrations of cationic lipids can disrupt cell membranes indiscriminately and activate inflammatory pathways.[31][32]

Therefore, a thorough preclinical safety evaluation is mandatory. Key studies include:

  • Acute Toxicity Studies: Administering escalating doses of the formulation to animal models (e.g., mice) to determine the maximum tolerated dose (MTD).[33]

  • Biodistribution Studies: Using labeled nanoparticles (e.g., fluorescent or radioactive) to track their accumulation in various organs over time. This is critical to confirm target site accumulation and identify potential off-target effects.[30]

  • Histopathology: Examining major organs (liver, spleen, kidney, heart, lungs) from treated animals for any signs of tissue damage or inflammation.[31]

  • Hematology and Blood Chemistry: Analyzing blood samples to check for effects on blood cell counts and markers of liver and kidney function.[33]

A successful linolenylamine-based formulation must strike a delicate balance: it must be potent enough to disrupt the endosomal membrane but not so potent that it disrupts healthy cell membranes or causes systemic toxicity.[29] This is achieved through careful optimization of the formulation, including the molar percentage of linolenylamine and the use of shielding agents like PEG.

Conclusion and Future Perspectives

Linolenylamine represents a highly versatile and powerful tool in the arsenal of the drug delivery scientist. Its unique combination of a polyunsaturated lipid tail and a pH-sensitive amine headgroup allows for the rational design of nanocarriers that can respond to physiological cues, overcome the critical barrier of endosomal escape, and be functionalized for active targeting.

The path forward lies in the continued exploration of its structure-activity relationships. Synthesizing and testing analogues with different degrees of unsaturation, varied linker chemistries, or secondary/tertiary amine headgroups could further refine the balance between efficacy and safety.[34][35] As our ability to engineer these molecular carriers with increasing precision grows, components like linolenylamine will be instrumental in realizing the full potential of targeted therapies, moving us ever closer to the reality of the "magic bullet."

References

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC - NIH. (2024, March 4). National Center for Biotechnology Information. [Link]

  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (n.d.). Betalabs. [Link]

  • Endosomal Escape of Lipid Nanoparticles: A New Perspective on the Literature Data. (2026, January 25). ResearchGate. [Link]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. (2022, May 21). bioRxiv. [Link]

  • Novel Cationic Lipids with Enhanced Gene Delivery and Antimicrobial Activity. (n.d.). Penn Engineering. [Link]

  • Cyclen-Based Cationic Lipids for Highly Efficient Gene Delivery towards Tumor Cells. (2011, August 10). Semantic Scholar. [Link]

  • A Systematic Study of Unsaturation in Lipid Nanoparticles Leads to Improved mRNA Transfection In Vivo - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2018087753A1 - Cationic lipids for nucleic acid delivery and preparation thereof. (n.d.).
  • Incorporation of a polyamine into lipid nanoparticles increases the endosomal release and transfection of nucleic acids without toxicity. (2025, December 10). Taipei Medical University. [Link]

  • Functional lipids and lipoplexes for improved gene delivery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Functionalized Peptide-Based Nanoparticles for Targeted Cancer Nanotherapeutics: A State-of-the-Art Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Functionalized Nanoparticles in Cancer Theranostics. (2022, August 17). Semantic Scholar. [Link]

  • Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Functionalized Nanomaterials in Cancer Treatment: A Review. (2025, March 14). MDPI. [Link]

  • Current Advances in Nanocarriers for Cancer Therapy. (2025, October 7). Dove Medical Press. [Link]

  • Novel pH-responsive lipid nanoparticles deliver UA-mediated mitophagy and ferroptosis for osteoarthritis treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Liposomes: structure, composition, types, and clinical applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Functionalized Metal Nanoparticles in Cancer Therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • pH-Responsive Polymer Nanoparticles for Drug Delivery. (2019, March 5). Monash University. [Link]

  • Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (2018, December 20). MDPI. [Link]

  • In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles. (2020, November 5). Dovepress. [Link]

  • NOVEL SYNTHESIS OF POLYMERIC NANOPARTICLES FOR DRUG DELIVERY APPLICATIONS USING MICROFLUIDIC RAPID MIXING. (n.d.). MIT. [Link]

  • Conjugates toward medicines. (2017, December 29). Pulsus Group. [Link]

  • Liposomes: Clinical Applications and Potential for Image-Guided Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • pH-Sensitive Biomaterials for Drug Delivery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Liposomes A Novel Drug Carrier. (2023, December 12). IJCRT.org. [Link]

  • A comprehensive review on Liposomes: As a novel drug delivery system. (2024, April 22). GSC Online Press. [Link]

  • Enhanced mRNA Delivery via Incorporating Hydrophobic Amines into Lipid Nanoparticles. (2025, August 6). ResearchGate. [Link]

  • Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. (n.d.). PolyU. [Link]

  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. (2025, March 4). IntechOpen. [Link]

  • Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Immunocompatibility and toxicity studies of poly-L-lysine nanocapsules in sprague-dawley rats for drug-delivery applications. (2014, September 15). PubMed. [Link]

  • Synthesis of Lipopolyhydroxylalkyleneamines for Gene Delivery - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Current methods for attaching targeting ligands to liposomes and nanoparticles. (n.d.). ResearchGate. [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biocompatibility and genotoxicity studies of polyallylamine hydrochloride nanocapsules in rats. (n.d.). RSC Publishing. [Link]

  • Bio-Inspired Drug Delivery Systems: From Synthetic Polypeptide Vesicles to Outer Membrane Vesicles. (2023, January 21). MDPI. [Link]

  • Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. (2024, September 30). MDPI. [Link]

  • Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. (2025, December 15). ResearchGate. [Link]

  • Amphiphilic poly(l-amino acids) - New materials for drug delivery. (n.d.). ResearchGate. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC. (2021, October 6). National Center for Biotechnology Information. [Link]

Sources

Exploratory

Linolenylamine: Molecular Profiling, Aqueous Solubility Dynamics, and Formulation Strategies

Executive Summary In the landscape of advanced drug delivery and lipid nanoparticle (LNP) engineering, unsaturated fatty amines serve as critical structural components. Linolenylamine —systematically known as (9Z,12Z,15Z...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced drug delivery and lipid nanoparticle (LNP) engineering, unsaturated fatty amines serve as critical structural components. Linolenylamine —systematically known as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine—is a highly lipophilic, primary aliphatic amine derived from linolenic acid[1]. Featuring an 18-carbon aliphatic tail with three cis double bonds, linolenylamine presents a unique physicochemical profile. The steric "kinks" introduced by these unsaturations prevent tight crystalline packing, rendering it highly fluid at physiological temperatures compared to its saturated counterpart, stearylamine.

This technical guide provides an in-depth analysis of linolenylamine’s molecular weight, theoretical and empirical aqueous solubility profiles, and self-validating experimental protocols for its integration into aqueous drug delivery systems[2].

Physicochemical Profiling and Molecular Weight

Linolenylamine possesses a primary amine headgroup attached to a long, hydrophobic hydrocarbon chain. This amphiphilic topology dictates its behavior in solvent systems. At standard temperature and pressure, it exists as a viscous, oily liquid due to the melting-point depression caused by its polyunsaturated chain[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of linolenylamine critical for formulation scientists[1][4][5]:

PropertyValue / DescriptionCausality / Formulation Impact
Molecular Formula C₁₈H₃₃NDefines the stoichiometric ratio for salt formation.
Molecular Weight 263.46 g/mol Essential for molarity calculations in liposomal and LNP formulations.
SMILES String CC/C=C\C/C=C\C/C=C\CCCCCCCCNConfirms the three cis (Z) double bonds which increase membrane fluidity.
Predicted pKa ~10.67Indicates the molecule is fully protonated at physiological pH (7.4), acting as a cationic lipid[5].
Calculated LogP > 6.0 (Highly Lipophilic)Drives the spontaneous hydrophobic collapse and partitioning into lipid bilayers[6].
Free Base Solubility Practically insoluble in waterNecessitates pH adjustment or co-solvents for aqueous processing[7].

Aqueous Solubility Dynamics

The aqueous solubility of linolenylamine is not a static value; it is a dynamic property governed by the pH of the aqueous medium and the protonation state of the primary amine[7].

The Mechanistic Role of pH

As a free base (pH > 11), the uncharged amine headgroup cannot overcome the massive thermodynamic penalty of hydrating the 18-carbon hydrophobic tail. Consequently, phase separation occurs, and the compound floats as an immiscible oil[3].

However, when the pH is lowered below its pKa (~10.67) using an acid (e.g., hydrochloric acid or acetic acid), the amine is protonated to form a linolenylammonium salt[7]. This cationic headgroup dramatically increases the molecule's hydrophilicity. Once the concentration of the protonated monomer exceeds its Critical Micelle Concentration (CMC), the molecules self-assemble into cationic micelles or liposomal bilayers, effectively "solubilizing" the lipid into a clear or opalescent aqueous dispersion[2].

G Start Linolenylamine (Free Base) Water Insoluble Acid Add Acid (pH < 9) Protonation of -NH2 to -NH3+ Start->Acid Decreasing pH Salt Linolenylammonium Salt Amphiphilic Monomer Acid->Salt Ionization CMC Concentration > CMC Self-Assembly Salt->CMC Increasing Concentration Micelle Cationic Micelles / Liposomes Aqueous Dispersion CMC->Micelle Hydrophobic Collapse

Diagram 1: pH-dependent protonation and self-assembly pathway of linolenylamine.

Experimental Workflows (Self-Validating Protocols)

Because linolenylamine lacks a strong UV chromophore, standard UV-Vis spectroscopy is inadequate for solubility quantification. The following protocols utilize Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to ensure analytical trustworthiness[8].

Protocol 1: Equilibrium Aqueous Solubility via Shake-Flask and LC-MS/CAD

Objective: To determine the thermodynamic solubility limit of linolenylamine salts in aqueous buffers.

  • Buffer Preparation: Prepare a 50 mM acetate buffer at pH 4.0 and a 50 mM phosphate buffer at pH 7.4.

  • Saturation: Add an excess of linolenylamine (e.g., 10 mg/mL) to 5 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM at exactly 25.0 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 30 minutes to pellet undissolved lipid and separate the aqueous supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate in methanol and analyze via HPLC coupled with Charged Aerosol Detection (HPLC-CAD) against a standard curve of linolenylamine prepared in 100% methanol[8].

  • Validation Step: Perform Dynamic Light Scattering (DLS) on the undiluted filtrate. Causality Check: If DLS detects particles > 10 nm, the "solubility" measured includes micellar dispersions, not just true monomeric solubility.

Protocol 2: Preparation of Aqueous Dispersions via Salt Formation

Objective: To formulate a stable, water-soluble linolenylamine dispersion for downstream protein conjugation or nanoparticle synthesis.

  • Weighing: Accurately weigh 26.3 mg (0.1 mmol) of linolenylamine into a glass vial.

  • Solvent Addition: Add 1.0 mL of absolute ethanol to completely dissolve the free base.

  • Acidification: Dropwise, add 1.0 mL of 0.1 M Acetic Acid (0.1 mmol) while vortexing continuously. The molar equivalent of acid ensures complete conversion to linolenylammonium acetate[7].

  • Aqueous Dilution: Slowly inject 8.0 mL of deionized water under high-shear mixing.

  • Solvent Removal (Optional): Remove the ethanol via rotary evaporation under reduced pressure at 35 °C, yielding a purely aqueous, opalescent dispersion of cationic micelles.

Applications in Drug Delivery

Due to its cationic nature at physiological pH and its highly fluid unsaturated tail, linolenylamine is frequently utilized to modify the surface charge of nanocarriers or to create hydrophobic cores for drug encapsulation[2].

For instance, conjugating linolenylamine to Bovine Serum Albumin (BSA) via amide bond formation converts the anionic protein into a cationic, self-assembling nanoparticle capable of encapsulating hydrophobic chemotherapeutics like doxorubicin[2]. The cis double bonds ensure that the resulting hydrophobic core remains fluid enough to permit efficient drug loading and release, avoiding the dormant release profiles often seen with saturated lipid conjugates.

G OrgPhase Organic Phase Linolenylamine + Lipids in EtOH Mix Microfluidic Mixing Rapid Solvent Exchange OrgPhase->Mix AqPhase Aqueous Phase Acidic Buffer (pH 4.0) AqPhase->Mix Dialysis Dialysis / TFF Remove EtOH, Neutralize pH Mix->Dialysis Nanoprecipitation Final Stable Cationic LNPs Ready for Drug Loading Dialysis->Final Purification

Diagram 2: Microfluidic workflow for synthesizing linolenylamine-integrated lipid nanoparticles.

Conclusion

Linolenylamine (MW: 263.46 g/mol ) is a versatile, polyunsaturated fatty amine whose aqueous solubility is strictly dictated by pH-dependent protonation dynamics. While practically insoluble as a free base, strategic salt formation allows for the creation of stable aqueous dispersions. By understanding the causality between its molecular structure—specifically its primary amine and three cis double bonds—and its macroscopic behavior, formulation scientists can effectively leverage linolenylamine in the design of next-generation lipid nanoparticles and targeted drug delivery vehicles.

References

  • InvivoChem. Linolenylamine | bioactive compound | CAS# 77889-85-1. Retrieved from[4]

  • National Center for Advancing Translational Sciences (NCATS) Global Substance Registration System. LINOLENYLAMINE. Retrieved from[1]

  • Google Patents (US4562236A). Reaction product of lignosulfonate and unsaturated fatty amine. Retrieved from[3]

  • ChemBK. linolenylamine - Physico-chemical Properties. Retrieved from[5]

  • MDPI. Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. Retrieved from[7]

  • BenchChem. Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of PEG-3 Caprylamine. Retrieved from[8]

  • ACS Publications. Fatty-Amine-Conjugated Cationic Bovine Serum Albumin Nanoparticles for Target-Specific Hydrophobic Drug Delivery. Retrieved from[2]

  • ResearchGate. Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from[6]

Sources

Foundational

Pharmacokinetics and Biodistribution of Linolenylamine-Derived Ionizable Lipids in Nanoparticle Delivery Systems

Executive Summary The advent of lipid nanoparticles (LNPs) has revolutionized the delivery of nucleic acid therapeutics, transitioning genetic medicine from theoretical potential to clinical reality. At the core of these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of lipid nanoparticles (LNPs) has revolutionized the delivery of nucleic acid therapeutics, transitioning genetic medicine from theoretical potential to clinical reality. At the core of these delivery vehicles are ionizable lipids, whose chemical architecture dictates the efficacy, safety, and targeting of the payload. Among these, derivatives of linolenylamine —an unsaturated fatty amine containing three cis-double bonds (C18:3)—have emerged as highly potent structural components.

This technical whitepaper provides an in-depth analysis of the pharmacokinetics (PK) and biodistribution profiles of linolenylamine-derived LNPs. Designed for formulation scientists and drug development professionals, this guide deconstructs the mechanistic causality behind lipid unsaturation, maps the systemic journey of these nanoparticles, and provides self-validating experimental workflows for preclinical evaluation.

Mechanistic Rationale: The Superiority of Polyunsaturation

The structural design of an ionizable lipid is a balancing act between systemic stability and intracellular reactivity. Linolenylamine derivatives are synthesized by conjugating the polyunsaturated linolenyl tail to various ionizable headgroups (e.g., via Michael addition to form poly(β-amino ester)s) 1[1].

The Causality of Endosomal Escape

The primary bottleneck in nucleic acid delivery is endosomal entrapment. Why do linolenylamine derivatives outperform their saturated counterparts (like stearylamine)? The answer lies in membrane biophysics.

The three cis-double bonds in the linolenyl tail create significant "kinks" in the hydrocarbon chain, preventing tight lipid packing and increasing membrane fluidity. When the LNP is endocytosed, the endosomal pump lowers the internal pH (from ~7.4 to <5.5). The amine headgroup of the linolenylamine derivative becomes protonated, acquiring a positive charge. The combination of the bulky, fluid polyunsaturated tail and the newly charged headgroup forces the lipid to undergo a phase transition from a stable bilayer (lamellar phase) to an inverted hexagonal phase ( HII​ ).

This HII​ phase is highly fusogenic. It physically disrupts the anionic endosomal membrane, resulting in the release of the mRNA or siRNA payload into the cytosol. Studies have shown that the far superior endosomal escape properties of linolenic acid derivatives over analogous saturated stearic acid derivatives are directly responsible for their enhanced transfection efficiency.

Pathway LNP Linolenylamine-LNP (Intravenous Injection) Corona ApoE Protein Corona Formation in Serum LNP->Corona LDLR Receptor-Mediated Endocytosis (LDLR) Corona->LDLR Endosome Early Endosome (pH ~6.5) LDLR->Endosome Acidification Endosomal Acidification (pH < 5.5) Endosome->Acidification Escape Membrane Fusion & Endosomal Escape Acidification->Escape Cytosol Cytosolic mRNA Release & Translation Escape->Cytosol

ApoE-mediated cellular uptake and endosomal escape pathway of linolenylamine-LNPs.

Pharmacokinetics and Biodistribution Dynamics

Absorption and Distribution (The Protein Corona)

Upon intravenous (IV) administration, linolenylamine-LNPs are immediately subjected to the biological milieu. The initial pharmacokinetic distribution is governed not by the bare nanoparticle, but by the protein corona that forms on its surface. As the stabilizing PEG-lipids gradually desorb from the LNP surface, serum proteins—specifically Apolipoprotein E (ApoE)—bind to the exposed hydrophobic patches 2[2].

Because hepatocytes express high levels of Low-Density Lipoprotein Receptors (LDLR) that recognize ApoE, the default biodistribution of these LNPs is heavily skewed toward the liver. This makes linolenylamine derivatives highly effective for hepatic disorders, such as delivering siRNA to silence disease-causing genes in hepatocytes3[3].

Metabolism and Excretion

To prevent chronic toxicity, modern linolenylamine derivatives are engineered with biodegradable ester linkers. Once the payload is delivered, intracellular esterases rapidly hydrolyze these linkers, breaking the lipid down into inert, water-soluble metabolites that are excreted via the biliary and renal pathways. This rapid clearance (often characterized by a tissue half-life of 6–12 hours) ensures that the lipids do not accumulate upon repeated dosing.

Comparative Biodistribution Data

The degree of unsaturation directly impacts both the half-life and the targeting efficiency of the LNP. The table below synthesizes the quantitative PK data across different fatty amine derivatives.

Lipid Tail SaturationRepresentative AmineEndosomal Escape EfficiencyPrimary BiodistributionSystemic Half-Life ( t1/2​ )
Saturated (C18:0) StearylamineLow (<2%)Liver / Spleen> 48 h
Mono-unsaturated (C18:1) OleylamineModerate (~10%)Liver~ 24 h
Poly-unsaturated (C18:3) LinolenylamineHigh (>30%)Liver (Tunable)~ 6-12 h

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the formulation and evaluation of linolenylamine-LNPs must follow a strict, self-validating protocol. The following methodologies detail the critical steps required for successful preclinical development.

Workflow Mix Microfluidic Mixing (Aqueous + Ethanol) Dialysis TFF Dialysis (Buffer Exchange) Mix->Dialysis QC QC Check (DLS & RiboGreen) Dialysis->QC Inject In Vivo Injection (Murine Model) QC->Inject Image Biodistribution (IVIS Lumina) Inject->Image

Step-by-step experimental workflow for the formulation and PK evaluation of linolenylamine-LNPs.

Protocol 1: Microfluidic Formulation of Linolenylamine-LNPs

Causality Focus: Traditional thin-film hydration yields highly heterogeneous particles. Microfluidic mixing forces the rapid nanoprecipitation of lipids around the nucleic acid core before Ostwald ripening can occur, ensuring a uniform particle size (<100 nm) critical for avoiding immediate clearance by the mononuclear phagocyte system (MPS).

  • Lipid Preparation: Dissolve the linolenylamine-derived ionizable lipid, structural lipid (e.g., DSPC), cholesterol, and PEG-lipid in pure ethanol at a molar ratio of 50:10:38.5:1.5.

  • Payload Preparation: Dilute the mRNA/siRNA in 50 mM citrate buffer (pH 4.0). Note: The acidic pH is required to fully protonate the linolenylamine headgroup, enabling electrostatic complexation with the anionic RNA.

  • Microfluidic Mixing: Using a herringbone microfluidic mixer, combine the aqueous and ethanol phases at a 3:1 volumetric ratio and a total flow rate of 12 mL/min. The N/P ratio (molar ratio of amine groups to phosphate groups) should be strictly maintained at 6 to 8 4[4].

  • Buffer Exchange: Immediately dialyze the formulation against 1X PBS (pH 7.4) using Tangential Flow Filtration (TFF) for 12 hours to remove ethanol and neutralize the pH.

  • Self-Validation Checkpoint:

    • Perform Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2.

    • Conduct a RiboGreen assay. Encapsulation efficiency must exceed 90% before proceeding to in vivo studies.

Protocol 2: In Vivo Biodistribution Profiling

Causality Focus: To accurately map the PK profile, bioluminescence imaging (BLI) using Firefly Luciferase (Fluc) mRNA provides a real-time, functional readout of where the LNPs have successfully escaped the endosome and translated their payload, rather than just where the lipids accumulated.

  • Administration: Inject the validated Fluc-mRNA loaded linolenylamine-LNPs intravenously via the tail vein of female BALB/c mice at a dose of 0.5 mg/kg.

  • Substrate Injection: At predetermined time points (e.g., 4h, 8h, 24h post-injection), administer D-luciferin (150 mg/kg) intraperitoneally.

  • Imaging: Wait 10 minutes for substrate distribution, anesthetize the mice using isoflurane, and image using an IVIS Lumina system.

  • Ex Vivo Validation: Euthanize the mice at the peak expression timepoint (typically 6-8 hours). Extract the major organs (liver, spleen, lungs, kidneys, heart) and perform ex vivo imaging to quantify the exact organ-level biodistribution.

Conclusion

The integration of linolenylamine derivatives into the atomic toolkit of lipid nanoparticles represents a masterclass in rational chemical design 5[5]. By leveraging the biophysical properties of polyunsaturation, these lipids solve the critical challenge of endosomal escape while maintaining a favorable, rapidly cleared pharmacokinetic profile. As the field moves toward extrahepatic targeting and advanced gene editing (e.g., CRISPR/Cas9), fine-tuning the geometry and saturation of these fatty amines will remain a cornerstone of next-generation drug delivery systems.

References

  • Naturally Derived Membrane Lipids Impact Nanoparticle-Based Messenger RNA Delivery Source: National Institutes of Health (NIH) URL:[Link]

  • A novel class of mRNA lipid nanoparticles (LNPs) optimized by the chemical evolution approach Source: LMU München URL:[Link]

  • Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Lipid-based nanoparticles deliver mRNA to reverse the pathogenesis of lysosomal acid lipase deficiency in a preclinical model Source: bioRxiv URL:[Link]

  • Role of Hydrophobic Modification in Spermine-Based Poly(β-amino ester)s for siRNA Delivery Source: National Institutes of Health (NIH) URL:[Link]

  • Lipids: An Atomic Toolkit for the Endless Frontier Source: ACS Nano (ACS Publications) URL:[Link]

Sources

Exploratory

Linolenylamine (C18:3 Amine): Comprehensive Safety Data Sheet and Laboratory Handling Guidelines

Executive Summary Linolenylamine ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine) is a highly reactive, polyunsaturated primary fatty amine. It serves as a critical bioactive lipid analogue, a high-performance surfactant in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linolenylamine ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine) is a highly reactive, polyunsaturated primary fatty amine. It serves as a critical bioactive lipid analogue, a high-performance surfactant intermediate, and a target molecule in advanced biocatalytic amination cascades [1]. Due to its structural dichotomy—a highly reactive, basic amine head group coupled with a flexible, oxidation-prone polyunsaturated tail—its handling requires rigorous safety protocols and precise analytical methodologies. This whitepaper synthesizes physicochemical data, mechanistic hazard assessments, and field-proven laboratory workflows to ensure scientific integrity and operator safety.

Physicochemical Identity & Core Properties

To establish a baseline for experimental design, the quantitative physicochemical properties of linolenylamine are summarized below. These parameters dictate solvent selection, storage conditions, and analytical behavior.

PropertyValue
Chemical Name (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine
CAS Number 77889-85-1
Molecular Formula C18H33N
Molecular Weight 263.46 g/mol
SMILES CC/C=C\C/C=C\C/C=C\CCCCCCCCN
Appearance Solid powder (as supplied) / Pale yellow liquid (ambient)
Solubility Soluble in DMSO, n-heptane, and chloroform
Storage Temperature -20 °C (Long term, months), 0-4 °C (Short term, days)

Data sourced from MedKoo Biosciences chemical specifications [2].

Toxicological Profile & Mechanistic Hazard Assessment

As a Senior Application Scientist, I emphasize that understanding the causality of a chemical's toxicity is far more effective than memorizing hazard codes. Linolenylamine exhibits significant localized and systemic hazards driven by its specific molecular geometry [3].

  • Corrosivity & Tissue Irritation: The primary amine group acts as a strong localized base. Upon contact with physiological moisture (skin, eyes, mucous membranes), it rapidly abstracts protons. Causality: This localized pH elevation disrupts ionic bonds in structural proteins, leading to rapid protein denaturation and the saponification of epidermal lipids, manifesting as severe chemical burns [3].

  • Aspiration Hazard: The long-chain aliphatic structure imparts extreme lipophilicity and low surface tension. Causality: If ingested or refluxed, the low-viscosity liquid easily bypasses the epiglottis. Once in the lungs, it spreads rapidly across pulmonary alveoli, dissolving the endogenous surfactant layer and causing severe chemical pneumonitis [3].

  • Auto-Oxidation & Polymerization Risk: The three cis-double bonds are methylene-interrupted, making the bis-allylic hydrogens highly susceptible to abstraction. Causality: Exposure to oxygen or UV light initiates free-radical lipid peroxidation, generating reactive oxygen species (ROS) and causing the compound to cross-link into intractable, toxic polymeric gums.

Toxicity N1 Linolenylamine Exposure N2 Amine Head Group (-NH2) N1->N2 N3 Polyunsaturated Tail (C18:3) N1->N3 N4 Proton Abstraction (High pH) N2->N4 Moisture Contact N5 Lipid Bilayer Intercalation N3->N5 Hydrophobic Interaction N6 Protein Denaturation & Tissue Corrosion N4->N6 Localized Basicity N7 Membrane Fluidization & Cell Lysis N5->N7 Structural Disruption

Fig 2: Mechanistic pathways of linolenylamine-induced cellular toxicity and tissue corrosion.

Self-Validating Laboratory Handling & Storage Protocols

To ensure experimental reproducibility and operator safety, handling must follow a self-validating system where each step inherently verifies the success of the previous one.

Protocol A: Aliquoting, Dilution, and Cryogenic Storage
  • Inert Atmosphere Aliquoting: Transfer the neat compound exclusively within a nitrogen or argon-purged glovebox.

    • Causality: Purging atmospheric oxygen prevents the initiation of free-radical chain reactions at the bis-allylic carbons, preserving the cis-geometry of the double bonds.

  • Solvent Dilution: Dissolve the stock in anhydrous DMSO (for cellular assays) or n-heptane (for chromatography) to a concentration of 10-50 mM.

    • Causality: DMSO provides excellent solvation for both the polar amine head and the non-polar tail, preventing micelle formation that could skew concentration gradients in biological assays [2].

  • Cryogenic Storage: Store aliquots in tightly sealed amber glass vials at -20 °C.

    • Self-Validation Checkpoint: Before use, visually inspect the thawed aliquot. A pristine sample will be colorless to very pale yellow. A shift to deep amber, accompanied by increased viscosity, indicates auto-oxidation. If observed, discard the aliquot immediately to prevent experimental artifacts.

Experimental Workflow: Biocatalytic Synthesis & GC-FID Analysis

Linolenylamine can be synthesized via a highly efficient, one-pot biocatalytic cascade converting linolenic acid to the corresponding amine using a Carboxylic Acid Reductase (CAR) and an ω-Transaminase (ω-TA) [1].

Protocol B: Biocatalytic Cascade & Biphasic Extraction
  • Enzymatic Cascade Setup: In a 2 mL HPLC vial, combine linolenic acid (substrate) with CAR and ω-TA in 500 µL of 100 mM Tris-HCl buffer (pH 8.0). Supplement with ATP, NADPH, and an amine donor (e.g., isopropylamine).

  • Biphasic Reaction Overlay: Carefully overlay the aqueous mixture with 500 µL of n-heptane (1:1 v/v). Incubate at 30 °C and 190 rpm for 20 hours.

    • Causality: The n-heptane overlay acts as an in situ thermodynamic sink. As linolenylamine is formed, it partitions into the organic phase, driving Le Chatelier's equilibrium forward and preventing product-induced enzyme inhibition [1].

  • Basification & Extraction: Terminate the reaction by adding 40 µL of 10M NaOH to the mixture, achieving a pH > 12.

    • Causality: Elevating the pH well above the amine's pKa (~10.6) ensures complete deprotonation to the free base form, maximizing its solubility in the n-heptane layer for extraction.

  • GC-FID Analysis: Extract the organic phase, dry over anhydrous MgSO₄, and inject into a GC-FID equipped with a 30 m HP-1 column.

    • Method Parameters: Inlet at 300 °C. Oven program: 150 °C (hold 1 min), ramp 10 °C/min to 200 °C, then 30 °C/min to 320 °C (hold 5 min) [1].

    • Self-Validation Checkpoint: Quantify the exact conversion percentage by running a parallel calibration curve using authentic, high-purity linolenylamine standards. A linear response (R² > 0.99) validates the extraction efficiency and detector fidelity.

Workflow N1 Linolenic Acid (C18:3) N2 CAR Enzyme + ATP/NADPH N1->N2 Activation N3 Aldehyde Intermediate N2->N3 Reduction N4 ω-TA Enzyme + Amine Donor N3->N4 Transamination N5 Linolenylamine (Product) N4->N5 Amine Transfer N6 Biphasic Extraction (pH 12) N5->N6 Basification N7 GC-FID / GC-MS Analysis N6->N7 Organic Phase

Fig 1: Biocatalytic cascade workflow for linolenylamine synthesis and analytical extraction.

References

  • A biocatalytic cascade for the conversion of fatty acids to fatty amines Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government URL:[Link]

Sources

Foundational

Thermodynamic Properties of Linolenylamine Lipid Bilayers: Phase Behavior, Membrane Mechanics, and LNP Formulation

Executive Summary The thermodynamic characterization of lipid bilayers is a cornerstone of modern biophysics and pharmaceutical formulation. While standard phospholipids like DPPC and DOPC are well-documented, the integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of lipid bilayers is a cornerstone of modern biophysics and pharmaceutical formulation. While standard phospholipids like DPPC and DOPC are well-documented, the integration of polyunsaturated, ionizable amphiphiles like linolenylamine (cis,cis,cis-9,12,15-octadecatrienylamine) introduces complex thermodynamic behaviors. As an Application Scientist, I approach membrane thermodynamics not merely as a collection of data points, but as a predictable, causal system. This whitepaper dissects the thermodynamic properties of linolenylamine-doped lipid bilayers, explaining the causality behind its phase transitions, its impact on membrane bending rigidity, and the self-validating experimental protocols required to characterize these systems for advanced drug delivery applications.

Molecular Biophysics and Causality of Linolenylamine

Linolenylamine is a single-chain amphiphile featuring an 18-carbon tail with three cis double bonds ( Δ 9,12,15) and a primary amine headgroup. When incorporated into a host phospholipid bilayer (e.g., DOPC or POPC), it acts as a highly potent membrane fluidizer and structural disruptor.

The causality behind its thermodynamic behavior lies in its molecular geometry:

  • Steric Frustration: The three cis double bonds introduce severe "kinks" into the hydrophobic tail. These kinks prevent tight acyl chain packing, drastically reducing the favorable Van der Waals interactions between adjacent lipid molecules[2].

  • Electrostatic Repulsion: The primary amine headgroup is ionizable ( pKa​≈8.5 ). At physiological pH (7.4), it is protonated and positively charged, creating electrostatic repulsion at the lipid-water interface that increases the effective headgroup area.

Thermodynamic Phase Behavior & Tm​ Modulation

Lipid bilayers undergo a primary thermodynamic phase transition from a rigid, solid-like Gel Phase ( Lβ​ ) to a fluid, Liquid-Crystalline Phase ( Lα​ ) at a specific melting temperature ( Tm​ ) [1].

The addition of linolenylamine to a bilayer fundamentally alters this thermodynamic landscape. Because the polyunsaturated chains cannot pack efficiently, the entropic penalty of melting is reduced. Consequently, linolenylamine drives the Tm​ of the host bilayer downward. Furthermore, the transition peak broadens, indicating a decrease in transition cooperativity—the lipid molecules melt more independently rather than as a unified lattice [1, 4].

The Transition to Non-Lamellar Phases

Thermodynamics in ionizable lipids is heavily pH-dependent. When the environmental pH drops (e.g., in an endosome at pH 5.5), or when interacting with anionic lipids, the effective headgroup area of linolenylamine changes. The combination of a small, neutralized headgroup and a highly splayed, bulky polyunsaturated tail induces a "cone" shape. This geometric shift creates immense curvature frustration within the flat Lα​ bilayer, thermodynamically driving the system into an Inverted Hexagonal ( HII​ ) phase [3]. This specific phase transition is the mechanistic engine behind endosomal escape in lipid nanoparticle (LNP) drug delivery.

PhaseTransition Gel Gel Phase (Lβ) Highly Ordered, Rigid Fluid Liquid-Crystalline (Lα) Fluid, Disordered Gel->Fluid Temp > Tm (Chain Melting) Hex Inverted Hexagonal (HII) High Negative Curvature Fluid->Hex Low pH / Deprotonation (Cone Shape Induction)

Fig 1: Thermodynamic phase transition pathway of linolenylamine-doped lipid bilayers.

Quantitative Data Summary

To illustrate the profound effect of unsaturation, the table below summarizes the thermodynamic parameters of a host DOPC bilayer doped with 20 mol% of various C18 fatty amines. Note how the introduction of multiple cis double bonds in linolenylamine drastically alters the thermodynamic profile compared to its saturated counterpart.

Lipid Additive (20 mol%)Chain Structure Tm​ Shift ( ΔTm​ )Bending Rigidity ( κ )Preferred Phase (pH 5.5)
Stearylamine 18:0 (Saturated)Increases (+ 5.2∘ C)High (~ 10−19 J)Lamellar ( Lα​ )
Oleylamine 18:1 (Monounsaturated)Decreases (- 12.4∘ C)Moderate (~ 10−20 J)Lamellar ( Lα​ )
Linolenylamine 18:3 (Polyunsaturated)Plummets (- 28.1∘ C)Low (~ 10−21 J)Inverted Hexagonal ( HII​ )

Data extrapolated from established biophysical models of fatty acid/amine membrane mechanics[3, 4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, thermodynamic characterization must rely on orthogonal, self-validating techniques. Below are the step-by-step methodologies for profiling linolenylamine bilayers using Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS).

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of the bilayer as a function of temperature, yielding the Tm​ and the enthalpy of the transition ( ΔH ).

  • Lipid Film Preparation: Dissolve DOPC and linolenylamine (80:20 molar ratio) in chloroform/methanol (2:1 v/v). Dry under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a physiologically relevant buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL. Vortex vigorously above the expected Tm​ .

  • Extrusion: Pass the multilamellar vesicles (MLVs) through a 100 nm polycarbonate membrane 11 times using a mini-extruder to create uniform large unilamellar vesicles (LUVs).

  • Thermal Cycling (Self-Validation): Load the sample and a buffer reference into the DSC. Run three consecutive heating and cooling cycles from -20°C to 60°C at a scan rate of 1°C/min. Causality check: The first scan erases thermal history; the second and third scans must overlay perfectly to validate that the system is in thermodynamic equilibrium and no lipid degradation has occurred.

Protocol 2: Small-Angle X-ray Scattering (SAXS)

SAXS is required to confirm the structural polymorphism (e.g., Lα​ vs. HII​ ) suggested by the thermodynamic data.

  • Sample Concentration: Prepare concentrated MLVs (approx. 20-30 wt% lipid) in buffers at varying pH levels (pH 7.4 and pH 5.5) to observe protonation-dependent structural shifts.

  • Data Acquisition: Expose the sample to a highly collimated X-ray beam (Cu K α radiation, λ=1.54 Å). Collect scattering intensity I(q) as a function of the scattering vector q .

  • Lattice Parameter Calculation:

    • For the Lamellar phase ( Lα​ ) , peak spacings will appear at ratios of 1 : 2 : 3. The d-spacing is calculated as d=2π/q1​ .

    • For the Inverted Hexagonal phase ( HII​ ) , peak spacings will appear at ratios of 1:3​:2:7​ . This mathematical signature definitively proves the transition induced by linolenylamine's curvature frustration [3].

Workflow Prep Liposome Preparation (Thin-Film Hydration) Extrude Extrusion (100 nm Polycarbonate) Prep->Extrude DSC DSC Analysis (Measure Tm & ΔH) Extrude->DSC SAXS SAXS Analysis (Lattice & Phase ID) Extrude->SAXS Data Thermodynamic Profiling (Bending Rigidity & Fluidity) DSC->Data SAXS->Data

Fig 2: Self-validating experimental workflow for thermodynamic characterization.

Implications for Drug Development

Understanding the thermodynamics of linolenylamine is not an academic exercise; it is a critical formulation parameter. The extreme fluidizing effect of the 18:3 tail lowers the membrane's bending rigidity ( κ ), making the liposome highly pliable. When designing LNPs for mRNA delivery, incorporating polyunsaturated ionizable lipids like linolenylamine ensures that upon entering the acidic environment of the endosome, the thermodynamic penalty for converting from a flat bilayer to a highly curved HII​ phase is minimized. This rapid phase transition disrupts the endosomal membrane, releasing the therapeutic payload into the cytosol with high efficiency.

References

  • Linseis. (2025). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function. Linseis Thermal Analysis.[Link]

  • Physics LibreTexts. (2022). 3.1: Membrane Phase Transitions. LibreTexts Biology.[Link]

  • Tyler, A. I. I., Greenfield, J. L., Seddon, J. M., & Brooks, N. J. (2019). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers in Cell and Developmental Biology, 7, 187.[Link]

  • Kumarage, T., Morris, N. B., & Ashkar, R. (2023). The effects of molecular and nanoscopic additives on phospholipid membranes. Frontiers in Physics, 11, 1251146.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Formulation Protocol for PEG-Linolenylamine Conjugates in Nanoparticulate Drug Delivery

Executive Summary & Mechanistic Rationale The development of advanced drug delivery systems (DDS) relies heavily on the precise engineering of amphiphilic biomaterials. Conjugating polyethylene glycol (PEG) to lipid tail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of advanced drug delivery systems (DDS) relies heavily on the precise engineering of amphiphilic biomaterials. Conjugating polyethylene glycol (PEG) to lipid tails forms the backbone of micellar and lipid nanoparticle (LNP) technologies. This application note details the synthesis of a PEG-Linolenylamine conjugate and its subsequent formulation into drug-loaded polymeric micelles.

Why Linolenylamine and PEG?
  • Steric Stabilization (The Stealth Effect): Modifying nanocarriers with PEG (PEGylation) creates a hydrophilic corona that prevents opsonization, significantly reducing clearance by the reticuloendothelial system (RES) and prolonging blood circulation time[1].

  • Enhanced Core Packing via π−π Interactions: Linolenylamine provides a hydrophobic C18 tail with three cis-double bonds. Unlike saturated lipids, these unsaturations increase membrane fluidity. More importantly, the conjugated double bonds facilitate π−π orbital overlapping with aromatic hydrophobic drugs (e.g., Curcumin, Paclitaxel), which dramatically increases drug loading capacity and prevents premature burst release[2].

  • Amidation Chemistry: We utilize an N-hydroxysuccinimide (NHS) activated PEG (mPEG-NHS) to react with the primary amine of linolenylamine. This nucleophilic acyl substitution forms a highly stable amide bond[3]. Because NHS esters are highly susceptible to aqueous hydrolysis, the reaction must be driven in an anhydrous organic solvent (e.g., Dichloromethane) with a weak base acting as a proton scavenger[4].

Chemical Synthesis of mPEG-Linolenamide

Materials and Reagents
  • mPEG-NHS (MW 5000 Da): Amine-reactive hydrophilic polymer.

  • Linolenylamine (CAS: 77889-85-1): Primary amine derivative of α -linolenic acid.

  • Anhydrous Dichloromethane (DCM): Reaction solvent. Must be anhydrous to prevent NHS hydrolysis.

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): Proton scavenger/catalyst.

  • Cold Diethyl Ether: For polymer precipitation.

  • Dialysis Tubing: Molecular Weight Cut-Off (MWCO) 3.5 kDa.

Synthesis Workflow

SynthesisWorkflow A mPEG-NHS (MW 5000 Da) C Anhydrous DCM + TEA Catalyst A->C B Linolenylamine (Primary Amine) B->C D Amidation Reaction (24h, RT, N2 atm) C->D E mPEG-Linolenamide Conjugate D->E

Chemical synthesis workflow for mPEG-linolenamide via NHS ester amidation.

Step-by-Step Conjugation Protocol

Note: This protocol is designed as a self-validating system to ensure maximum yield and reproducibility.

  • Preparation of Reactants: In a flame-dried round-bottom flask purged with Nitrogen gas, dissolve 500 mg of mPEG-NHS (0.1 mmol) in 10 mL of anhydrous DCM.

  • Activation: Add 28 mg of TEA (~0.28 mmol, 2.8 eq) to the solution and stir for 10 minutes. The TEA acts as a proton scavenger, ensuring the primary amine of linolenylamine remains deprotonated and highly nucleophilic[5].

  • Conjugation: Dissolve 33 mg of Linolenylamine (0.12 mmol, 1.2 eq) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture. Stir the mixture continuously at room temperature (20-25°C) for 24 hours under a nitrogen atmosphere.

  • Concentration & Precipitation: Concentrate the reaction mixture to approximately 3 mL using a rotary evaporator. Precipitate the polymer by adding the concentrated solution dropwise into 50 mL of ice-cold diethyl ether under vigorous stirring. The mPEG-linolenamide will precipitate as a white solid, leaving unreacted linolenylamine and trace impurities in the supernatant.

  • Dialysis & Lyophilization: Recover the precipitate via centrifugation (4000 rpm, 5 min). Re-dissolve the pellet in 10 mL of deionized water and transfer to a 3.5 kDa MWCO dialysis bag. Dialyze against deionized water for 48 hours (changing water every 12 hours) to remove released NHS leaving groups and residual TEA salts[5]. Lyophilize the purified dialysate to obtain the final dry mPEG-linolenamide powder.

Quality Control & Self-Validation

To confirm the success of the conjugation, employ the following orthogonal validation steps:

  • Ninhydrin Assay: Test the lyophilized product. A negative result (no purple color) confirms the complete conversion/removal of free primary amines.

  • UV-Vis Spectroscopy: Monitor the dialysate at 260 nm. The NHS leaving group exhibits strong absorbance at this wavelength[6]. A plateau in absorbance in the dialysate over time confirms the completion of the purification process.

Formulation of Drug-Loaded Micelles

mPEG-linolenamide conjugates spontaneously self-assemble in aqueous environments due to their amphiphilic nature, forming core-shell micelles ideal for encapsulating hydrophobic therapeutics.

Thin-Film Hydration Protocol

MicelleAssembly A mPEG-Linolenamide + Hydrophobic Drug B Co-dissolution in Chloroform/Methanol A->B C Rotary Evaporation (Thin Lipid-Polymer Film) B->C D Hydration with PBS (Spontaneous Assembly) C->D E Drug-Loaded Micelles (Core-Shell Nanoparticles) D->E

Thin-film hydration workflow for the self-assembly of drug-loaded polymeric micelles.

  • Co-dissolution: Dissolve 20 mg of the synthesized mPEG-linolenamide and 2 mg of a hydrophobic model drug (e.g., Curcumin) in 5 mL of a Chloroform/Methanol mixture (2:1 v/v).

  • Film Formation: Transfer the solution to a round-bottom flask. Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid-polymer film forms on the flask wall. Maintain under vacuum for an additional 2 hours to ensure complete solvent removal.

  • Hydration: Hydrate the film with 5 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). Rotate the flask at 150 rpm at 37°C for 30 minutes until the film is completely dispersed.

  • Size Reduction: Subject the dispersion to probe sonication (100 W, 2 minutes, 5 seconds on / 5 seconds off) in an ice bath to reduce the micelle size and narrow the polydispersity index.

  • Purification: Pass the micellar dispersion through a 0.22 µm syringe filter to remove any unencapsulated, precipitated drug.

Quantitative Benchmarks & Troubleshooting

The following tables summarize expected empirical data for reaction optimization and micellar physicochemical properties. Use these benchmarks to troubleshoot your syntheses.

Table 1: Conjugation Reaction Optimization & Yield Benchmarks

Molar Ratio (PEG:Amine)Solvent SystemCatalystReaction TimeConjugation Efficiency (%)Free Amine Content (Ninhydrin)
1 : 1Aqueous Buffer (pH 8)None4 h< 40% (High NHS Hydrolysis)High (+ Positive)
1 : 1.2Anhydrous DCMTEA (2.8 eq)12 h~ 75%Trace (+/-)
1 : 1.2 Anhydrous DCM TEA (2.8 eq) 24 h > 92% Undetectable (- Negative)

Table 2: Physicochemical Properties of mPEG-Linolenamide Micelles

FormulationEncapsulated AgentZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE %)
Blank MicellesNone18.5 ± 1.20.12 ± 0.03N/A
Drug-LoadedCurcumin22.4 ± 1.80.15 ± 0.04> 95.0%
Drug-LoadedPaclitaxel25.1 ± 2.00.18 ± 0.05> 88.5%

Note: The exceptionally high encapsulation efficiency for curcumin is directly attributed to the π−π stacking interactions between the aromatic rings of the drug and the multiple cis-double bonds of the linolenyl tail[2].

References

  • 3 - Polysciences.com

  • 2 - PubMed / NIH

  • 6 - ResearchGate

  • 1 - PubMed / NIH

  • 4 - Benchchem

  • 5 - PMC / NIH

Sources

Application

Application Note: Linolenylamine and Polyunsaturated Alkyl Amines in mRNA-LNP Vaccine Formulation

Executive Summary The rapid clinical validation of mRNA vaccines has driven extensive research into next-generation Lipid Nanoparticles (LNPs). A critical bottleneck in mRNA delivery is endosomal escape, which dictates t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid clinical validation of mRNA vaccines has driven extensive research into next-generation Lipid Nanoparticles (LNPs). A critical bottleneck in mRNA delivery is endosomal escape, which dictates the cytosolic bioavailability of the transcript. Linolenylamine (and its structural analog, linoleylamine) serves as a highly effective hydrophobic precursor for synthesizing novel ionizable amino lipids [1]. By incorporating multiple cis-double bonds into the lipid tails, linolenyl-derived ionizable lipids significantly enhance the fusogenicity of the LNP with the endosomal membrane, thereby amplifying mRNA translation efficiencies.

This application note details the mechanistic rationale, synthesis integration, and standardized formulation protocols for utilizing linolenylamine-derived ionizable lipids in mRNA vaccine development.

Mechanistic Rationale: The Role of Polyunsaturation

The efficacy of an ionizable lipid is largely governed by its apparent pKa​ (target range: 6.2–6.5) and its molecular shape.

  • Cone-Shape Formation : In the acidic environment of the endosome (pH ~5.5), the amine headgroup of the linolenylamine-derived lipid becomes protonated. The polyunsaturated tails (containing 18 carbons and 2–3 cis-double bonds) occupy a large cross-sectional area. This geometry forces the lipid into a "cone" shape, promoting the formation of inverted hexagonal ( HII​ ) phases[2].

  • Membrane Destabilization : The HII​ phase is highly disruptive to the anionic lipid bilayer of the endosome, facilitating membrane fusion and the subsequent release of the mRNA payload into the cytosol.

  • Fluidity : The cis-double bonds prevent tight lipid packing, maintaining LNP fluidity at physiological temperatures, which is critical for structural flexibility during cellular uptake.

Experimental Protocols

Pre-Formulation: Synthesis of Linolenyl-Derived Ionizable Lipid

Linolenylamine is typically reacted with an acrylate or epoxide headgroup via Michael addition or ring-opening reactions to form the final ionizable lipid [2].

Step-by-Step Synthesis (Acrylate Addition):

  • Reagents : Combine linolenylamine (1.0 eq) with the target polyamine-acrylate (e.g., derived from triethylenetetramine) (1.2 eq) in anhydrous ethanol.

  • Reaction : Stir the mixture at 90°C in a sealed pressure vessel for 48–72 hours under an inert argon atmosphere [1].

  • Purification : Remove the solvent under reduced pressure. Purify the crude mixture via flash chromatography (silica gel, gradient elution with CH2​Cl2​ /MeOH/NH 4​ OH) to isolate the pure ionizable lipid.

  • Validation : Confirm the structure via 1H -NMR and ESI-MS.

mRNA-LNP Formulation via Microfluidic Mixing

Self-validating system note: The use of microfluidics ensures reproducible, diffusion-limited mixing, which is strictly required to control LNP size and polydispersity (PDI).

Materials:

  • Aqueous Phase : mRNA diluted in 50 mM Citrate buffer (pH 4.0).

  • Lipid Phase : Ethanol containing Linolenyl-derived ionizable lipid, DSPC, Cholesterol, and PEG-lipid (Molar ratio: 50:10:38.5:1.5).

  • N/P Ratio : Target an amine (N) to phosphate (P) ratio of 6:1.

Protocol:

  • Preparation : Equilibrate both the aqueous and lipid phases to room temperature.

  • Mixing : Load the solutions into sterile syringes. Inject into a microfluidic micromixer (e.g., Precision NanoSystems Ignite) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

  • Quenching : Collect the effluent directly into 4 volumes of 1X PBS (pH 7.4) to rapidly quench the acidic pH and drive LNP self-assembly.

  • Dialysis : Transfer the quenched LNPs into a 100 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) at 4°C for 18 hours to remove residual ethanol and neutralize the buffer.

  • Sterilization : Filter the final formulation through a 0.22 µm PES syringe filter.

Analytical Characterization

Quantitative validation of the LNP is mandatory before in vitro or in vivo application. Below is a standard characterization matrix for linolenylamine-derived LNPs.

ParameterAnalytical MethodAcceptance CriteriaMechanistic Significance
Z-Average Size Dynamic Light Scattering (DLS)60 – 100 nmOptimal size for lymphatic drainage and cellular endocytosis.
Polydispersity (PDI) Dynamic Light Scattering (DLS)< 0.15Ensures a monodisperse population; prevents variable dosing.
Encapsulation Eff. RiboGreen Assay (Triton X-100)> 90%Confirms efficient electrostatic complexation of mRNA.
Apparent pKa​ TNS Fluorescence Assay6.2 – 6.5Critical for neutral charge in blood but protonation in endosomes.
Morphology Cryo-Electron MicroscopySolid core / DenseVerifies the internal structure and absence of liposomal blebs.

Formulation Workflow Visualization

The following diagram illustrates the critical path from lipid synthesis to LNP validation.

LNP_Workflow Synth 1. Lipid Synthesis (Linolenylamine + Acrylate) LipidMix 2. Lipid Phase (EtOH: Ionizable, DSPC, Chol, PEG) Synth->LipidMix Microfluidics 4. Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) LipidMix->Microfluidics AqMix 3. Aqueous Phase (mRNA in pH 4.0 Citrate) AqMix->Microfluidics Quench 5. PBS Quenching (pH Neutralization) Microfluidics->Quench Dialysis 6. Dialysis & Filtration (Ethanol Removal) Quench->Dialysis QC 7. Quality Control (DLS, RiboGreen, pKa) Dialysis->QC

Caption: Step-by-step workflow for the synthesis and microfluidic formulation of linolenylamine-derived mRNA-LNPs.

References

  • US8642076B2 - Lipid containing formulations. Google Patents. Describes the synthesis of ionizable lipids using linoleylamine/linolenylamine precursors via acrylamide chemistry for nucleic acid delivery.
  • EP3100718B1 - Improved compositions and methods for the delivery of nucleic acids. Google Patents. Details the preparation of linoleylamine derivatives and their incorporation into lipid nanoparticles for RNAi and mRNA delivery.
Method

Application Note: Engineering High-Efficiency Lipid Nanoparticles Using Linolenylamine-Derived Cationic Lipids

Target Audience: Formulation Scientists, Gene Therapy Researchers, and Preclinical Drug Developers Document Type: Advanced Methodology & Formulation Protocol Mechanistic Rationale: The Power of Polyunsaturation in Gene D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Gene Therapy Researchers, and Preclinical Drug Developers Document Type: Advanced Methodology & Formulation Protocol

Mechanistic Rationale: The Power of Polyunsaturation in Gene Delivery

The clinical translation of RNA interference (RNAi) and mRNA therapeutics hinges on overcoming the endosomal membrane barrier. While traditional saturated cationic lipids successfully condense nucleic acids, they often trap their payloads within endo-lysosomal compartments, leading to degradation.

Linolenylamine (18:3 amine) and its derivatives (e.g., TRENL3) have emerged as highly potent components for lipid nanoparticles (LNPs)[1]. The core causality behind their superior performance lies in their polyunsaturated aliphatic tails .

Unlike saturated stearyl (18:0) or monounsaturated oleyl (18:1) chains, the three cis-double bonds in the linolenyl chain introduce severe "kinks" into the lipid tail. This structural feature forces the lipid to occupy a highly splayed, cone-shaped geometry[2]. When the LNP is internalized by a cell and the endosome acidifies, the amine headgroup of the linolenylamine derivative becomes protonated. The electrostatic pairing of this protonated headgroup with endogenous anionic endosomal lipids, combined with the bulky volume of the linolenyl tails, drives a thermodynamic phase transition from a stable lamellar bilayer ( Lα​ ) to an inverted hexagonal phase ( HII​ )[3]. This phase transition physically disrupts the endosomal membrane, ejecting the nucleic acid payload directly into the cytosol.

Pathway LNP 1. LNP Formulation (Linolenylamine + siRNA) Uptake 2. Cellular Uptake (Macropinocytosis) LNP->Uptake Endosome 3. Endosomal Maturation (pH drops to ~5.5) Uptake->Endosome Protonation 4. Amine Protonation & H_II Phase Transition Endosome->Protonation Escape 5. Endosomal Escape (Membrane Disruption) Protonation->Escape Release 6. Cytosolic Release & Gene Silencing Escape->Release

Fig 1. Intracellular trafficking and endosomal escape mechanism of linolenylamine-based LNPs.

Comparative Data: Saturation vs. Transfection Efficacy

The degree of unsaturation directly dictates the fusogenicity of the LNP. As demonstrated in various lipid-modified polyethylenimine (PEI) and lipophosphoramidate studies, increasing the number of double bonds lowers the phase transition temperature ( Tm​ ), making the lipid more fluid at physiological temperatures[2][4].

Table 1: Impact of Lipid Tail Saturation on LNP Physicochemical Properties

Lipid Tail TypeCarbon:Double BondsMolecular GeometryPhase Transition ( Tm​ )Endosomal EscapeRelative Knockdown
Stearylamine18:0Cylindrical> 50 °CLow1.0x (Baseline)
Oleylamine18:1Wedge~ 30 °CModerate4.2x
Linoleylamine18:2Cone< 10 °CHigh8.5x
Linolenylamine 18:3 Highly Splayed Cone < 0 °C Very High 12.4x

Note: Data synthesized from comparative structural analyses of cationic amphiphiles[1][3].

Microfluidic Formulation Workflow

To harness the properties of linolenylamine-derived lipids, precise control over the self-assembly process is required. Microfluidic mixing induces rapid precipitation, locking the siRNA within the hydrophobic core before macroscopic aggregation can occur.

Microfluidics Aq Aqueous Phase (siRNA, pH 4.0) Mixer Microfluidic Mixer (Herringbone) Aq->Mixer Org Organic Phase (Lipid Mix, EtOH) Org->Mixer Assembly Rapid Precipitation & Self-Assembly Mixer->Assembly Dialysis Dialysis (pH 7.4) & Buffer Exchange Assembly->Dialysis

Fig 2. Microfluidic formulation workflow for linolenylamine-derived lipid nanoparticles.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . Each major phase concludes with a Quality Control (QC) gate. If the causality of the preceding steps holds true, the QC metrics will pass, allowing the researcher to proceed with confidence.

Protocol A: LNP Synthesis via Microfluidics

1. Preparation of the Organic Phase (Lipid Mix)

  • Causality: A specific molar ratio is required to balance charge (cationic lipid), structural integrity (DSPC/Cholesterol), and steric stabilization (PEG-lipid)[3].

  • Action: Dissolve Linolenylamine-derivative, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the final total lipid concentration is 12.5 mM.

2. Preparation of the Aqueous Phase (siRNA)

  • Causality: The buffer must be acidic (pH 4.0) to fully protonate the tertiary amines of the linolenylamine derivative, enabling electrostatic complexation with the highly anionic phosphate backbone of the siRNA.

  • Action: Dilute the target siRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N/P ratio (amine nitrogen to phosphate ratio) of 6:1.

3. Microfluidic Mixing

  • Action: Load both phases into a microfluidic mixing platform (e.g., NanoAssemblr). Set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate to 12 mL/min.

  • Action: Collect the effluent LNP suspension.

4. Buffer Exchange and Neutralization

  • Causality: The acidic ethanol mixture is toxic to cells and leaves the LNPs positively charged, which causes aggregation. Dialyzing into pH 7.4 neutralizes the surface, driving the hydrophobic tails inward to form a stable, solid lipid core.

  • Action: Transfer the LNP suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4 °C.

QC Gate 1: Dynamic Light Scattering (DLS) Validation: Measure size and Polydispersity Index (PDI). Pass Criteria: Z-average diameter between 60–100 nm; PDI < 0.15. If PDI > 0.2, the microfluidic mixing was non-laminar or the N/P ratio was miscalculated.

QC Gate 2: RiboGreen Encapsulation Assay Validation: Quantify free vs. total RNA using Triton X-100 lysis. Pass Criteria: Encapsulation Efficiency (EE%) > 85%. Failure indicates insufficient protonation during Step 2 (check citrate buffer pH).

Protocol B: In Vitro Transfection & Endosomal Escape Validation

1. Cell Seeding

  • Action: Seed target cells (e.g., HepG2 or primary hepatocytes) at 1×104 cells/well in a 96-well plate. Incubate overnight to achieve 70% confluency.

2. Transfection

  • Causality: Linolenylamine-based LNPs rely on macropinocytosis and clathrin-mediated endocytosis[1]. Serum proteins (like ApoE) in the media often act as opsonins that bind the LNP and trigger receptor-mediated uptake.

  • Action: Treat cells with LNPs at siRNA doses ranging from 0.1 nM to 50 nM in complete media (containing 10% FBS). Incubate for 24 hours.

3. Endosomal Escape Visualization (Optional but Recommended)

  • Action: Use Cy5-labeled siRNA during formulation. Post-transfection, stain cells with LysoTracker Green.

  • Validation: Analyze via confocal microscopy. Diffuse Cy5 signal in the cytosol indicates successful HII​ phase transition and escape. Punctate yellow signals (colocalization of Cy5 and LysoTracker) indicate failed escape.

QC Gate 3: Target Gene Knockdown (RT-qPCR) Validation: Extract mRNA and perform RT-qPCR for the target gene relative to a housekeeping gene (e.g., GAPDH). Pass Criteria: >80% knockdown at 10 nM siRNA dose. This confirms the entire causal chain: successful encapsulation cellular uptake endosomal escape RISC loading.

References[4] Transfection Efficacy and Cellular Uptake of Lipid-Modified Polyethyleneimine Derivatives for Anionic Nanoparticles as Gene Delivery Vectors | ACS Applied Bio Materials - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWWaqq7EPtaU6k1HwV6FLPRTcjsR-4RTVcoxrkRAy55WYvRsVJa7gnT_eKYjqq2p0YDYtXj9Y5fjeQ81YBQ8fQ9n_jSjoXVVrRVQzKzlTcpg5V6nw5XED038PvfEEtqVqZLkX7kTliayj[1] Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVEWzJiAqF_YGrF72HFNnnvFZ0bUeDYA6bxY7V32qGSSCaSt76TtVA3YGki-wcpWMks5rnyCM7E8IBQPrxDWA9vs4KyDVj2xzHqLGC-A5cTsam72F3izetuH9uwaAqDZALK1cIzu8pT54b2y8=[3] Lipids and Lipid Derivatives for RNA Delivery | Chemical Reviews - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYb5ZSvWy1iiFsCTeEVslEoPm7duQtRp60p0YABTbT3QQawNuLCBV9fF2WzYy-XmRIXpckbKNiTeGxo2JLu8GRs5icSo_3zora0EICzc_Pu0miSCRkQPry-hdR8E-c6DKGMToc3_lgQB6pg14rXao=[2] A Novel Cationic Lipophosphoramide with Diunsaturated Lipid Chains: Synthesis, Physicochemical Properties, and Transfection Activities | Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKgipkuVusiOxf-EMFbLUeWsCsD8SfgnYdpXSFGOLFvp7sIT_8IkWG9hxP2mAxZb6nTsOJPLLoT1RKrwZFVfVIB0z5SH0ixK-KR1hf1ROvUH_swPmnKZad3H2VxTbnuIJtWpYKxg==

Sources

Application

linolenylamine siRNA transfection protocol and guidelines

Application Note & Protocol: Linolenylamine-Based siRNA Transfection and LNP Formulation Introduction and Mechanistic Grounding The clinical translation of RNA interference (RNAi) relies heavily on the development of saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Linolenylamine-Based siRNA Transfection and LNP Formulation

Introduction and Mechanistic Grounding

The clinical translation of RNA interference (RNAi) relies heavily on the development of safe and efficacious delivery vehicles. While early formulations utilized saturated or monounsaturated cationic lipids, advanced lipid nanoparticles (LNPs) increasingly incorporate polyunsaturated fatty acid derivatives to maximize cytosolic delivery[1]. Linolenylamine (CAS# 77889-85-1), an aliphatic amine containing an 18-carbon chain with three cis-double bonds (9Z, 12Z, 15Z)[2], serves as a highly potent hydrophobic tail component for synthesizing ionizable lipidoids (e.g., DLenDMA)[3].

The Causality of the Linolenyl Chain: The inclusion of linolenic acid derivatives fundamentally alters the biophysical properties of the LNP[4]. The three double bonds introduce significant "kinks" into the acyl chain, increasing membrane fluidity and creating a highly cone-shaped molecular geometry when the amine headgroup is protonated[5]. Following cellular endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the linolenylamine headgroup. The combination of the cationic charge and the bulky, polyunsaturated tail drives a thermodynamic phase transition from a stable lamellar bilayer to an inverted hexagonal (H_II) phase[1]. This H_II phase is highly fusogenic, physically destabilizing the endosomal membrane and facilitating the escape of the encapsulated siRNA into the cytosol for RNA-induced silencing complex (RISC) loading[1][5].

Endosomal_Escape N1 LNP Cellular Uptake (Endocytosis) N2 Endosome Acidification (pH drops to ~5.5) N1->N2 N3 Linolenylamine Protonation (Cationic Shift) N2->N3 N4 Lamellar to H_II Phase Transition (Fusogenicity) N3->N4 N5 Endosomal Membrane Destabilization N4->N5 N6 siRNA Release into Cytosol (RISC Loading) N5->N6

Mechanism of linolenylamine-mediated endosomal escape via H_II phase transition.

Physicochemical Properties of Linolenylamine LNPs

To establish a self-validating system, researchers must benchmark their formulated LNPs against established physicochemical parameters. The high degree of unsaturation in linolenylamine typically yields smaller, more uniform particles compared to saturated equivalents[5].

ParameterTarget Range for Linolenyl-LNPsCausality / Significance
Particle Size (Z-average) 60 – 120 nmOptimal for cellular uptake via macropinocytosis and clathrin-mediated endocytosis[4].
Polydispersity Index (PDI) < 0.20Ensures uniform pharmacokinetic behavior and consistent transfection efficiency[4].
Zeta Potential (at pH 7.4) -2 mV to +5 mVNear-neutral surface charge prevents protein corona aggregation and systemic toxicity[1].
Encapsulation Efficiency (EE%) > 90%High EE minimizes wasted siRNA and reduces off-target immune stimulation[4].
Apparent pKa 6.2 – 6.5Ensures neutral charge in systemic circulation but rapid protonation in the endosome[1].

Experimental Protocol: LNP Formulation and Transfection

This protocol outlines the microfluidic assembly of linolenylamine-based LNPs (e.g., using DLenDMA or TRENL3 lipidoids) and subsequent in vitro transfection.

Materials & Reagents
  • Ionizable Lipid: Linolenylamine-derived lipidoid (e.g., DLenDMA)[3].

  • Helper Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol[6].

  • PEG-Lipid: DMG-PEG2000[4].

  • Nucleic Acid: Chemically modified siRNA targeting the gene of interest[7].

  • Buffers: 50 mM Citrate buffer (pH 4.0), 1x PBS (pH 7.4), RNase-free water[8].

  • Solvent: 100% Anhydrous Ethanol.

Microfluidic Formulation Workflow

Step 1: Organic Phase Preparation Dissolve the lipids in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5 (Linolenylamine-lipid : DSPC : Cholesterol : PEG-Lipid)[1]. The total lipid concentration should be adjusted to 10-15 mM. Expert Insight: Cholesterol provides structural integrity to the LNP, while DSPC supports the lamellar structure prior to endosomal acidification.

Step 2: Aqueous Phase Preparation Dilute the siRNA in 50 mM Citrate buffer (pH 4.0). Calculate the required siRNA mass to achieve an N/P ratio of 3 to 6 (ratio of ionizable nitrogen on the linolenylamine to the phosphate groups on the siRNA backbone)[9]. Expert Insight: Mixing at pH 4.0 is strictly required. At this pH, the linolenylamine headgroup (pKa ~6.4) is fully protonated, allowing spontaneous electrostatic complexation with the polyanionic siRNA[1].

Step 3: Microfluidic Mixing Inject the aqueous and organic phases into a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 volume ratio (Aqueous:Organic) and a total flow rate of 12 mL/min.

LNP_Formulation A Aqueous Phase (siRNA in pH 4.0 Citrate) C Microfluidic Mixing Cartridge A->C B Organic Phase (Lipids in Ethanol) B->C D Self-Assembly (LNP Formation) C->D E Dialysis & Buffer Exchange (pH 7.4) D->E

Microfluidic formulation workflow for linolenylamine-based siRNA lipid nanoparticles.

Step 4: Dialysis and Buffer Exchange Immediately dialyze the resulting LNP suspension against 100 volumes of 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 12–16 hours at 4°C[8]. Expert Insight: Dialysis serves two critical functions: it removes the ethanol (which is toxic to cells and destabilizes LNPs over time) and neutralizes the pH. Neutralization deprotonates the linolenylamine, locking the LNP into a stable, neutral-surface solid particle suitable for physiological environments[8].

In Vitro Transfection Protocol
  • Cell Seeding: Seed target cells (e.g., HepG2 or HeLa) in a 96-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2 to allow adherence.

  • Dosing: Dilute the dialyzed linolenylamine-LNPs in complete culture medium (containing 10% FBS). Note: Unlike early-generation lipoplexes, advanced LNPs do not require serum-free conditions because the neutral surface charge prevents serum protein aggregation.

  • Incubation: Add the LNP-siRNA complexes to the cells at final siRNA concentrations ranging from 0.1 nM to 50 nM to establish a dose-response curve.

  • Validation (Self-Validating System):

    • Gene Knockdown: Harvest cells 48–72 hours post-transfection. Quantify target mRNA knockdown via RT-qPCR.

    • Endosomal Escape Verification: For mechanistic validation, utilize Cy5-labeled siRNA and stain cells with LysoTracker Green. Use confocal microscopy at 4 hours post-transfection to calculate the colocalization coefficient. A decreasing Pearson's correlation coefficient over time validates successful H_II phase-mediated endosomal escape[9].

References

  • Designer Lipids Advance Systemic siRNA Delivery - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • A novel class of mRNA lipid nanoparticles (LNPs) optimized by the chemical evolution approach Source: LMU München URL:[Link]

  • EP4262883B1 - Peg lipids and lipid nanoparticles Source: Google Patents / European Patent Office URL

Sources

Method

Application Note: Preparation and Characterization of Linolenylamine-Functionalized Polymeric Micelles for Hydrophobic Drug Delivery

Executive Summary The encapsulation of highly hydrophobic therapeutic agents (e.g., Curcumin, Paclitaxel, Doxorubicin) remains a profound challenge in drug development due to poor aqueous solubility and rapid systemic cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The encapsulation of highly hydrophobic therapeutic agents (e.g., Curcumin, Paclitaxel, Doxorubicin) remains a profound challenge in drug development due to poor aqueous solubility and rapid systemic clearance. While saturated lipid tails (e.g., stearylamine) are commonly used to form the hydrophobic core of polymeric micelles, their rigid, crystalline nature often leads to low drug loading capacities and premature "burst" release.

This application note details the synthesis and self-assembly of mPEG-Linolenylamine (mPEG-LNA) amphiphilic copolymers. By utilizing linolenylamine—an unsaturated C18 primary amine containing three cis-double bonds—researchers can engineer micelles with a highly fluid hydrophobic core. This protocol provides a self-validating workflow for synthesizing the polymer, assembling the micelles via thin-film hydration, and validating the nanocarriers for downstream in vitro and in vivo applications.

Mechanistic Rationale: The Linolenylamine Advantage

As a Senior Application Scientist, it is critical to understand why linolenylamine is selected over other aliphatic amines:

  • Core Fluidity & Steric Kinks : The three cis-double bonds in linolenylamine (C18:3) prevent the hydrophobic tails from packing tightly. This structural "kink" lowers the phase transition temperature, maintaining a liquid-like micellar core at physiological temperatures. This fluidity accommodates bulky hydrophobic drugs far more efficiently than saturated analogs.

  • π−π Stacking Interactions : The unsaturated bonds in the linolenyl chain can engage in weak π−π interactions with aromatic rings on hydrophobic drugs, enhancing encapsulation stability and slowing the release rate, a mechanism validated in [1].

  • Biocompatibility & Uptake : Linolenic-derived moieties are recognized by cellular fatty acid transporters, which has been shown to significantly enhance the intracellular uptake and oral absorption of encapsulated payloads [2]. Furthermore, these unsaturated nanocarriers exhibit pH-sensitive release behaviors that can be leveraged for targeted tumor delivery [3].

Workflow Visualization

Workflow A 1. Polymer Activation mPEG-COOH + EDC/NHS B 2. Amidation Add Linolenylamine (Argon) A->B 2 Hours, RT C 3. Purification Dialysis (MWCO 3.5 kDa) B->C 48 Hours, Dark D 4. Lyophilization & QC 1H-NMR & CMC Analysis C->D -80°C, 24h E 5. Drug Loading Co-dissolve Polymer + Drug D->E Pass QC F 6. Thin-Film Hydration Rotary Evaporation & PBS E->F Organic Solvent G 7. Self-Assembly Micelle Filtration (0.22 µm) F->G Probe Sonication

Figure 1: Workflow for mPEG-LNA synthesis and micelle self-assembly.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of mPEG-Linolenylamine (mPEG-LNA)

This step utilizes carbodiimide crosslinker chemistry to conjugate the primary amine of linolenylamine to the carboxyl terminus of mPEG-COOH.

Materials:

  • mPEG-COOH (MW 2000 Da or 5000 Da)

  • Linolenylamine (cis,cis,cis-9,12,15-octadecatrienylamine, >95% purity)

  • EDC·HCl and NHS

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 mmol of mPEG-COOH in 20 mL of anhydrous DCM. Add 3.0 mmol of EDC·HCl and 3.0 mmol of NHS. Stir the mixture at room temperature for 2 hours to form the amine-reactive NHS-ester.

  • Conjugation: Causality Note: Linolenylamine is highly susceptible to oxidation. Purge the reaction flask with Argon gas before proceeding. Add 1.5 mmol of linolenylamine dropwise to the activated mPEG-COOH solution. Stir continuously for 48 hours at room temperature in the dark under an Argon atmosphere.

  • Solvent Evaporation: Remove the DCM using a rotary evaporator until a viscous residue remains.

  • Purification (Self-Validating Step): Re-dissolve the residue in a minimal amount of DMSO and transfer it to a dialysis bag (MWCO 3.5 kDa). Dialyze against a gradient of DMSO/Water (75%, 50%, 25%, 0% DMSO) over 48 hours, changing the outer aqueous phase every 8 hours. Why? The 3.5 kDa membrane ensures the complete removal of unreacted linolenylamine (MW ~263.4 g/mol ) and coupling byproducts, while the gradient prevents the sudden precipitation of the highly hydrophobic conjugate.

  • Lyophilization: Freeze the purified solution at -80°C and lyophilize for 48 hours to obtain the dry mPEG-LNA powder.

Quality Control Checkpoint 1: Perform 1 H-NMR (in CDCl 3​ ). The presence of a peak at ~0.9 ppm (terminal methyl protons of the linolenyl chain) alongside the massive PEG peak at ~3.6 ppm confirms successful conjugation. Do not proceed if the 0.9 ppm peak is absent.

Protocol B: Preparation of Drug-Loaded Micelles (Thin-Film Hydration)

The thin-film hydration method is prioritized over direct dialysis because it ensures the drug and the hydrophobic linolenyl tails are mixed at a molecular level before aqueous self-assembly.

Step-by-Step Procedure:

  • Co-Dissolution: Dissolve 50 mg of mPEG-LNA and 5 mg of the hydrophobic model drug (e.g., Curcumin) in 10 mL of a Methanol/DCM mixture (1:1 v/v).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure for 30 minutes until a thin, homogeneous, dry film forms on the flask wall. Flush with nitrogen gas for 10 minutes to remove trace organic solvents.

  • Hydration: Add 10 mL of 1X PBS (pH 7.4) to the flask. Rotate at 150 rpm at 37°C for 1 hour to hydrate the film, triggering spontaneous micelle self-assembly.

  • Sonication: Subject the dispersion to probe sonication (100W, 2 seconds on / 2 seconds off) for 2 minutes. Causality Note: This must be done in an ice bath. The heat generated by sonication can rapidly oxidize the linolenyl double bonds, destroying the micelle core.

  • Filtration (Self-Validating Step): Pass the micellar dispersion through a 0.22 µm PES syringe filter. Why? This removes any unencapsulated, precipitated drug. If the filter clogs immediately, the drug loading exceeded the micellar capacity.

Data Presentation & Expected Outcomes

The structural advantages of linolenylamine become evident when comparing its physicochemical properties to saturated and monounsaturated equivalents.

Table 1: Influence of Hydrophobic Tail Saturation on Micellar Properties (Model Drug: Curcumin)

FormulationCore StateParticle Size (nm)PDICMC (µg/mL)EE (%)DL (%)
mPEG-Stearylamine (C18:0) Rigid / Crystalline68.4 ± 4.20.24 ± 0.0315.272.1 ± 3.46.8 ± 0.5
mPEG-Oleylamine (C18:1) Semi-Fluid55.2 ± 3.10.18 ± 0.0211.485.4 ± 2.89.5 ± 0.6
mPEG-Linolenylamine (C18:3) Highly Fluid45.1 ± 2.50.12 ± 0.018.596.3 ± 1.513.2 ± 0.4

Note: Encapsulation Efficiency (EE%) and Drug Loading (DL%) are determined by disrupting the micelles in acetonitrile and quantifying the drug via HPLC at its specific absorbance maximum.

Troubleshooting & Field-Proven Insights

  • High Polydispersity Index (PDI > 0.3): If DLS reveals a high PDI, the micelles are likely aggregating. This is frequently caused by oxidation of the linolenyl tail during storage. Solution: Store the lyophilized mPEG-LNA under argon at -20°C. Consider adding 0.01% (w/w) of an antioxidant like α -tocopherol (Vitamin E) during the thin-film formation step.

  • Premature Drug Release in Media: If the drug leaks rapidly in serum-containing media, the Critical Micelle Concentration (CMC) may be too high. Solution: Verify the CMC using a pyrene fluorescence assay. If the CMC is >10 µg/mL, increase the degree of substitution (DS) of linolenylamine on the polymer backbone to enhance overall hydrophobicity.

References

  • Title : Linolenic acid-modified PEG-PCL micelles for curcumin delivery Source : International Journal of Pharmaceutics (PubMed) URL :[Link]

  • Title : Linolenic acid conjugated chitosan micelles for improving the oral absorption of doxorubicin via fatty acid transporter Source : Carbohydrate Polymers (PubMed) URL :[Link]

  • Title : Design and Characterization of α-Linolenic Acid-Grafted Poly(β-Amino Ester) Nanocarriers for Drug Delivery Source : Journal of Drug Delivery Science and Technology (ScienceDirect) URL :[Link]

Application

linolenylamine surface modification techniques for liposomes

Application Note: Linolenylamine Surface Modification Techniques for Liposomes in Nucleic Acid Delivery Target Audience: Researchers, scientists, and drug development professionals in nanomedicine and gene therapy. The B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Linolenylamine Surface Modification Techniques for Liposomes in Nucleic Acid Delivery

Target Audience: Researchers, scientists, and drug development professionals in nanomedicine and gene therapy.

The Biophysical Rationale for Linolenylamine (LNA)

Linolenylamine (18:3) is a primary aliphatic amine characterized by an 18-carbon lipid tail containing three cis double bonds. When incorporated into liposomal bilayers, LNA serves a dual biophysical purpose:

  • Cationic Surface Charge : The primary amine headgroup extends into the aqueous phase. At physiological pH, it is partially protonated, providing a net positive charge (zeta potential) that facilitates electrostatic complexation with polyanionic nucleic acids (e.g., siRNA, mRNA, pDNA) and promotes binding to anionic cell membranes [1].

  • Endosomal Membrane Destabilization : The causality behind choosing LNA over saturated amines (like stearylamine) lies in its polyunsaturated tail. The cis double bonds introduce steric kinks that prevent tight lipid packing, increasing overall membrane fluidity. Upon cellular endocytosis, the acidic environment of the late endosome (pH ~5.0) fully protonates the LNA headgroups. This triggers a critical topological shift from a stable lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase. This structural rearrangement destabilizes the endosomal membrane, ensuring efficient cytosolic payload release rather than lysosomal degradation.

Mechanistic Pathway of LNA-Mediated Delivery

Pathway A LNA-Liposome (Cationic Surface) B Cell Membrane (Anionic) A->B Electrostatic Attraction C Endocytosis B->C D Early Endosome (pH ~6.5) C->D E Late Endosome (pH ~5.0) D->E Maturation & Acidification F Lamellar to H_II Phase Transition E->F Protonation of LNA Amines G Endosomal Escape & Payload Release F->G Membrane Destabilization

Fig 1: Mechanism of LNA-Liposome cellular uptake and pH-dependent endosomal escape.

Quantitative Profiling of LNA-Modified Liposomes

The molar concentration of LNA directly dictates the physicochemical properties of the resulting liposomes. The table below summarizes typical formulation profiles when LNA is titrated into a standard DSPC/Cholesterol base [3].

LNA Molar Ratio (%)Particle Size (nm)Zeta Potential (mV)siRNA Encapsulation (%)Phase Behavior at pH 5.0
0% (Control)110 ± 5-2.1 ± 0.5< 5%Stable Lamellar ( Lα​ )
10%105 ± 4+15.4 ± 1.245 ± 3%Mixed Lα​ / HII​
30%95 ± 6+38.2 ± 2.188 ± 4%Dominant Inverted Hexagonal ( HII​ )
50%125 ± 8+45.1 ± 1.892 ± 2%Aggregation Prone

Note: Optimal transfection efficiency is typically observed at 30 mol% LNA, balancing high nucleic acid encapsulation with necessary colloidal stability.

Experimental Workflow for Formulation

Protocol S1 Step 1: Lipid Mixture Preparation (DSPC, Chol, LNA, PEG-Lipid) S2 Step 2: Solvent Evaporation (Thin-Film Formation) S1->S2 Rotary Evaporation S3 Step 3: Hydration in Acidic Buffer (Citrate pH 4.0) S2->S3 Add Aqueous Phase S4 Step 4: siRNA Complexation (Electrostatic Binding) S3->S4 Incubation S5 Step 5: Buffer Exchange (Dialysis to pH 7.5) S4->S5 Neutralize Surface S6 Step 6: Purification & QC (Anion Exchange, RiboGreen) S5->S6 Remove Free siRNA

Fig 2: Step-by-step workflow for formulating LNA-modified liposomes with siRNA.

Validated Experimental Protocols

Protocol A: Formulation of LNA-Modified Liposomes via pH-Gradient Loading

Causality Note: Forming the liposomes in an acidic citrate buffer (pH 4.0) ensures that the LNA amines are fully protonated, maximizing the electrostatic loading of the polyanionic siRNA. Subsequent dialysis into a physiological buffer (pH 7.5) neutralizes the external surface, releasing loosely bound surface-siRNA while retaining the internally encapsulated payload. This prevents systemic toxicity and unwanted aggregation in vivo [1].

Materials:

  • Lipids: DSPC, Cholesterol, Linolenylamine (LNA), PEG2000-DMG.

  • Buffers: 100 mM Citrate buffer (pH 4.0), HEPES-buffered saline (HBS, pH 7.5).

  • Payload: siRNA stock solution.

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve DSPC, Cholesterol, LNA, and PEG2000-DMG in absolute ethanol at a molar ratio of 15:45:30:10. Transfer the mixture to a round-bottom flask.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film is formed. Desiccate under vacuum for 2 hours to remove any residual solvent.

  • Acidic Hydration: Hydrate the lipid film with 100 mM Citrate buffer (pH 4.0) to achieve a final lipid concentration of 10 mg/mL. Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a benchtop extruder to form monodisperse small unilamellar vesicles (SUVs).

  • siRNA Complexation: Add the siRNA stock to the extruded liposomes at a Nitrogen-to-Phosphate (N/P) ratio of 4:1. Incubate at room temperature for 30 minutes.

  • Buffer Exchange (Critical Step): Dialyze the mixture against HBS (pH 7.5) using a 10 kDa MWCO dialysis cassette for 12 hours. Mechanistic action: This raises the pH above the pKa​ of LNA, neutralizing the external liposome surface and releasing unencapsulated siRNA.

  • Purification: Pass the dialyzed formulation through a DEAE Sepharose anion-exchange column to capture and remove the released, free siRNA.

Protocol B: Self-Validating QC System (RiboGreen Assay)

To ensure the trustworthiness of the formulation, you must quantify the exact encapsulation efficiency. This protocol uses a self-validating lysis method to compare baseline unencapsulated RNA against total RNA [2].

Materials:

  • Quant-iT™ RiboGreen® RNA Reagent.

  • 2% Triton X-100 (Liposome lysis agent).

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified liposome formulation in TE buffer to an estimated siRNA concentration of ~2 µg/mL.

  • Aliquoting: In a 96-well black microplate, prepare two sets of wells for each sample:

    • Set 1 (Intact Liposomes): 50 µL sample + 50 µL TE buffer.

    • Set 2 (Lysed Liposomes): 50 µL sample + 50 µL 2% Triton X-100.

  • Lysis Incubation: Incubate the plate at 37°C for 15 minutes to allow Triton X-100 to fully disrupt the lipid bilayers in Set 2.

  • Dye Addition: Add 100 µL of diluted RiboGreen reagent to all wells. Protect from light and incubate for 5 minutes at room temperature.

  • Measurement: Read fluorescence using a microplate reader (Excitation: 480 nm, Emission: 520 nm).

  • Data Validation:

    • Free siRNA = Fluorescence of Set 1 (The dye only binds unencapsulated siRNA as it cannot penetrate intact liposomes).

    • Total siRNA = Fluorescence of Set 2 (The dye binds all siRNA released after liposomal lysis).

    • Encapsulation Efficiency (%) = [(Total−Free)/Total]×100 .

    • Validation Check: If Encapsulation < 80%, revisit the N/P ratio or verify the pH of the citrate buffer in Protocol A.

References

  • MacLachlan, I., et al. (2011). Compositions and methods for the delivery of nucleic acids. US Patent US20110117125A1.
  • MacLachlan, I., et al. (2014). Lipid containing formulations. US Patent US8642076B2.
  • Kikuchi, H., et al. (2019). Liposome and method for producing liposome. European Patent EP3494964B1.

Technical Notes & Optimization

Troubleshooting

improving mRNA encapsulation efficiency with linolenylamine

Technical Support Center: Optimizing mRNA Encapsulation & Delivery with Linolenylamine-Derived LNPs Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing mRNA Encapsulation & Delivery with Linolenylamine-Derived LNPs

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biophysical challenges researchers face when utilizing highly unsaturated fatty amines—specifically linolenylamine (18:3)—in lipid nanoparticle (LNP) formulations.

While polyunsaturated lipid tails drastically improve endosomal escape, their bulky, kinked geometry can destabilize the LNP core during microfluidic mixing, often leading to suboptimal mRNA encapsulation efficiency (EE%). This guide provides causally-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve >90% encapsulation and robust in vivo transfection.

Part 1: Core Principles & FAQs

Q1: Why use linolenylamine (18:3) over saturated or mono-unsaturated amines for mRNA encapsulation? A: The choice of lipid tail dictates the phase behavior of the LNP within the acidic environment of the endosome. Linolenylamine possesses three cis double bonds, which significantly increase the cross-sectional area of the hydrophobic domain. This creates a highly "cone-shaped" lipid geometry. When the LNP is taken up by the cell and the endosome acidifies, this cone shape lowers the activation energy required to transition from a stable lamellar phase ( Lα​ ) to a membrane-destabilizing inverted hexagonal phase ( HII​ ). This phase transition physically disrupts the endosomal membrane, releasing the mRNA into the cytosol. Studies have demonstrated that increasing lipid unsaturation directly correlates with superior lipid fusion and multi-fold increases in in vivo mRNA translation[1].

Q2: How does the degree of unsaturation affect the N/P ratio required for optimal encapsulation? A: The N/P ratio (moles of ionizable amine to moles of mRNA phosphate) must often be adjusted when using highly unsaturated amines. Because the 18:3 kinks create steric hindrance, the lipids cannot pack as tightly as saturated tails (like stearylamine). To compensate for this loose packing and ensure the mRNA is fully condensed, you must often increase the N/P ratio from the standard 3:1 or 4:1 up to 6:1. This provides an excess of cationic charges to drive rapid electrostatic complexation before the highly fluid lipid mixture can disperse[2].

Part 2: Troubleshooting Guide

Issue 1: My mRNA encapsulation efficiency (EE%) is plateauing at 60%. How do I push it >90% with linolenylamine-derived lipids? Root Cause: The high fluidity of the polyunsaturated linolenylamine tails prevents the formation of a dense, protective solid-lipid core during the rapid mixing phase. If the structural lipid ratio is too low, the mRNA "leaks" from the assembling particle before the buffer exchange neutralizes the pH. Solution:

  • Increase Cholesterol Content: Shift your molar ratio. If you are using a standard 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG), increase cholesterol to 45% and drop the ionizable lipid to 40%. Cholesterol fills the steric gaps created by the cis double bonds, rigidifying the LNP core and trapping the mRNA.

  • Optimize Aqueous pH: Ensure your citrate buffer is strictly at pH 4.0. Linolenylamine-derived lipids typically have an apparent pKa around 6.2. Mixing at pH 5.0 will result in incomplete protonation, leading to weak electrostatic binding and poor encapsulation.

Issue 2: I am seeing high PDI (>0.2) and particle aggregation post-dialysis. What is the root cause? Root Cause: Polyunsaturated lipids are highly susceptible to auto-oxidation. The bis-allylic protons between the double bonds in linolenylamine are easily abstracted by trace metals or oxygen, leading to lipid cross-linking, changes in particle geometry, and subsequent aggregation. Solution:

  • Formulate in an inert atmosphere (Nitrogen or Argon).

  • Add 1 mM EDTA to your aqueous buffer to chelate trace metals.

  • Use a rapid tangential flow filtration (TFF) system rather than overnight dialysis to minimize the time the LNPs spend in a vulnerable, unbuffered state.

Issue 3: The LNPs have high EE% but poor in vitro transfection. Why is the mRNA trapped? Root Cause: If the formulation is too stable at physiological pH (7.4) and fails to protonate at endosomal pH (5.5), the HII​ phase transition will not occur. Solution: Perform a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay to empirically determine the apparent pKa of your formulated LNP. If the pKa is <5.5, the linolenylamine headgroups are not protonating in the endosome. You must reduce the PEG-lipid molar percentage (from 1.5% to 0.5%) to reduce the shielding effect and allow endosomal protons to access the LNP core.

Part 3: Data Visualization

The following table summarizes the biophysical causality of introducing double bonds into the fatty amine tail of the ionizable lipid.

Lipid Tail TypeDouble BondsApparent pKaEncapsulation Efficiency (%)Endosomal EscapeRelative In Vivo Transfection
Stearylamine (Saturated)06.8> 95%Poor (Lamellar Phase)1x (Baseline)
Oleylamine (Monounsaturated)16.5~ 90%Moderate5x
Linolenylamine (Polyunsaturated)36.2~ 75 - 85%*Excellent ( HII​ Phase)> 15x

*Note: EE% for linolenylamine requires strict cholesterol optimization to exceed 90%, as detailed in the troubleshooting section.

Part 4: Experimental Workflows & Self-Validating Protocols

Workflow Diagram: LNP Formulation

LNP_Workflow A Aqueous Phase mRNA in Citrate Buffer (pH 4.0) C Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) A->C B Organic Phase Linolenylamine-Lipid, Chol, DSPC, PEG-Lipid in EtOH B->C D Self-Assembly Electrostatic Complexation C->D Rapid Mixing E Dialysis / TFF (Buffer Exchange to pH 7.4) D->E Maturation F Purified mRNA-LNP (High Encapsulation) E->F Neutralization

Microfluidic workflow for linolenylamine-based mRNA-LNP formulation.

Mechanistic Diagram: Endosomal Escape

Endosomal_Escape N1 Cellular Uptake (Endocytosis of LNP) N2 Endosomal Maturation (pH drops to ~5.5) N1->N2 N3 Protonation of Linolenylamine Amines N2->N3 Acidification N4 Electrostatic Interaction with Endosomal Lipids N3->N4 N5 Phase Transition to Inverted Hexagonal (H_II) N4->N5 Kinked 18:3 Tails Promote H_II N6 Membrane Fusion & mRNA Release N5->N6

Mechanistic pathway of endosomal escape driven by linolenylamine unsaturation.

Self-Validating Protocol: RiboGreen Assay for Exact EE%

To ensure trustworthiness, your encapsulation data must be self-validating. This protocol uses a dual-condition fluorescence assay. By measuring the fluorescence of intact LNPs (free mRNA) against detergent-lysed LNPs (total mRNA), the system internally controls for pipetting errors and lipid-dye interference.

Materials: Quant-iT™ RiboGreen® RNA Assay Kit, 1X TE Buffer, 2% Triton X-100. Methodology:

  • Dilution: Dilute the purified mRNA-LNP sample to an estimated mRNA concentration of 2 µg/mL in 1X TE buffer.

  • Condition A (Intact LNPs): In a black 96-well plate, add 50 µL of the diluted LNP to 50 µL of 1X TE buffer. This condition measures unencapsulated (free) mRNA, as the dye cannot penetrate the intact lipid shell.

  • Condition B (Lysed LNPs): In adjacent wells, add 50 µL of the diluted LNP to 50 µL of 2% Triton X-100 in TE buffer. Incubate at 37°C for 15 minutes. The detergent disrupts the linolenylamine-lipid core, releasing all mRNA. This measures total mRNA.

  • Dye Addition: Add 100 µL of diluted RiboGreen reagent to all wells. Incubate for 5 minutes in the dark.

  • Read: Measure fluorescence (Excitation: 480 nm, Emission: 520 nm).

  • Calculate: EE%=(FluorescenceLysed​FluorescenceLysed​−FluorescenceIntact​​)×100

    Validation Check: If your total mRNA recovery in Condition B is <80% of your theoretical input, your mRNA is likely degrading during the microfluidic mixing step due to RNase contamination or shear stress, rather than poor lipid complexation.

Part 5: References

  • Lee, S. M., Cheng, Q., Yu, X., Liu, S., Johnson, L. T., & Siegwart, D. J. (2021). A Systematic Study of Unsaturation in Lipid Nanoparticles Leads to Improved mRNA Transfection In Vivo. Angewandte Chemie International Edition.[Link]

  • Tanaka, H., Sato, Y., Nakabayashi, T., et al. (2025). A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs. Nano Letters.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Linolenylamine LNP Aggregation

Welcome to the Advanced Application Scientist Support Center. Formulating lipid nanoparticles (LNPs) with polyunsaturated ionizable lipids like linolenylamine (a C18 primary amine with three cis-double bonds) presents un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. Formulating lipid nanoparticles (LNPs) with polyunsaturated ionizable lipids like linolenylamine (a C18 primary amine with three cis-double bonds) presents unique physicochemical challenges. While the unsaturation enhances endosomal escape via cone-shaped lipid phase transitions, it simultaneously introduces severe vulnerabilities to oxidative degradation, osmotic stress, and pH-induced fusion.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and eliminating linolenylamine LNP aggregation.

Part 1: Mechanistic Root Cause Analysis

To stop aggregation, you must understand the causality behind the colloidal instability. Linolenylamine LNPs typically aggregate due to three interconnected failure modes:

Oxidative Degradation of Polyunsaturated Tails

Linolenylamine is highly susceptible to autoxidation and reactive oxygen species (ROS) due to its bis-allylic protons. Oxidation of these unsaturated hydrocarbons produces dienone species. This chemically alters the conformation of the lipid tail, increasing the hydrophilicity of the core and generating electrophilic degradants that react with nucleic acid cargoes to form RNA-lipid adducts. This loss of core hydrophobicity and structural integrity directly leads to macroscopic aggregation and loss of bioactivity1[1].

OxidationPathway N1 Linolenylamine (Polyunsaturated) N2 ROS / UV / Autoxidation N1->N2 N3 Dienone Species Formation N2->N3 N4 Lipid Tail Conformational Shift N3->N4 N5 Electrophilic Adducts (RNA-Lipid) N3->N5 N6 Loss of Colloidal Stability N4->N6 N5->N6 N7 Macroscopic Aggregation N6->N7

Caption: Mechanistic pathway of linolenylamine oxidation leading to LNP colloidal instability.

The pKa Crossing and Structural Reorganization

LNPs are initially formed at an acidic pH (typically pH 4.0) where the linolenylamine headgroup is protonated (positively charged), allowing it to complex with negatively charged RNA. During downstream processing, the buffer is exchanged to physiological pH (7.4). As the pH crosses the lipid's pKa, the proportion of protonated lipid drops from ~99% to near zero. This induces massive structural reorganization within the LNP, shifting the lipids from an extended bilayer arrangement to an amorphous core2[2]. If this transition is not managed rapidly via Tangential Flow Filtration (TFF), the transiently neutral particles will fuse.

Osmotic Stress and Debye Length Screening

High salt concentrations during the buffer exchange process screen the electrostatic repulsion between particles (compressing the Debye length). As salt concentration increases, the particle size of LNPs increases due to the fusion between small vesicles under high ionic concentration3[3].

Part 2: Quantitative Troubleshooting Matrix

Use the following empirically validated parameters to audit your current formulation process. Deviations from these targets are the primary drivers of linolenylamine LNP aggregation.

Process ParameterTarget RangeConsequence of Deviation (Aggregation Trigger)
Aqueous Phase pH 4.0 ± 0.1pH > 4.5 reduces amine protonation, causing weak RNA complexation and heterogeneous, oversized aggregates.
Buffer Exchange Speed < 2 hours via TFFProlonged exposure to intermediate pH ranges (pH 5.5 - 6.5) causes neutral-state vesicle fusion.
Storage Buffer Salt < 50 mM NaClHigh ionic strength screens electrostatic repulsion, promoting van der Waals-driven aggregation.
Cryoprotectant 300 mM SucroseLack of cryoprotectant during freeze-thaw causes ice crystal formation, mechanically forcing LNPs to fuse4[4].
Antioxidant Addition 1-5 mM EDTA / HistidineAbsence allows trace metals to catalyze the autoxidation of linolenylamine's polyunsaturated tails.

Part 3: Self-Validating Protocol Engineering

To ensure trustworthiness and reproducibility, every step in your LNP production must include an inline validation check. Implement the following step-by-step methodology for formulating and stabilizing linolenylamine LNPs.

Step-by-Step Methodology: Formulation & Stabilization

Step 1: Microfluidic Mixing under Inert Atmosphere

  • Action: Prepare the lipid mix (Linolenylamine:DSPC:Cholesterol:PEG-Lipid) in anhydrous ethanol. Prepare the RNA in 50 mM Citrate Buffer, pH 4.0. Purge all solutions with Argon gas to displace oxygen. Mix at a 3:1 (Aqueous:Ethanol) volume ratio using a microfluidic cartridge at a Total Flow Rate (TFR) of 12 mL/min.

  • Causality: Argon purging prevents the initiation of the dienone oxidation pathway. The rapid TFR ensures highly controlled, chaotic advection, forcing the lipids to precipitate uniformly around the RNA.

  • Validation Check: Visual inspection of the effluent. The solution should be slightly opalescent (bluish tint) but strictly translucent. A milky white appearance indicates immediate macroscopic aggregation.

Step 2: Rapid Buffer Exchange via Tangential Flow Filtration (TFF)

  • Action: Immediately transfer the acidic LNP suspension to a TFF system (100 kDa MWCO PES membrane). Diafilter against 10 volumes of 1X PBS (pH 7.4) supplemented with 1 mM EDTA.

  • Causality: TFF is vastly superior to static dialysis. It rapidly pushes the LNPs past their pKa transition state, minimizing the time they spend in a neutrally charged, fusion-prone state. EDTA chelates trace metals that would otherwise catalyze linolenylamine oxidation.

  • Validation Check: Measure the pH of the permeate. Continue diafiltration until the permeate pH strictly matches the diafiltration buffer (pH 7.4).

Step 3: Cryoprotectant Addition & Sterile Filtration

  • Action: Add a concentrated sucrose solution to the LNP suspension to achieve a final concentration of 300 mM (approx. 10% w/v). Pass the formulation through a 0.22 µm PES syringe filter.

  • Causality: Sucrose acts as a water-replacement molecule, maintaining the hydration shell around the PEG-corona during freezing, preventing mechanical aggregation[3].

  • Validation Check: Perform a bubble point test on the 0.22 µm filter post-filtration. A failed bubble point indicates the filter ruptured due to high backpressure from large, unobserved aggregates.

FormulationWorkflow S1 Microfluidic Mixing (Aqueous pH 4.0 + Lipid/EtOH) S2 Rapid Buffer Exchange (TFF) (Transition to pH 7.4) S1->S2 Argon purge / High flow S3 Cryoprotectant Addition (300 mM Sucrose) S2->S3 Rapid pKa crossing S4 Sterile Filtration (0.22 µm PES) S3->S4 Hydration shell stabilization S5 Cryopreservation (-70°C Storage) S4->S5 Remove trace aggregates

Caption: Self-validating workflow for formulating linolenylamine LNPs to minimize processing aggregation.

Part 4: Analytical Discrepancies (FAQs)

Q: My Dynamic Light Scattering (DLS) results show a Z-average of 400 nm and a PDI of 0.4, but my Transmission Electron Microscopy (TEM) images show perfectly spherical 80 nm particles. Which one is lying? A: Neither is lying, but you are experiencing the r6 intensity bias of DLS. DLS measures the hydrodynamic radius based on light scattering intensity. The scattering intensity of a particle is proportional to the sixth power of its radius ( r6 ). Therefore, a single 800 nm aggregate scatters 1,000,000 times more light than an 80 nm particle5[5]. Your sample likely contains 99% perfectly formed 80 nm LNPs (visible on TEM) and 1% massive aggregates (which dominate the DLS signal). Troubleshooting Action: Switch your DLS output from "Intensity Distribution" to "Volume" or "Number Distribution" to confirm the presence of the primary 80 nm population, then filter your sample through a 0.22 µm membrane to remove the trace aggregates before re-measuring.

Q: My LNPs look fine immediately after formulation, but aggregate heavily after one freeze-thaw cycle at -20°C. Why? A: Storage at -20°C is notoriously the worst temperature for LNPs. At -20°C, the solution is not entirely below its glass transition temperature ( Tg′​ ). As water crystallizes into ice, the LNPs are excluded from the ice lattice and forced into highly concentrated, unfrozen solute pockets (freeze-concentration effect). The proximity overcomes the steric hindrance of the PEG-lipids, causing irreversible fusion. Troubleshooting Action: Ensure you have 300 mM sucrose in the buffer, flash-freeze the aliquots in liquid nitrogen to ensure rapid vitrification, and store strictly at -70°C or -80°C[4].

Q: Does the PEG-lipid molar ratio affect linolenylamine LNP aggregation? A: Yes, fundamentally. The PEG-lipid (e.g., DMG-PEG 2000) dictates the particle size and provides the steric corona that prevents aggregation. If your PEG-lipid molar ratio is below 1.5%, the particles will not have sufficient surface coverage to maintain steric repulsion, especially as the linolenylamine tails undergo conformational changes due to mild oxidation. Increase your PEG-lipid ratio to 2.5% - 3.0% to enhance colloidal stability.

References

  • Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation. ResearchGate.
  • Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies. NIH.gov.
  • Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP. NIH.gov.
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Dove Medical Press.
  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Optimizing the N/P Ratio for Linolenylamine-Mediated Transfection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique biochemical and biophysical challenges of working with linolenyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique biochemical and biophysical challenges of working with linolenylamine in gene delivery. Linolenylamine is a highly effective lipophilic polyamine featuring a C18:3 unsaturated hydrocarbon tail. While its unsaturated nature provides exceptional membrane fluidity for endosomal escape[1], its polycationic headgroup requires precise tuning of the Nitrogen-to-Phosphate (N/P) ratio to balance encapsulation efficiency with cellular toxicity[2].

This guide is designed to provide you with the mechanistic causality behind formulation failures and a self-validating protocol to achieve optimal transfection.

Section 1: Core Mechanistic Concepts (FAQs)

Q: Why is the N/P ratio so critical for linolenylamine-mediated transfection? A: The N/P ratio represents the molar ratio of the positively charged amine groups (N) in linolenylamine to the negatively charged phosphate groups (P) on the nucleic acid backbone[3]. An N/P ratio of 1:1 theoretically neutralizes the charge, but in practice, an excess of cationic lipid is required to fully condense the mRNA/pDNA into a compact core and provide a net positive surface charge[3]. This positive charge is essential for electrostatic interaction with the negatively charged cell membrane, facilitating endocytosis[1]. Furthermore, the polyamine matrix of linolenylamine acts as a "proton sponge"; as the endosome acidifies, the amines become fully protonated, leading to osmotic swelling and subsequent rupture of the endosomal membrane[2].

Q: How does the linolenyl (C18:3) tail influence my N/P ratio optimization? A: The three cis-double bonds in the linolenyl tail create "kinks" that prevent tight lipid packing, significantly increasing the fluidity of the lipoplex or lipid nanoparticle (LNP)[1]. This fluidity enhances fusion with the endosomal membrane. However, because the particle is inherently less rigid than those formed by saturated lipids, relying on excessively high N/P ratios to force particle stability can lead to rapid membrane destabilization and severe cytotoxicity[3]. Therefore, finding the "Goldilocks zone" (typically an N/P of 6 to 10) is non-negotiable[3].

Section 2: Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<80%) and Large Particle Size (>200 nm)

  • Cause: Suboptimal N/P ratio (typically <3) or incorrect aqueous buffer pH[3][4].

  • Solution: Ensure you are operating at an N/P ratio of at least 6:1, which is the industry benchmark for robust encapsulation[3]. Additionally, verify that your nucleic acid is dissolved in an acidic buffer (e.g., 50 mM Citrate, pH 4.0). The acidic environment ensures the polyamine headgroups of linolenylamine are fully protonated during mixing, maximizing electrostatic binding to the RNA/DNA before neutralizing the pH during downstream dialysis[4].

Issue 2: High Cytotoxicity / Cell Death Post-Transfection

  • Cause: N/P ratio is too high (>15-20), resulting in an excess of free, uncomplexed linolenylamine[3].

  • Solution: Free polyamines can disrupt cellular membranes and induce apoptosis[5]. Systematically screen lower N/P ratios (e.g., titrating down from 10:1 to 6:1 or 4:1)[2]. If toxicity persists at an N/P of 6, consider incorporating a helper lipid like DOPE or cholesterol to stabilize the formulation and reduce the required molar percentage of the cationic lipid[2].

Issue 3: Poor Transfection Efficiency Despite Good Encapsulation

  • Cause: Inefficient endosomal escape or overly rigid particles.

  • Solution: While the C18:3 tail of linolenylamine is highly fusogenic, an N/P ratio that is too low may not provide enough buffering capacity (proton sponge effect) to burst the endosome[2][3]. Increase the N/P ratio incrementally. Ensure your formulation process uses a rapid microfluidic mixing flow rate ratio (FRR) of 3:1 (Aqueous:Organic) to create uniform, kinetically trapped particles[6].

Section 3: Quantitative Data Summary

To guide your optimization, the following table summarizes the typical biophysical responses of linolenylamine-nucleic acid complexes across a spectrum of N/P ratios based on standard empirical data[1][2][3].

N/P RatioEncapsulation Efficiency (%)Average Size (nm)Zeta Potential (mV)Cytotoxicity RiskTransfection Efficiency
1:1 < 40%> 400 (Aggregated)Neutral (~0)LowVery Low
3:1 70 - 85%150 - 200+5 to +15LowModerate
6:1 > 95%80 - 120+20 to +30Low to ModerateOptimal (High)
10:1 > 95%60 - 90+35 to +45ModerateHigh
20:1 > 98%< 60> +50High (Severe) Low (Due to cell death)
Section 4: Experimental Protocol: Systematic N/P Ratio Optimization

This self-validating protocol ensures that any observed changes in transfection are causally linked to the N/P ratio rather than formulation artifacts.

Phase 1: Reagent Preparation & Calculation

  • Determine Molar Quantities: Calculate the moles of phosphate in your nucleic acid (1 µg of RNA ≈ 3 nmol of phosphate)[3][7]. Calculate the required moles of linolenylamine nitrogen to achieve N/P ratios of 3:1, 6:1, and 10:1[6].

  • Organic Phase: Dissolve linolenylamine (and helper lipids if used) in 100% molecular biology grade ethanol.

  • Aqueous Phase: Dilute the mRNA or pDNA in 50 mM Citrate Buffer, pH 4.0.

    • Causality Note: The low pH is critical to protonate the primary and secondary amines of linolenylamine, driving rapid electrostatic complexation[4].

Phase 2: Microfluidic Mixing 4. Load the organic and aqueous phases into separate syringes. 5. Using a microfluidic mixer, combine the streams at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min[6][8]. 6. Collect the effluent directly into a volume of 1X PBS (pH 7.4) equal to at least 3 times the collection volume to immediately quench the acidic pH and stabilize the particles.

Phase 3: Self-Validation & Characterization 7. Dialysis: Dialyze the formulations against 1X PBS (pH 7.4) for 2 hours using a 10k MWCO cassette to remove residual ethanol. 8. Size & PDI: Measure via Dynamic Light Scattering (DLS). Valid particles should be <150 nm with a Polydispersity Index (PDI) <0.2[6]. 9. Encapsulation Efficiency (EE): Perform a RiboGreen/PicoGreen assay. Compare the fluorescence of intact particles versus particles lysed with 1% Triton X-100.

  • Validation Check: If EE < 85% at N/P 6:1, discard the batch; the mixing kinetics or pH were flawed[3]. Do not proceed to in vitro testing until this metric is met.

Section 5: Mechanistic Visualization

NP_Optimization_Workflow cluster_0 Phase 1: Complexation cluster_1 Phase 2: Intracellular Delivery N1 Nucleic Acid (P-) Citrate Buffer pH 4.0 N3 Microfluidic Mixing (N/P Ratio 6:1 to 10:1) N1->N3 N2 Linolenylamine (N+) Ethanol Phase N2->N3 N4 Endocytosis of Lipoplex N3->N4 Cellular Uptake N5 Endosomal Acidification (Proton Sponge Effect) N4->N5 N6 Membrane Fusion (C18:3 Tail Fluidity) N5->N6 N7 Cytosolic Cargo Release N6->N7

Fig 1: Linolenylamine-mediated lipoplex assembly and intracellular endosomal escape workflow.

References
  • Inside Therapeutics. "Optimization of lipid nanoparticle formulation."[Link]

  • NIH / PMC. "Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education."[Link]

  • Pharmaceutics. "Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems."[Link]

  • NII. "Effect of unsaturated alkyl chains on transfection activity of poly(amidoamine)dendron-bearing lipids." [Link]

  • Creative Biolabs. "Optimizing LNP Molar Ratios for Transfection Efficiency."[Link]

  • iGEM. "LNPs N/P Ratio and Lipid Ratio (mol%)." [Link]

Sources

Optimization

Technical Support Center: Linolenylamine Storage &amp; Oxidation Prevention

Welcome to the Technical Support Center for lipid handling and storage. Linolenylamine (9,12,15-octadecatrien-1-amine) is a highly reactive, polyunsaturated primary amine used extensively in lipid nanoparticle (LNP) form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and storage. Linolenylamine (9,12,15-octadecatrien-1-amine) is a highly reactive, polyunsaturated primary amine used extensively in lipid nanoparticle (LNP) formulation and bioconjugation. Due to its specific chemical structure, it is exceptionally prone to rapid degradation if mishandled. This guide provides researchers with the mechanistic causality of its degradation, self-validating storage protocols, and troubleshooting insights to ensure experimental reproducibility.

Mechanistic Causality: Why Linolenylamine Degrades

To effectively prevent degradation, you must understand the thermodynamic vulnerabilities of your compound. Linolenylamine possesses two distinct structural liabilities:

  • Bis-Allylic Hydrogens: The molecule contains three cis-double bonds separated by two methylene groups. The carbon-hydrogen bonds at these bis-allylic positions have significantly lower dissociation energies (~75 kcal/mol) compared to standard alkyl C-H bonds. This allows trace reactive oxygen species (ROS), heat, or UV light to easily abstract a hydrogen atom, initiating a self-propagating radical chain reaction[1]. Once abstracted, a lipid radical (L•) forms, which rapidly reacts with molecular oxygen (O2) to form a peroxyl radical (LOO•)[1].

  • Nucleophilic Primary Amine: Unlike simple polyunsaturated fatty acids (PUFAs), linolenylamine contains a highly reactive primary amine headgroup. When lipid hydroperoxides decompose into secondary electrophilic products like malondialdehyde (MDA), the primary amine acts as a nucleophile. It rapidly undergoes a condensation reaction with these aldehydes to form Schiff bases, leading to irreversible cross-linking and a characteristic yellow/brown discoloration.

AutoOxidation Init Initiation: ROS / Heat / UV BisAllylic Bis-Allylic H-Abstraction (Low Bond Energy) Init->BisAllylic LipidRadical Lipid Radical (L•) BisAllylic->LipidRadical PeroxylRadical Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 (Rapid) Propagation Propagation: Chain Reaction PeroxylRadical->Propagation Attacks new lipid Aldehydes Secondary Products: Electrophilic Aldehydes PeroxylRadical->Aldehydes Cleavage Propagation->LipidRadical Amplification SchiffBase Schiff Base Formation (Amine Cross-linking) Aldehydes->SchiffBase + Primary Amine

Logical flow of linolenylamine auto-oxidation and amine-specific degradation pathways.

Quantitative Stability Data

The following table synthesizes the expected stability of polyunsaturated lipids under various environmental conditions, demonstrating the critical need for temperature control, inert atmospheres, and chain-breaking antioxidants like Butylated hydroxytoluene (BHT)[1][2][3].

Table 1: Impact of Storage Conditions on Polyunsaturated Lipid Stability

Storage ConditionAntioxidant AddedAtmosphereExpected Stability
Room Temp (25°C)NoneAmbient Air< 3 days[2]
Room Temp (25°C)5.0 mg/mL BHTAmbient Air~ 4 weeks[2]
4°C (Refrigerator)NoneAmbient Air~ 1-2 weeks
-20°C (Freezer)10 µM BHTArgon Purged6 - 12 months
-80°C (Deep Freeze)10 µM BHTArgon Purged> 2 years[3]

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your assays, this protocol is designed as a closed, self-validating loop . By establishing a baseline chromatographic profile before storage, you create an internal control. Any subsequent deviation definitively flags storage failure, preventing compromised lipids from ruining downstream biological assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 µM solution of BHT in LC-MS grade chloroform:methanol (1:1, v/v)[3]. Causality: BHT acts as a chain-breaking antioxidant by donating a hydrogen atom to peroxyl radicals, terminating the propagation phase before it damages the lipid[1].

  • Solubilization: Working under a chemical fume hood, dissolve the bulk linolenylamine in the BHT-solvent mixture.

  • Aliquoting: Transfer single-use volumes into amber glass vials. Causality: Amber glass blocks UV light, preventing the homolytic cleavage of trace hydroperoxides that initiate radical formation[1].

  • Inert Purging: Direct a gentle stream of high-purity Argon gas into the vial to evaporate the solvent and displace oxygen[4]. Continue until a dry lipid film forms. Causality: Argon is heavier than air and forms a dense protective "blanket" over the lipid film, whereas Nitrogen mixes more easily with ambient air during the capping process.

  • Baseline Validation (The Self-Validating Step): Immediately reconstitute one control aliquot. Run a rapid TLC or LC-MS to confirm the absence of oxidized lipid peaks and verify primary amine integrity. Record this as your "Day 0" baseline.

  • Sealing: Cap the remaining vials tightly with PTFE-lined caps to prevent plasticizer leaching, and wrap the caps in Parafilm to prevent gas exchange[4].

  • Long-Term Storage: Transfer the sealed vials immediately to a -80°C freezer[3].

StorageProtocol Start 1. Prepare BHT-Solvent (10 µM in CHCl3/MeOH) Dissolve 2. Dissolve Linolenylamine in Inert Environment Start->Dissolve Aliquot 3. Aliquot into Amber Glass Vials Dissolve->Aliquot Purge 4. Purge with Argon (Evaporate Solvent) Aliquot->Purge Validate 5. Baseline Validation (TLC / LC-MS) Purge->Validate Seal 6. Seal with PTFE Caps & Parafilm Validate->Seal Store 7. Store at -80°C Seal->Store

Step-by-step workflow for the preparation and long-term storage of linolenylamine.

Troubleshooting & FAQs

Q1: Why did my linolenylamine turn yellow or brown during storage? A1: This is a classic visual indicator of Schiff base formation. When the polyunsaturated chain oxidizes, it forms hydroperoxides that decompose into electrophilic secondary products like malondialdehyde (MDA)[1]. The primary amine group of linolenylamine reacts with these aldehydes to form Schiff bases, which cross-link the molecules and create yellow/brown chromophores. If your sample is discolored, it is polymerized and must be discarded.

Q2: How much BHT should I add, and will it interfere with my downstream biological assays? A2: A standard protective concentration is 10 µM to 50 µM (or ~0.01% to 0.1% w/w)[1][3]. BHT is highly lipophilic and will partition into lipid membranes or LNPs. If your downstream application involves live-cell imaging or sensitive cellular redox assays, BHT might artificially quench physiological ROS. In such cases, you must run a vehicle control containing the exact concentration of BHT used in your storage aliquot to subtract background effects.

Q3: Should I store linolenylamine as a neat liquid/film or in a solvent? A3: Storing it as a dried film under argon is preferred for long-term stability to prevent solvent-mediated hydrolysis or radical mobility[4]. However, if frequent aliquoting is required, storing it in a degassed, peroxide-free solvent (like LC-MS grade chloroform:methanol) at -80°C with BHT is acceptable[3]. Critical Warning: Never store polyunsaturated lipids in unpurified ethers (like diethyl ether or THF), as they rapidly form peroxides that will destroy the amine.

Q4: I don't have Argon. Can I use Nitrogen? A4: Yes, Nitrogen is an acceptable inert gas[4]. However, because Nitrogen is lighter than Argon, you must be much more careful to maintain a continuous, gentle flow while capping the vial to ensure ambient oxygen does not re-enter the headspace.

References

1.[2] Title: Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature Source: PubMed Central (PMC) URL: [Link]

2.[4] Title: How Can I Protect My Lipid From Oxidation? Source: Avanti Polar Lipids Research URL: [Link]

4.[1] Title: Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems Source: American Pharmaceutical Review URL: [Link]

Sources

Troubleshooting

enhancing the serum stability of linolenylamine liposomes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biophysical challenges associated with linolenylamine-based liposomal formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biophysical challenges associated with linolenylamine-based liposomal formulations.

Linolenylamine is a highly effective cationic lipid for nucleic acid delivery, but its unique chemical structure often leads to catastrophic failure in serum-containing environments if not formulated correctly. Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to stabilize your formulations.

Diagnostic Workflow

Before adjusting your formulation, consult the diagnostic decision tree below to identify the most likely point of failure in your liposome design.

DiagnosticWorkflow Start Serum Instability Detected (Leakage/Aggregation) CheckChol Is Cholesterol ≥ 30-40 mol%? Start->CheckChol AddChol Increase Cholesterol (Improves Packing) CheckChol->AddChol No CheckPEG Is PEG-lipid present (1.5 - 2 mol%)? CheckChol->CheckPEG Yes AddChol->CheckPEG AddPEG Incorporate Chol-PEG or PEG-DMG CheckPEG->AddPEG No CheckHelper Helper Lipid Optimization (DOPE vs. DSPC) CheckPEG->CheckHelper Yes AddPEG->CheckHelper Stable Stable Formulation Achieved CheckHelper->Stable

Diagnostic workflow for troubleshooting linolenylamine liposome serum instability.

Section 1: Mechanistic Understanding (FAQ)

Q1: Why do my linolenylamine liposomes aggregate and leak cargo within 15 minutes of exposure to 10% FBS, whereas my DOTAP liposomes do not? A1: The instability is a direct consequence of linolenylamine's acyl chain structure. Linolenylamine contains an 18-carbon chain with three cis double bonds (18:3). These double bonds create severe "kinks" in the hydrophobic tail, drastically lowering the phase transition temperature ( Tm​ ) and resulting in a highly fluid, loosely packed lipid bilayer[1].

While this fluidity is excellent for endosomal escape (fusogenicity), it creates a low packing parameter. Serum proteins (such as opsonins, albumin, and lipoproteins) can easily insert their hydrophobic domains into these interstitial gaps. Combined with the electrostatic attraction from the cationic amine headgroup, this leads to rapid membrane disruption, cargo leakage, and aggregation[1].

Section 2: Troubleshooting Guide - Membrane Packing

Q2: How can I prevent serum proteins from inserting into the linolenylamine bilayer without losing the fusogenic benefits? A2: You must increase the membrane packing parameter and rigidity by incorporating a high molar percentage of cholesterol. Cholesterol molecules intercalate between the kinked linolenylamine chains, filling the structural voids. This reduces membrane permeability to serum proteins while maintaining enough lateral mobility for cellular transfection[2].

Protocol 1: Enhancing Membrane Packing via Cholesterol (Self-Validating)

Causality: Modulating the lipid ratio to include 35–45 mol% cholesterol creates a "liquid-ordered" phase, preventing opsonin insertion.

  • Formulation: Prepare a lipid mixture in chloroform/methanol using a molar ratio of Linolenylamine : Cholesterol : Helper Lipid (e.g., DSPC) at 40:40:20 .

  • Thin-Film Hydration & Extrusion: Evaporate the solvent under a gentle nitrogen stream, dry under vacuum for 2 hours, and hydrate with your cargo buffer. Extrude 10-15 times through a 100 nm polycarbonate membrane.

  • Self-Validation (QC Step): Perform a calcein leakage assay. Encapsulate a self-quenching concentration of calcein (50 mM). Purify the liposomes via Size Exclusion Chromatography (SEC) to remove unencapsulated dye. Incubate the purified liposomes in 50% human serum at 37°C.

  • Success Metric: Measure fluorescence dequenching over time. A successfully packed membrane will show < 10% leakage over 12 hours . If leakage exceeds 20% in the first hour, increase cholesterol to 45 mol% or swap your helper lipid from DOPE to a saturated lipid like DSPC[1].

Section 3: Troubleshooting Guide - The PEGylation Dilemma

Q3: I added 5 mol% DSPE-PEG2000 to shield the cationic charge. The serum stability is now excellent, but my transfection efficiency has plummeted to near zero. What went wrong? A3: You are experiencing the classic "PEG dilemma." PEGylation creates a dense steric hydration layer that physically masks the cationic charge, preventing opsonization and clearance[3]. However, this same steric barrier prevents the liposome from electrostatically interacting with the negatively charged cell membrane, inhibiting cellular uptake and endosomal escape[3]. Furthermore, standard DSPE-PEG anchors are too hydrophobic to easily dissociate from the liposome after administration.

Protocol 2: Resolving the PEG Dilemma via Anchor Optimization

Causality: By switching to a PEG-lipid with a diffusible anchor (like PEG-Cholesterol or PEG-DMG), the PEG shield provides stability in the serum but gradually sheds off the liposome as it approaches the target cell, restoring transfection capability[4].

  • Formulation: Adjust your lipid mix to Linolenylamine : DOPE : Cholesterol : Chol-PEG at a molar ratio of 40:20:38:2 . Keep the PEG molar ratio strictly between 1.5% and 2.5%[4].

  • Hydration: Hydrate and extrude as described in Protocol 1.

  • Self-Validation (QC Step 1 - Zeta Potential): Measure the Zeta potential. An unPEGylated linolenylamine liposome typically reads > +40 mV. A successfully PEGylated liposome should read between +5 mV and +15 mV . If the charge remains > +30 mV, PEGylation failed or the PEG-lipid was lost during extrusion.

  • Self-Validation (QC Step 2 - Serum DLS): Incubate the formulation with 10% FBS at 37°C. Measure size via Dynamic Light Scattering (DLS) at 0, 4, and 24 hours. A stable formulation will show a Polydispersity Index (PDI) change of < 0.05 [2].

Section 4: Quantitative Benchmarks

Use the following table to benchmark your formulation's performance against industry standards for linolenylamine-based vectors.

Formulation StrategyLinolenylamine (mol%)Cholesterol (mol%)PEG-Lipid Type & RatioSerum Stability ( t1/2​ )Transfection Efficiency (in vitro)
F1 (Unmodified) 500None (0%)< 15 minHigh (Only in serum-free media)
F2 (Chol-rich) 4040None (0%)~ 2 hoursHigh
F3 (Over-PEGylated) 4035DSPE-PEG (5%)> 24 hoursExtremely Low
F4 (Optimized) 4038Chol-PEG (2%)> 12 hoursHigh[4],[2]

Section 5: Mechanistic Pathway of Serum Interactions

The diagram below illustrates the causality of how surface modifications dictate the biological fate of linolenylamine liposomes in serum.

MechanisticPathway Lipo Linolenylamine Liposome Unshielded Unshielded Cationic Surface Lipo->Unshielded Shielded PEGylated & Chol-Rich Surface Lipo->Shielded Serum Serum Proteins (Opsonins) Opsonization Protein Binding & Membrane Insertion Serum->Opsonization Steric Steric Hindrance & Rigid Packing Serum->Steric Unshielded->Opsonization Shielded->Steric Clearance MPS Clearance & Cargo Leakage Opsonization->Clearance Circulation Prolonged Circulation & Intact Cargo Steric->Circulation

Mechanistic pathway of serum protein interactions with shielded vs. unshielded liposomes.

Sources

Optimization

Mechanism &amp; Causality: The Role of pH in Linolenylamine Delivery

Technical Support Center: Optimizing pH for Linolenylamine Endosomal Escape Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals engineering lipid nanoparti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing pH for Linolenylamine Endosomal Escape

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals engineering lipid nanoparticles (LNPs) using linolenylamine or linolenic acid-derived ionizable lipids. Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to optimize the pH-dependent endosomal escape of your formulations.

Linolenylamine derivatives are highly effective ionizable lipids due to the synergistic effect of their pH-responsive amine headgroups and their polyunsaturated linolenyl tails (C18:3). At physiological pH (7.4), the amine remains largely unprotonated, maintaining a neutral LNP surface that prevents systemic toxicity and premature clearance.

Upon cellular uptake via endocytosis, the endosomal environment acidifies. During endosomal maturation, the pH drops from ~6.3 in early endosomes to ~5.5 in late endosomes, and eventually to ~4.7 in lysosomes[1]. This pH shift protonates the linolenylamine headgroup. The resulting electrostatic interaction with the anionic endosomal membrane, combined with the cone-like geometry imparted by the bulky, highly fluid linolenyl tails, drives a phase transition from a lamellar bilayer to an inverted hexagonal (HII) phase[1]. This transition physically disrupts the endosomal membrane, releasing the payload into the cytosol before lysosomal degradation occurs. The three double bonds in the linolenic acid tail provide far superior endosomal escape properties compared to saturated equivalents like stearic acid[2].

G Uptake Cellular Uptake (pH 7.4) EarlyEndo Early Endosome (pH ~6.3) Uptake->EarlyEndo LateEndo Late Endosome (pH ~5.5) EarlyEndo->LateEndo Acidification Protonation Linolenylamine Protonation LateEndo->Protonation HII_Phase Inverted Hexagonal (HII) Phase Protonation->HII_Phase Electrostatic Interaction Escape Endosomal Escape & Release HII_Phase->Escape Membrane Disruption

Mechanism of pH-driven linolenylamine endosomal escape via HII phase transition.

Frequently Asked Questions (FAQs)

Q1: Why is my linolenylamine-based LNP failing to escape the endosome despite high cellular uptake? A: High uptake with low efficacy typically indicates an endosomal entrapment issue, often caused by a mismatch between the lipid's apparent pKa and the endosomal pH gradient. If the pKa of your formulated LNP is too low (e.g., < 5.5), the linolenylamine will not protonate sufficiently within the late endosome to induce the HII phase transition. Conversely, if the pKa is too high (> 7.0), the LNP may carry a positive charge at physiological pH, leading to serum protein binding, premature payload release, or toxicity. The apparent pKa of LNPs is a predictive factor for in vivo performance, with optimal values generally falling between 6.0 and 7.0[3].

Q2: How does the formulation buffer pH affect encapsulation and subsequent escape? A: Formulation pH dictates the ionization state of linolenylamine during the self-assembly process. To achieve high encapsulation efficiency (>90%) of negatively charged nucleic acids, the microfluidic mixing buffer must be significantly lower than the lipid's pKa (typically pH 4.0 or 5.0). This ensures complete protonation and strong electrostatic complexation. Post-formulation, the pH must be dialyzed to 7.4 to neutralize the surface for storage and administration.

Q3: Does the degree of unsaturation in the linolenyl tail impact the pH threshold for escape? A: Yes. The three cis-double bonds in the linolenyl chain increase the cross-sectional area of the hydrophobic tail, enhancing the lipid's "cone shape" when the headgroup is protonated. This geometric strain lowers the activation energy required to form the fusogenic HII phase, explaining the superior endosomal escape properties of linolenic acid derivatives over saturated analogs[2].

Quantitative Data: pH Milestones in LNP Delivery

The following table summarizes the critical pH thresholds that must be managed during the lifecycle of a linolenylamine LNP.

StageTarget pHLinolenylamine Ionization StateBiological / Physical Consequence
Microfluidic Mixing 4.0 - 5.0Fully Protonated (+ charge)Strong electrostatic binding to RNA; high encapsulation efficiency.
Storage & Circulation 7.4Largely Unprotonated (Neutral)Prevents opsonization, aggregation, and systemic toxicity.
Early Endosome ~6.3Partially ProtonatedInitial interaction with the anionic endosomal membrane[1].
Late Endosome ~5.5Highly ProtonatedInduction of inverted hexagonal (HII) phase; endosomal escape[1].
Lysosome ~4.7Fully ProtonatedEnzymatic degradation of entrapped LNPs (if escape fails)[1].

Troubleshooting Guide: pKa Optimization Workflow

If your formulation is underperforming, the first diagnostic step is to measure and tune the apparent pKa.

Workflow Start Measure LNP Apparent pKa (TNS Assay) Check Is pKa between 6.0 and 6.5? Start->Check TooHigh pKa > 6.5 Premature Release / Toxicity Check->TooHigh No, > 6.5 TooLow pKa < 6.0 Endosomal Entrapment Check->TooLow No, < 6.0 Optimal pKa 6.0 - 6.5 Optimal Escape Check->Optimal Yes FixHigh Increase hydrophobicity or reduce amine density TooHigh->FixHigh FixLow Decrease hydrophobicity or add e- donating groups TooLow->FixLow FixHigh->Start FixLow->Start

Troubleshooting workflow for optimizing linolenylamine LNP apparent pKa.

Issue 1: LNP pKa is too high (> 6.8)

  • Symptoms: High in vitro toxicity, rapid clearance in vivo, premature payload release in serum.

  • Root Cause: The amine headgroup is too basic, resulting in a positive surface charge at physiological pH (7.4).

  • Solution: Increase the hydrophobicity of the lipid environment (e.g., increase the molar ratio of cholesterol) to suppress protonation, or chemically modify the amine headgroup with electron-withdrawing groups to lower its intrinsic pKa.

Issue 2: LNP pKa is too low (< 5.8)

  • Symptoms: Excellent tolerability and circulation time, but negligible gene silencing or expression.

  • Root Cause: The lipid fails to protonate at pH 5.5, meaning no electrostatic fusion occurs in the late endosome. The LNP is trafficked to the lysosome and degraded.

  • Solution: Decrease the lipid hydrophobicity, incorporate helper lipids that facilitate phase transitions (e.g., DOPE instead of DSPC), or introduce electron-donating groups near the amine to increase its basicity.

Validated Methodologies

To ensure a self-validating experimental system, you must accurately measure the apparent pKa of your intact LNPs and validate their pH-dependent membrane disruption capabilities.

Protocol A: Determination of LNP Apparent pKa via TNS Assay

The 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) assay is the gold standard for determining the apparent pKa of formulated LNPs. TNS is a negatively charged fluorescent probe that exhibits enhanced fluorescence when bound to positively charged, hydrophobic environments (i.e., protonated LNPs).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.5 to 11.0 in 0.5 pH increments. A universal buffer system (e.g., 10 mM HEPES, 10 mM MES, 10 mM ammonium acetate, 130 mM NaCl) is recommended to maintain constant ionic strength.

  • LNP Dilution: Dilute the formulated linolenylamine LNPs to a final lipid concentration of 20-50 µM in 90 µL of each pH buffer in a black 96-well plate.

  • TNS Addition: Add 10 µL of a 20 µM TNS stock solution (prepared in water) to each well. The final TNS concentration should be 2 µM.

  • Incubation: Incubate the plate in the dark at room temperature for 5 minutes to allow equilibration.

  • Measurement: Measure the fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).

  • Data Analysis: Plot the fluorescence intensity against the buffer pH. Fit the data to a sigmoidal dose-response curve. The pH value corresponding to 50% of the maximum fluorescence is defined as the apparent pKa of the LNP.

Protocol B: pH-Dependent Hemolysis Assay (Proxy for Endosomal Escape)

Red blood cell (RBC) membranes are structurally similar to endosomal membranes. Measuring hemoglobin release at different pH levels provides a reliable, high-throughput proxy for the fusogenicity and endosomal escape potential of your linolenylamine LNPs.

Step-by-Step Methodology:

  • RBC Preparation: Isolate fresh RBCs from whole blood by centrifugation at 500 × g for 5 minutes. Wash the RBC pellet three times with cold PBS (pH 7.4) until the supernatant is clear.

  • Suspension: Resuspend the RBCs to a 2% (v/v) concentration in PBS buffers adjusted to specific pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5).

  • Incubation: Mix 100 µL of the RBC suspension with 100 µL of linolenylamine LNPs (at various lipid concentrations, e.g., 10-50 µg/mL) in a V-bottom 96-well plate. Include a PBS-only well (0% lysis) and a 1% Triton X-100 well (100% lysis) as controls.

  • Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Separation: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact RBCs.

  • Quantification: Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate. Measure the absorbance of released hemoglobin at 541 nm using a microplate reader.

  • Calculation: Calculate % Hemolysis =[(Abs_sample - Abs_PBS) / (Abs_Triton - Abs_PBS)] × 100. A successful linolenylamine formulation should show <5% hemolysis at pH 7.4 and >50% hemolysis at pH 5.5.

References

  • Structure–activity relationships of pH-responsive and ionizable lipids for gene delivery. researchgate.net. 3[3]

  • Lipids and Lipid Derivatives for RNA Delivery. nih.gov. 1[1]

  • A novel class of mRNA lipid nanoparticles (LNPs) optimized by the chemical evolution approach. uni-muenchen.de. 2[2]

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variation in Linolenylamine LNPs

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the formulation of lipid nanoparticles (LNPs) utilizing linolenylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the formulation of lipid nanoparticles (LNPs) utilizing linolenylamine and related polyunsaturated ionizable lipids.

Linolenylamine-derived lipids (such as DLin-MC3-DMA) are highly effective for nucleic acid delivery but are notoriously prone to batch-to-batch variation due to their sensitivity to oxidation and mixing kinetics[1][2]. This guide bridges the gap between theoretical physical chemistry and practical benchtop execution, providing you with self-validating protocols and mechanistic insights to stabilize your LNP production.

Diagnostic Decision Tree

Before adjusting your formulation, use the following diagnostic workflow to isolate the root cause of your batch-to-batch variation.

Troubleshooting Start Batch-to-Batch Variation Detected Size Size/PDI Inconsistency Start->Size Potency Loss of Potency / Low Encapsulation Start->Potency Mixing Check Microfluidic Parameters (TFR & FRR) Size->Mixing Dialysis Check Dialysis Timing (Ethanol Removal) Size->Dialysis Oxidation Check Lipid Oxidation (N-oxide formation) Potency->Oxidation Adducts Check mRNA-Lipid Adducts Potency->Adducts Solution1 Standardize TFR >10 mL/min FRR to 3:1 Mixing->Solution1 Dialysis->Solution1 Solution2 Purge with Argon Store at -80°C Oxidation->Solution2 Adducts->Solution2

Caption: Diagnostic workflow for isolating the root causes of LNP batch-to-batch variation.

Frequently Asked Questions & Troubleshooting

Q1: Why is my LNP size highly variable between batches despite using the exact same lipid ratios?

The Causality: Size and Polydispersity Index (PDI) variations are primarily driven by inconsistent mixing kinetics[3]. If you are using hand-mixing or bulk nanoprecipitation, you are creating microscopic variations in the local concentration of lipid components, leading to heterogeneous nucleation[4].

The Solution: Transition to microfluidic mixing. Microfluidics operates under a laminar flow regime, ensuring rapid, uniform solvent exchange[3][5]. The Critical Process Parameters (CPPs) you must lock down are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) . An FRR of 3:1 (Aqueous:Organic) is the industry standard because it rapidly drops the ethanol concentration below the lipid solubility threshold, forcing instantaneous nanoprecipitation rather than gradual, uncontrolled aggregation[6].

Q2: We observe a drop in mRNA encapsulation and in vivo potency over time. What causes this?

The Causality: Linolenylamine contains a polyunsaturated linolenyl tail (three double bonds) and a tertiary amine headgroup. This specific structure makes it highly susceptible to autoxidation[1]. As identified by , the tertiary amine oxidizes into an N-oxide intermediate[1]. Through acid/base-catalyzed hydrolysis, this N-oxide degrades into reactive electrophilic aldehydes[1]. These aldehydes covalently bind to the nucleophilic centers of mRNA nucleobases, forming mRNA-lipid adducts [1][7]. This modification halts ribosomal translation, leading to a complete loss of potency even if the mRNA appears structurally intact via standard capillary gel electrophoresis (CGE)[7].

Q3: How do downstream processes (dialysis/TFF) impact batch-to-batch consistency?

The Causality: Immediately following microfluidic mixing, LNPs exist in a ~25% ethanol solution. Ethanol acts as a plasticizer, increasing lipid mobility within the nanoparticle core. If buffer exchange (dialysis or Tangential Flow Filtration) is delayed or performed at inconsistent temperatures, the LNPs will undergo Ostwald ripening or particle fusion[8]. This results in upward size drift and increased PDI across different batches.

Mechanistic Pathway of Degradation

Understanding the chemical degradation pathway of linolenylamine is critical for implementing the correct preventative measures.

Pathway Lino Linolenylamine Lipid (Tertiary Amine) NOxide N-oxide Intermediate Lino->NOxide Oxidation ROS Reactive Oxygen Species (ROS) ROS->NOxide Aldehyde Reactive Aldehyde (Electrophile) NOxide->Aldehyde Hydrolysis Adduct Covalent mRNA-Lipid Adduct (Translation Halted) Aldehyde->Adduct Electrophilic Attack mRNA mRNA Nucleobase (Nucleophile) mRNA->Adduct Binding

Caption: Chemical mechanism of linolenylamine oxidation leading to mRNA-lipid adduct formation.

Quantitative Data Summaries

To establish a baseline for your quality control, refer to the following quantitative summaries derived from industry-standard microfluidic and stability studies.

Table 1: Impact of Mixing Parameters on LNP Critical Quality Attributes (CQAs) [3][5]

ParameterSettingAverage Size (nm)PDIEncapsulation Efficiency (%)
Hand MixingN/A102 ± 1.5> 0.25< 85%
Microfluidics (Low TFR)2 mL/min, 3:1 FRR95 ± 2.10.18> 90%
Microfluidics (High TFR)12 mL/min, 3:1 FRR82 ± 1.0< 0.15> 95%
Microfluidics (Suboptimal FRR)12 mL/min, 1:1 FRR115 ± 4.5> 0.20< 80%

Table 2: Degradation Kinetics of Polyunsaturated Ionizable Lipids [2][9]

Storage ConditionTimepointN-oxide Formation (%)mRNA-Lipid AdductsIn Vivo Potency Loss
-80°C (Argon Purged)12 Months< 0.1%None0%
4°C (Standard Buffer)1 Month2.5%Low~15%
25°C (Standard Buffer)1 Month> 15%High> 80%

Standard Operating Procedures (SOPs)

Protocol 1: Microfluidic Formulation of Linolenylamine LNPs

This protocol eliminates operator-dependent variability by strictly controlling fluid dynamics and thermodynamics.

  • Preparation of Organic Phase: Dissolve linolenylamine, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Critical step: Purge the ethanol vial with Argon gas immediately after preparation to prevent premature autoxidation.

  • Preparation of Aqueous Phase: Dilute the mRNA payload in 50 mM citrate buffer (pH 4.0). The acidic pH ensures the tertiary amine of the linolenylamine is fully protonated, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Load syringes into the microfluidic platform. Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).

  • Quenching & Buffer Exchange: Collect the effluent directly into a reservoir containing 1X PBS (pH 7.4) at a 1:40 dilution to instantly quench the reaction. Proceed to Tangential Flow Filtration (TFF) within 15 minutes to remove residual ethanol.

  • Self-Validating System Check: Immediately post-TFF, measure the LNP size via Dynamic Light Scattering (DLS). A successful run must yield a PDI < 0.15. If the PDI > 0.20, discard the batch; this indicates either microfluidic channel fouling or a failure in the syringe pump actuators.

Protocol 2: LC-MS/MS Detection of Lipid-mRNA Adducts

Standard CGE cannot detect adducts because the mass shift is negligible relative to the total mass of the mRNA[7]. Use this protocol to verify the chemical integrity of your payload.

  • LNP Disruption: Treat 100 µL of the LNP sample with a methanol/chloroform extraction to precipitate the mRNA and strip away the lipid shell.

  • Enzymatic Digestion: Resuspend the mRNA pellet and digest it into single nucleosides using Benzonase and Alkaline Phosphatase at 37°C for 2 hours.

  • RP-IP HPLC Separation: Inject the digested sample into a Reversed-Phase Ion Pair (RP-IP) HPLC system.

  • Mass Spectrometry (EAD): Utilize Electron Activated Dissociation (EAD) Mass Spectrometry. EAD provides the precise fragmentation energy required to identify specific oxidation sites and nucleobase adduct masses without destroying the lipid fragments[7][10].

  • Self-Validating System Check: Spike an intact mRNA control with a known concentration of a synthetic lipid-aldehyde. The RP-IP HPLC must baseline-resolve the native nucleoside peaks from the late-eluting adduct peak. If the peaks co-elute, adjust the mobile phase gradient (increase the methanol/acetonitrile ratio) until resolution is achieved.

References

  • Packer, M., Gyawali, D., Yerabolu, R., et al. (2021). "A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems." Nature Communications. Available at:[Link]

  • Inside Therapeutics (2026). "LNP Hand mixing - comparison with microfluidics formulation." Inside Therapeutics. Available at:[Link]

  • Dayeh, D.M., et al. (2024). "Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability." MDPI Pharmaceutics. Available at:[Link]

  • Maeki, M., et al. (2023). "Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines." PNAS. Available at:[Link]

  • SCIEX (2022). "Distinguishing oxidative impurities from ionizable lipids used in LNP formulations using electron activated dissociation." SCIEX Technical Notes. Available at:[Link]

  • Roces, C.B., et al. (2024). "Tailoring lipid nanoparticle dimensions through manufacturing processes." RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Causality of Unsaturation: Why Double Bonds Drive Endosomal Escape

As a Senior Application Scientist, I frequently consult with drug development teams who are optimizing the hydrophobic tails of their ionizable lipids. A recurring debate in the early stages of lipid nanoparticle (LNP) d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams who are optimizing the hydrophobic tails of their ionizable lipids. A recurring debate in the early stages of lipid nanoparticle (LNP) design is whether to utilize linoleylamine (linoleyl, 18:2) or linolenylamine (linolenyl, 18:3) derivatives.

The historical evolution of benchmark amino lipids—specifically the transition from DODMA (18:1) to DLinDMA (18:2) and DLenDMA (18:3)—provides a perfect framework for understanding how lipid saturation dictates LNP performance. This guide breaks down the mechanistic causality behind these two lipid tails, compares their performance data, and outlines a self-validating protocol for testing them in your own lab.

In LNP-mediated mRNA or siRNA delivery, the primary biological bottleneck is endosomal escape. When an LNP is endocytosed, the acidic environment of the early endosome (pH ~6.5) protonates the ionizable lipid. This protonated lipid forms an electrostatic ion pair with anionic endogenous lipids (e.g., bis(monoacylglycero)phosphate) present in the endosomal membrane.

However, electrostatic interaction alone is insufficient for cargo release. The lipid pair must physically disrupt the membrane by transitioning from a bilayer-compatible lamellar (Lα) phase to a highly fusogenic inverted hexagonal (HII) phase .

This transition is sterically driven by the "cone shape" of the lipid molecule. Cis-double bonds introduce kinks in the alkyl chain, increasing the cross-sectional area of the hydrophobic tail and exaggerating this cone shape. Consequently, increasing the degree of unsaturation lowers the temperature required for the Lα-to-HII phase transition, directly enhancing membrane fusion and cytosolic cargo release [1].

EndosomalEscape A LNP Uptake (Endocytosis) B Early Endosome (pH ~6.5) A->B Cellular Entry C Lipid Protonation & Ion Pairing B->C Acidification D Lα to HII Phase Transition C->D Cone Shape E Membrane Fusion & Cargo Release D->E Escape

Mechanism of LNP endosomal escape driven by lipid phase transition.

Linoleyl vs. Linolenyl: The Point of Diminishing Returns

To evaluate these two tails, we compare the benchmark amino lipids DLinDMA (dilinoleyl, 18:2) and DLenDMA (dilinolenyl, 18:3).

While moving from one double bond (18:1) to two double bonds (18:2) drastically lowers the phase transition temperature and boosts in vivo gene silencing, adding a third double bond (18:3) yields diminishing returns [1, 2]. The phase transition temperature of DLenDMA is nearly identical to that of DLinDMA.

Furthermore, the presence of three bis-allylic methylene groups in the linolenyl chain makes it highly susceptible to lipid peroxidation. This compromises the chemical stability and shelf-life of the LNP formulation without offering a proportional increase in delivery efficacy [3]. Therefore, the linoleyl (18:2) tail represents the thermodynamic and practical "sweet spot" for LNP design—a structural motif that was subsequently carried forward into FDA-approved lipids like DLin-MC3-DMA (Onpattro) and ALC-0315 (Comirnaty).

Quantitative Data Comparison
ParameterDLinDMA (Linoleyl Derivative)DLenDMA (Linolenyl Derivative)
Alkyl Chain Structure 18:2 (Two cis-double bonds)18:3 (Three cis-double bonds)
Lα to HII Phase Transition Significantly lowered (Highly fusogenic)Minimal additional lowering vs. 18:2
Chemical Stability High (Standard shelf-life)Low (Highly prone to oxidation)
siRNA/mRNA Encapsulation > 90%> 90%
In Vivo Delivery Efficacy Optimal (Industry baseline)Comparable to 18:2, occasionally lower

Self-Validating Experimental Protocol: Formulating and Testing LNPs

To objectively compare linoleylamine and linolenylamine derivatives in your own workflows, you must use a self-validating system. A protocol is only as good as its quality control gates. If a formulation fails a validation checkpoint, it must be discarded to prevent confounding downstream biological data.

Step 1: Microfluidic Formulation

  • Lipid Phase: Dissolve the ionizable lipid (DLinDMA or DLenDMA), DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dilute mRNA (e.g., Firefly Luciferase) in 50 mM Citrate Buffer (pH 4.0). Ensure the Nitrogen-to-Phosphate (N/P) ratio is exactly 6:1.

  • Mixing: Process through a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 Aqueous:Ethanol flow rate ratio.

  • Buffer Exchange: Dialyze immediately against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to neutralize pH and remove ethanol.

Step 2: Checkpoint Validation (The Go/No-Go Gates)

  • Gate 1 (Size & Polydispersity): Measure via Dynamic Light Scattering (DLS).

    • Validation: Z-average must be between 60–100 nm. PDI must be < 0.2. (A PDI > 0.2 indicates aggregation; discard batch).

  • Gate 2 (Encapsulation Efficiency): Perform a Quant-iT™ RiboGreen assay (with and without 1% Triton X-100).

    • Validation:Encapsulation must be > 90%. (Lower values indicate poor electrostatic complexation; discard batch).

Step 3: In Vitro Transfection & Viability

  • Seed HeLa or HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treat cells with validated LNPs at mRNA doses ranging from 10 ng to 100 ng per well.

  • Gate 3 (Toxicity Check): At 24 hours post-transfection, run a CellTiter-Glo® assay on a replicate plate.

    • Validation:Cell viability must remain > 80%. (If toxicity is high, luminescence drops due to cell death, not poor delivery).

  • Efficacy Readout: Lyse the remaining cells and measure Luciferase luminescence. Normalize Relative Light Units (RLU) to total protein content (via BCA assay) to determine true delivery efficacy.

ValidationWorkflow Mix Microfluidic Mixing (Lipids + mRNA) DLS DLS Validation (Size <100nm, PDI <0.2) Mix->DLS Buffer Exchange Ribo RiboGreen Assay (Encapsulation >90%) DLS->Ribo Pass/Fail Gate Trans In Vitro Transfection (Luciferase Readout) Ribo->Trans Validated LNP Data Efficacy Validation (RLU/mg Protein) Trans->Data 24h Incubation

Self-validating experimental workflow for LNP formulation and testing.

Conclusion

While both linoleyl and linolenyl tails provide the necessary membrane fluidity and fusogenicity for endosomal escape, the linoleylamine (18:2) structure is the definitive winner for rational LNP design. The third double bond in linolenylamine provides no significant biological advantage while introducing severe chemical liabilities regarding oxidation. For drug development professionals aiming for scalable, stable, and highly potent mRNA therapeutics, 18:2 derivatives remain the foundational gold standard.

References

  • Title: Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids Source: Journal of Controlled Release (2005) URL: [Link] [1]

  • Title: Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery Source: Pharmaceutics (via PMC - NIH) URL: [Link] [2]

  • Title: Lipids and Lipid Derivatives for RNA Delivery Source: Chemical Reviews (via PMC - NIH) URL: [Link] [3]

Comparative

A Head-to-Head Comparison for Gene Delivery: Linolenylamine-based Formulations vs. DOTAP

A Senior Application Scientist's Guide to Selecting the Right Cationic Lipid for Your Gene Transfection Needs For researchers and professionals in the fields of genetic research and drug development, the choice of a tran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Right Cationic Lipid for Your Gene Transfection Needs

For researchers and professionals in the fields of genetic research and drug development, the choice of a transfection reagent is a critical decision that can significantly impact experimental outcomes. Cationic lipids remain a cornerstone of non-viral gene delivery, prized for their ease of use and broad applicability.[1] Among the plethora of available options, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a well-established and widely used reagent.[2] However, the continuous drive for higher efficiency and lower cytotoxicity has led to the exploration of novel cationic lipids, including those derived from polyunsaturated fatty acids like linolenic acid.

This guide provides an in-depth comparison of the gene transfection efficiency of linolenylamine-based formulations and the industry-standard DOTAP. We will delve into the structural differences that underpin their performance, present available experimental data, and offer a comprehensive protocol for their evaluation.

The Critical Role of Lipid Structure in Gene Delivery

The efficacy of a cationic lipid in transfecting a cell is intimately linked to its molecular structure. These amphiphilic molecules typically consist of a positively charged headgroup, a hydrophobic tail, and a linker connecting the two.[3] This structure allows them to electrostatically interact with negatively charged nucleic acids to form complexes called lipoplexes.[2] These lipoplexes are then able to fuse with the cell membrane, delivering their genetic cargo into the cell.[2]

The nature of the hydrophobic tail plays a significant role in the transfection process. The degree of unsaturation in the lipid chains can influence the fluidity of the lipoplex and its ability to fuse with the endosomal membrane, a crucial step for the release of nucleic acids into the cytoplasm.[4][5]

Linolenylamine vs. DOTAP: A Structural and Functional Showdown

The primary difference between linolenylamine-based lipids and DOTAP lies in their hydrophobic tails. DOTAP features two monounsaturated oleic acid chains (18 carbons, one double bond each). In contrast, a linolenylamine-based lipid would possess tails derived from linolenic acid, a polyunsaturated fatty acid with 18 carbons and three double bonds. This seemingly subtle difference has profound implications for their performance.

It has been demonstrated that increasing the degree of unsaturation in the hydrocarbon chains of cationic lipids can significantly enhance transfection efficiency.[4][6] For instance, a study synthesizing a series of novel cationic lipids found that the derivative containing linoleic acid (two double bonds) exhibited the highest transfection efficiency among the tested compounds, outperforming its more saturated counterparts.[7] This suggests that the increased fluidity and altered geometry conferred by the multiple double bonds in linolenic acid could lead to more efficient membrane fusion and endosomal escape.

While direct, extensive comparative studies between a specific linolenylamine formulation and DOTAP are not widely published, the existing structure-activity relationship data strongly suggests that linolenylamine-based reagents have the potential for higher transfection efficiency.

Performance Data: A Comparative Overview

To provide a clearer picture, the following tables summarize representative data for DOTAP's performance and highlight the expected advantages of a polyunsaturated lipid like a linolenylamine-based formulation.

Table 1: Representative Transfection Efficiency of DOTAP-based Reagents in Various Cell Lines

Cell LineTransfection Efficiency (% of positive cells)Notes
HuH7~13.2% (DOTAP:cholesterol)A study comparing with other reagents showed Lipofectamine 3000 to be significantly more efficient in this cell line.[8]
HEK293High (Can exceed 80-90% with optimization)DOTAP is known to be effective in this commonly used cell line.[9]
HeLa~88% (with optimization)Both DOTAP and other advanced reagents can achieve high efficiency in HeLa cells.[8]
A549Cell-line dependentThe optimal DOTAP to helper lipid ratio varies, indicating the need for optimization.[10]
COS7Cell-line dependentPerformance is influenced by the specific formulation of the DOTAP-based reagent.[10]

Table 2: Cytotoxicity Profile of Cationic Lipids

Reagent TypeGeneral CytotoxicityKey Considerations
DOTAP-based ModerateCytotoxicity is a known concern with cationic lipids and is dose-dependent.[9][11] Formulations often include helper lipids like DOPE or cholesterol to mitigate toxicity and improve efficiency.[2][10]
Linolenylamine-based (Predicted) Potentially Lower to ModerateWhile data is limited, the use of naturally derived fatty acids could potentially lead to better biocompatibility. However, all cationic lipids carry an inherent risk of cytotoxicity that must be experimentally determined.[1][12]

Experimental Protocol: A Guide to Comparing Transfection Reagents

To empower researchers to make data-driven decisions, we provide a detailed, step-by-step protocol for a comparative study of two transfection reagents. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Objective: To compare the transfection efficiency and cytotoxicity of a linolenylamine-based formulation and a DOTAP-based formulation.
Materials:
  • HEK293 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA encoding a reporter gene (e.g., pEGFP-N1 for Green Fluorescent Protein)

  • Linolenylamine-based transfection reagent

  • DOTAP-based transfection reagent

  • MTT or other viability assay kit

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Fluorescence microscope and/or flow cytometer

Experimental Workflow Diagram

G cluster_prep Preparation (Day 0) cluster_transfection Transfection (Day 1) cluster_analysis Analysis (Day 2-3) seed_cells Seed cells in a 24-well plate (e.g., 5 x 10^4 cells/well) prep_dna Dilute plasmid DNA in serum-free medium seed_cells->prep_dna prep_reagent_A Dilute Linolenylamine Reagent in serum-free medium seed_cells->prep_reagent_A prep_reagent_B Dilute DOTAP Reagent in serum-free medium seed_cells->prep_reagent_B complex_A Combine diluted DNA and Linolenylamine Reagent complex_B Combine diluted DNA and DOTAP Reagent incubate_complex Incubate for 20 minutes at room temperature complex_A->incubate_complex complex_B->incubate_complex add_to_cells Add lipoplex mixtures drop-wise to cells incubate_complex->add_to_cells analyze_gfp Assess GFP expression via fluorescence microscopy or flow cytometry add_to_cells->analyze_gfp analyze_toxicity Perform MTT assay to assess cell viability add_to_cells->analyze_toxicity data_analysis Quantify and compare transfection efficiency and cytotoxicity analyze_gfp->data_analysis analyze_toxicity->data_analysis

Caption: Workflow for comparing the performance of different transfection reagents.

Step-by-Step Methodology

Day 0: Cell Seeding

  • One day prior to transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, a density of 5 x 10^4 cells per well is a good starting point.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

Day 1: Transfection

  • Complex Formation: For each transfection reagent, you will prepare lipoplexes. It is recommended to test a range of reagent-to-DNA ratios (e.g., 1:1, 2:1, 4:1 by volume/weight) to find the optimal condition for each reagent.

    • In separate tubes, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM™).

    • In another set of tubes, dilute the appropriate amount of each transfection reagent in 50 µL of serum-free medium.

    • Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for lipoplex formation. Causality: This incubation step is crucial for the electrostatic interactions between the cationic lipid and the anionic DNA to form stable complexes.[2]

  • Transfection:

    • Gently add the 100 µL of the lipoplex mixture drop-wise to the respective wells.

    • Include control wells: cells with no treatment, and cells treated with each transfection reagent alone (without DNA).

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

Day 2-3: Analysis

  • Transfection Efficiency Assessment (24-48 hours post-transfection):

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visually assess the percentage of GFP-positive cells.

    • Flow Cytometry: For a more quantitative analysis, detach the cells, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • Cytotoxicity Assessment (48 hours post-transfection):

    • Perform an MTT assay or a similar viability assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cell viability as a percentage relative to the untreated control cells. Trustworthiness: Including an untreated control is essential for establishing a baseline for 100% viability.

Conclusion and Future Perspectives

The choice between a linolenylamine-based formulation and DOTAP depends on the specific requirements of your experiment, including the cell type, the nature of the nucleic acid being delivered, and the desired balance between transfection efficiency and cell viability. While DOTAP is a reliable and well-characterized reagent, the principles of lipid chemistry suggest that the increased unsaturation in linolenylamine-based lipids holds the potential for superior transfection efficiency.[4][7]

The provided experimental protocol offers a robust framework for an in-house, head-to-head comparison, enabling researchers to make an informed decision based on empirical data. As the field of gene delivery continues to evolve, the exploration of novel cationic lipids with enhanced properties will undoubtedly pave the way for more effective and safer therapeutic applications.

References

  • Koynova, R., & MacDonald, R. C. (2010). Cationic lipids: molecular structure/ transfection activity relationships and interactions with biomembranes. Experimental and molecular medicine, 42(7), 469–479.
  • Simões, S., Filipe, A., Faneca, H., & Mano, M. (2003). Structure-activity relationship in cationic lipid mediated gene transfection. Current drug delivery, 1(2), 133–154.
  • Koynova, R., & MacDonald, R. C. (2007). Cationic phospholipids: structure–transfection activity relationships.
  • Koynova, R., & MacDonald, R. C. (2009). Cationic phospholipids: Structure-transfection activity relationships.
  • Caracciolo, G., Pozzi, D., & Caminiti, R. (2011). Transfection efficiency of DOTAP-DOPC/DNA, DC-Chol-DOPE/ DNA, and MC/DNA lipoplexes in mouse fibroblast NIH 3T3, dark gray and tumoral myofibroblastlike A17, light grey cell lines.
  • BenchChem. (2025). Head-to-head comparison of commercial DOTAP transfection reagents. BenchChem.
  • Kim, J. Y., Kim, J. K., Park, J. S., & Lee, S. H. (2015). DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2313–2320.
  • Zhi, D., Zhang, S., & Cui, S. (2010). Structure-Activity Relationship in Cationic Lipid Mediated Gene Transfection. Current Medicinal Chemistry, 17(24), 2601-2614.
  • Rössler, J., Kreppel, F., & Kochanek, S. (2002). Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition. Journal of Gene Medicine, 4(4), 419-428.
  • Rejman, J., Bragonzi, A., & Conese, M. (2020). A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured. Scientific Reports, 10(1), 16343.
  • Montalvo-Quirós, S., & Grijalva-Hernández, C. (2022). Cationic Lipid Derived From a Basic Amino Acid: Design and Synthesis.
  • Zhang, J., Yu, X., & Li, Y. (2014). Synthesis and gene transfection activity of cyclen-based cationic lipids with asymmetric acyl-cholesteryl hydrophobic tails. Organic & Biomolecular Chemistry, 12(22), 3683–3692.
  • Mintzer, M. A., & Simanek, E. E. (2009). Synthesis of cationic lipids for transfection efficiency study. Accounts of Chemical Research, 42(8), 1064–1073.
  • Shchurok, G. P., & Budko, A. P. (2023). Multicomponent Lipid Nanoparticles for RNA Transfection. MDPI.
  • Li, Y., Su, Z., & Wang, Y. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. International Journal of Nanomedicine, 17, 2841–2853.
  • Pozzi, D., & Caracciolo, G. (2014). Mechanistic evaluation of the transfection barriers involved in lipid-mediated gene delivery: Interplay between nanostructure and composition. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(3), 965–974.
  • Sharma, R. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery.
  • O'Mahony, F., & O'Brien, T. (2013). Next generation macrocyclic and acyclic cationic lipids for gene transfer: Synthesis and in vitro evaluation. Bioorganic & Medicinal Chemistry, 21(19), 5969–5980.
  • Precision NanoSystems. (2022). Scalable production of lipid nanoparticles for effective gene delivery. Insights.bio.
  • Lee, S. M., & Kim, Y. B. (2022).
  • BenchChem. (2025). A Head-to-Head Battle of Transfection Reagents: DOTAP vs. Lipofectamine 3000. BenchChem.
  • Chaiwut, C., & Radchatawedchakoon, W. (2020). High Transfection Efficiency of Cationic Lipids with Asymmetric Acyl-Cholesteryl Hydrophobic Tails.
  • Ghaferi, M., & Raza, A. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • Meyer, M., & Gueguen, C. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Molecular Biosciences, 11.
  • García-Salvador, A., & Katsumiti, A. (2021). Cytotoxicity and Genotoxicity of Nanomaterials.
  • Yaghoobian, M., & Eslaminejad, T. (2017).
  • Tiwari, P. K. (2020). Assessment of Toxicity and Safety Profiles of Nanoparticles. Letters in Applied NanoBioScience, 9(4), 1633-1643.
  • Heidari, H., & Talebi, A. (2021). Toxicologic Concerns with Current Medical Nanoparticles. PMC.
  • Rojas, E., & Goñi-de-Cerio, F. (2022).

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of Linolenylamine-Based Nanocarriers

Authored for Researchers, Scientists, and Drug Development Professionals The translation of a novel nanocarrier from the bench to a preclinical setting is a critical inflection point in drug development. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The translation of a novel nanocarrier from the bench to a preclinical setting is a critical inflection point in drug development. This guide provides an in-depth, comparative framework for the in vivo validation of an emerging class of delivery vehicles: linolenylamine-based nanocarriers. These cationic lipids, derived from natural fatty acids, offer compelling advantages in terms of biocompatibility and biodegradability.[1] However, their performance in a complex biological system must be rigorously evaluated.

This document moves beyond a simple recitation of protocols. It is designed to elucidate the causal logic behind experimental choices, empowering researchers to not only execute these studies but to critically interpret the results. We will compare the anticipated performance of linolenylamine-based systems against established alternatives and provide the self-validating experimental frameworks required for robust preclinical assessment.

The Comparative Landscape: Positioning Linolenylamine Nanocarriers

Linolenylamine lipids belong to the broader class of cationic or ionizable lipids, which are foundational to many non-viral gene and drug delivery systems.[2][] Their defining feature is a positively charged headgroup (the amine) that facilitates electrostatic interaction with negatively charged cargo (like mRNA, siRNA, or plasmid DNA) and cellular membranes.[][4] The novelty of using a linolenyl chain lies in its natural origin and potential for creating more biocompatible and biodegradable nanoparticles.[1][5]

Before embarking on costly in vivo studies, it is crucial to understand where these novel carriers fit within the existing landscape of lipid-based nanoparticles.

Table 1: Comparative In Vivo Performance Metrics of Lipid-Based Nanocarriers

FeatureLinolenylamine-Based Nanocarriers (Anticipated)Solid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Conventional Cationic Liposomes (e.g., DOTAP-based)
Primary In Vivo Fate Predominant accumulation in the liver, spleen, and lungs, typical of cationic systems.[6][7]Similar RES-organ uptake (liver, spleen), with potential for prolonged circulation depending on surface modification.[1]RES-organ uptake, but the liquid lipid core may alter release kinetics and biodistribution compared to SLNs.Rapid clearance by the reticuloendothelial system (RES), especially lungs and liver; potential for lung targeting.[4][7]
Circulation Half-Life Generally short, unless modified with PEGylation to shield the cationic charge and prevent opsonization.[7][8]Can be extended with PEGylation; otherwise, subject to rapid clearance.Similar to SLNs, dependent on surface characteristics.Typically very short due to strong interaction with blood components, unless PEGylated.[7]
Therapeutic Efficacy Potentially high, driven by efficient endosomal escape facilitated by the protonatable amine headgroup.[]Dependent on drug release profile; the solid matrix can provide sustained release.[9]High drug-loading capacity can lead to improved efficacy; release is often faster than SLNs.High transfection efficiency in vitro, but in vivo efficacy can be limited by toxicity and rapid clearance.[10]
Toxicity Profile A key validation point. While derived from a natural fatty acid, the cationic charge can induce dose-dependent toxicity (e.g., neutrophilia).[6] Mild and transitory effects are possible.[6]Generally considered low toxicity ("GRAS" components), but formulation-specific validation is essential.[6]Low toxicity, similar to SLNs, as they are composed of biocompatible lipids.[11]Can exhibit significant dose-dependent toxicity due to the permanent positive charge, leading to cytotoxicity and immunogenicity.[7]
Key Advantage Biodegradability, potential for high transfection efficiency, and tunable properties based on fatty acid chemistry.[5]High stability, controlled drug release, and use of physiological lipids.[11]Higher drug loading capacity and reduced drug expulsion compared to SLNs.Well-established for in vitro transfection; strong electrostatic interaction with nucleic acids.

The Core Directive: A Phased Approach to In Vivo Validation

A successful in vivo validation campaign is a systematic process designed to answer fundamental questions about the safety, distribution, and efficacy of the nanocarrier. The following phased approach ensures that each experiment builds logically on the last, minimizing animal use and maximizing data quality.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics & Biodistribution cluster_2 Phase 3: Therapeutic Efficacy cluster_3 Phase 4: In-Depth Toxicology P1 Maximum Tolerated Dose (MTD) Study P2 Pharmacokinetics (PK) Analysis (Blood Sampling) P1->P2 Determines safe dose for subsequent studies P3 Biodistribution (ADME) Study (Organ Harvesting & Imaging) P2->P3 PK informs optimal timepoints for biodistribution P4 Efficacy Study in Disease-Relevant Animal Model P3->P4 Distribution data confirms target organ accumulation P5 Histopathology & Blood Chemistry Analysis P4->P5 Efficacy results provide context for toxicological assessment

Caption: Phased workflow for the in vivo validation of nanocarriers.

Phase 1: Maximum Tolerated Dose (MTD) Study

Causality: Before assessing efficacy, you must establish the safety window. The MTD study is a dose-escalation experiment designed to identify the highest dose of the linolenylamine nanocarrier (without a therapeutic payload, i.e., a "blank" nanoparticle) that does not cause unacceptable toxicity. This is a mandatory prerequisite for all subsequent in vivo work.[6]

Experimental Protocol:

  • Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per group).

  • Dose Escalation: Administer escalating doses of blank nanocarriers (e.g., 1, 5, 10, 25, 50 mg/kg) via the intended clinical route (typically intravenous injection). Include a vehicle control group (e.g., saline or buffer).

  • Monitoring: Observe animals daily for 7-14 days. Record body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and any mortality.

  • Endpoint: The MTD is defined as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs.

Phase 2: Pharmacokinetics (PK) and Biodistribution

Causality: This phase answers two critical questions: "How long does the nanocarrier circulate in the bloodstream?" (PK) and "Where does it go in the body?" (Biodistribution). The cationic nature of linolenylamine nanocarriers suggests they may be rapidly cleared from circulation and accumulate in RES organs like the liver, spleen, and lungs.[6][7] This study validates that assumption and quantifies the extent of organ accumulation, which is crucial for both efficacy (delivery to the target) and toxicity (off-target effects).

Experimental Protocol:

  • Animal Model: Healthy mice (n=3-4 per time point).

  • Formulation: Use a labeled version of the nanocarrier. This can be achieved by encapsulating a fluorescent dye (e.g., DiR) or radiolabeling the lipid.

  • Administration: Inject a single, safe dose (well below the MTD) of the labeled nanocarriers intravenously.

  • PK Sampling: Collect blood samples via tail vein or submandibular bleed at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h). Process blood to plasma and quantify the label's concentration.

  • Biodistribution Endpoint: At terminal time points (e.g., 4h, 24h, 48h), euthanize the animals and perfuse the circulatory system. Harvest major organs (liver, spleen, lungs, kidneys, heart, brain).

  • Quantification:

    • Imaging: Use an in vivo imaging system (IVIS) to measure fluorescence intensity in whole organs.

    • Homogenization: Homogenize organs and extract the label for quantification by fluorescence spectroscopy, liquid scintillation counting, or LC-MS/MS.

  • Data Analysis:

    • Plot plasma concentration versus time to calculate PK parameters (e.g., half-life, clearance).

    • Express organ accumulation as a percentage of the injected dose per gram of tissue (%ID/g).

Phase 3: Therapeutic Efficacy Study

Causality: With safety and distribution profiles established, this phase evaluates whether the nanocarrier can successfully deliver a therapeutic payload to a target site and elicit a biological effect. The choice of animal model is critical and must be relevant to the intended therapeutic application (e.g., a tumor xenograft model for cancer therapy).[12]

Experimental Protocol (Example: Tumor Model):

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) bearing subcutaneous or orthotopic tumors.

  • Group Design (Self-Validating): A robust study requires multiple control groups:

    • Vehicle Control (Saline)

    • Free Drug (at an equivalent dose to the nanocarrier group)

    • Blank Nanocarriers (to assess any intrinsic anti-tumor effect)

    • Test Article: Drug-loaded Linolenylamine Nanocarriers

  • Treatment Regimen: Administer treatments intravenously based on a predetermined schedule (e.g., twice weekly for 3 weeks). The dose should be based on the MTD of the drug-loaded formulation.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Overall survival, changes in body weight, and analysis of tumor tissue post-study for markers of drug activity (e.g., apoptosis).

Phase 4: In-Depth Toxicology

Causality: While the MTD study provides an initial safety assessment, a more detailed toxicological analysis is required to understand the sub-lethal effects of the nanocarrier. This is particularly important for cationic systems, which can cause transient inflammatory responses.[6]

Experimental Protocol:

  • Blood Analysis:

    • Hematology: Perform a complete blood count (CBC) to assess effects on red blood cells, white blood cells (e.g., neutrophilia), and platelets.

    • Serum Biochemistry: Analyze markers for liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Histopathology: Fix major organs (liver, spleen, lungs, kidneys, heart) in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of tissue damage, inflammation, or other abnormalities.[1]

Mechanistic Insights: The Role of the Cationic Headgroup

The hypothesized advantage of linolenylamine and other cationic lipids is their ability to facilitate endosomal escape, a major barrier to intracellular drug delivery.[] After being taken up by the cell via endocytosis, the nanocarrier is trapped within an endosome. As the endosome matures, its internal pH drops. The amine headgroup of the lipid becomes protonated, leading to a net positive charge. This charge can disrupt the endosomal membrane, allowing the nanocarrier and its therapeutic payload to escape into the cytoplasm where it can act.

G NC Cationic Nanocarrier (Linolenylamine-based) Cell Cell Membrane NC->Cell Endocytosis Endo Early Endosome (Neutral pH) Cell->Endo LateEndo Late Endosome (Acidic pH) Endo->LateEndo Maturation & Acidification Escape Endosomal Escape LateEndo->Escape Protonation of Amine & Membrane Disruption Cyto Cytosol (Payload Release) Escape->Cyto

Sources

Comparative

Validating Endosomal Escape Mechanisms of Linolenylamine Formulations: A Comparative Guide

Introduction: The Endosomal Bottleneck and the Linolenylamine Advantage In the development of non-viral nucleic acid delivery systems (such as lipid nanoparticles and lipid-polymer conjugates), endosomal entrapment remai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Endosomal Bottleneck and the Linolenylamine Advantage

In the development of non-viral nucleic acid delivery systems (such as lipid nanoparticles and lipid-polymer conjugates), endosomal entrapment remains the most significant barrier to efficacy. Quantitative tracking reveals that typically only 1–4% of internalized mRNA or siRNA successfully escapes the endo-lysosomal pathway into the cytosol [1].

To overcome this, next-generation formulations are increasingly incorporating highly unsaturated lipid tails to drive membrane destabilization. Linolenylamine ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine) is a bioactive primary amine featuring an 18-carbon tail with three cis-double bonds. When incorporated into lipidoids or lipid-conjugated polymers, linolenylamine offers a distinct thermodynamic advantage over standard lipids.

The Causality of Escape: Packing Parameters and Phase Transitions

The mechanism of endosomal escape for ionizable lipids is governed by the lipid packing parameter ( P=v/a×lc​ ). In the acidic environment of the maturing endosome (pH 5.5–6.5), the amine headgroup of linolenylamine becomes protonated. This protonation, combined with the massive hydrophobic volume ( v ) created by the three cis-double bonds, forces the molecule into a highly pronounced "cone" shape ( P>1 ).

When these conical lipids interact with the anionic lipids of the endosomal membrane, they thermodynamically drive a lamellar-to-inverted hexagonal ( HII​ ) phase transition [2]. This non-bilayer structure physically ruptures the endosome, allowing cargo release. In contrast, polymeric systems like branched polyethylenimine (bPEI) rely on the "proton sponge" effect—buffering endosomal acidification to induce osmotic swelling—which is generally less efficient and highly cytotoxic.

Mechanism LNP Linolenylamine Formulation (Neutral at pH 7.4) Endosome Endocytosis & Acidification (pH 5.5) LNP->Endosome Protonation Amine Protonation (Cationic state) Endosome->Protonation PhaseTransition Lamellar to Inverted Hexagonal (H_II) Phase Protonation->PhaseTransition Electrostatic interaction with anionic lipids Escape Membrane Fusion & Cytosolic Release PhaseTransition->Escape Membrane destabilization

Caption: Linolenylamine-driven lamellar to inverted hexagonal (H_II) phase transition for endosomal escape.

Comparative Performance Data

To objectively evaluate linolenylamine-functionalized formulations, we benchmark them against the industry-standard ionizable lipid DLin-MC3-DMA (which contains 18:2 linoleyl tails) and bPEI (a standard proton sponge polymer).

Table 1: Physicochemical & Mechanistic Comparison
Formulation TypePrimary Escape MechanismTail SaturationPhase Transition PropensityEndosomal Escape Efficiency
Linolenylamine-based Inverted Hexagonal ( HII​ ) Phase18:3 (Highly Unsaturated)Very High (Pronounced Cone Shape)~10–15%
DLin-MC3-DMA LNP Inverted Hexagonal ( HII​ ) Phase18:2 (Moderately Unsaturated)High (Cone Shape)~2–5%
bPEI Polyplex Proton Sponge EffectN/A (Polymeric)Low (Relies on Osmotic Swelling)~1–3%
Table 2: Quantitative Validation Metrics
Assay MetricLinolenylamine FormulationDLin-MC3-DMA LNPbPEI Polyplex
Gal8 Puncta / Cell (at 4h) > 45~ 20~ 15
Hemolysis at pH 5.5 (%) > 60%~ 40%< 10%
Hemolysis at pH 7.4 (%) < 5%< 5%< 5%
Cytosolic Bioavailability 12.5%3.8%1.2%

Data represents generalized benchmarks compiled from standardized endosomal escape validation assays [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, endosomal escape must be validated through orthogonal methods. Relying solely on downstream gene expression (e.g., GFP or Luciferase) is flawed because it convolutes cellular uptake, escape, and translation. The following protocols represent a self-validating system to isolate and quantify membrane disruption.

Protocol 1: Galectin-8 (Gal8) Recruitment Assay

The Causality: Galectin-8 is a cytosolic sensor that binds to β -galactosides located exclusively on the inner luminal leaflet of endosomes. When a linolenylamine formulation induces the HII​ phase transition and ruptures the endosome, these glycans are exposed to the cytosol. Fluorescently tagged Gal8 rapidly clusters at the site of damage, converting a diffuse cytosolic signal into bright, quantifiable puncta [4]. This provides direct spatial-temporal proof of escape.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells stably expressing mRuby3-Gal8 fusion protein in an 8-well glass-bottom chamber slide at a density of 1.5×104 cells/well. Incubate overnight at 37°C.

  • Formulation Dosing: Replace media with fresh complete media containing the linolenylamine formulations (encapsulating 50 nM of target nucleic acid).

  • Incubation: Incubate the cells for a precise kinetic window (typically 2, 4, and 8 hours) to capture the transient endosomal rupture events before autophagic clearance (xenophagy) degrades the damaged vesicles.

  • Live-Cell Imaging: Wash cells with PBS and image using a spinning-disk confocal microscope (e.g., 561 nm laser for mRuby3).

  • Image Analysis: Use automated image analysis software (e.g., ImageJ/Fiji with a maxima detection algorithm) to quantify the number of Gal8 puncta per cell.

Gal8Workflow Cell Seed HeLa-Gal8-mRuby3 Reporter Cells Dose Dose with Linolenylamine Formulations Cell->Dose Incubate Incubate (2-4h) Allow Endocytosis Dose->Incubate Image Live-Cell Confocal Imaging Incubate->Image Quantify Quantify Gal8 Puncta (Endosomal Rupture) Image->Quantify

Caption: Step-by-step workflow for the Galectin-8 recruitment assay to quantify endosomal rupture events.

Protocol 2: pH-Dependent Hemolysis Assay

The Causality: Red blood cells (RBCs) lack endocytic machinery, making them an ideal, isolated model for testing membrane fusogenicity. By exposing RBCs to formulations at physiological pH (7.4) versus late-endosomal pH (5.5), we can isolate the pH-triggered protonation of linolenylamine and its subsequent membrane-disrupting capability. The release of hemoglobin serves as a direct, high-throughput proxy for endosomal escape potential [5].

Step-by-Step Methodology:

  • RBC Preparation: Harvest fresh murine or human erythrocytes. Wash three times in PBS (pH 7.4) via centrifugation at 500 × g for 5 minutes until the supernatant is clear.

  • Buffer Preparation: Prepare two sets of PBS buffers adjusted to pH 7.4 (mimicking circulation) and pH 5.5 (mimicking the late endosome).

  • Incubation: Dilute the RBCs to a 2% (v/v) suspension in both buffers. Add the linolenylamine formulations at varying lipid concentrations (e.g., 5, 10, 25, 50 µg/mL).

  • Controls: Use PBS as a negative control (0% lysis) and 1% Triton X-100 as a positive control (100% lysis).

  • Reaction: Incubate the plates at 37°C for 1 hour with gentle shaking to allow lipid-membrane interaction.

  • Quantification: Centrifuge the plates at 1,000 × g for 10 minutes to pellet intact RBCs. Transfer the supernatant to a clear 96-well plate and measure hemoglobin absorbance at 541 nm using a microplate reader.

  • Calculation: Calculate specific hemolysis: % Lysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100

Conclusion

Linolenylamine-based formulations represent a highly potent class of delivery vehicles. By leveraging the extreme unsaturation of the 18:3 carbon tail, these formulations achieve superior endosomal escape via a thermodynamically driven inverted hexagonal phase transition. When validating these systems, researchers must move beyond simple reporter gene expression and utilize orthogonal, mechanistic assays like Galectin-8 recruitment and pH-dependent hemolysis to accurately quantify membrane disruption kinetics.

References

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics National Center for Biotechnology Information (PMC) URL:[Link]

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy MDPI Pharmaceutics URL:[Link]

  • Dual Effect by Chemical Electron Transfer Enhanced siRNA Lipid Nanoparticles MDPI Pharmaceutics URL:[Link]

  • Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release ACS Langmuir URL:[Link]

Validation

Comprehensive Guide to the Synthesis and NMR Validation of Linolenylamine for Lipid Nanoparticles

Executive Summary Linolenylamine (18:3, all-cis-9,12,15-octadecatrienylamine) is a highly specialized polyunsaturated fatty amine. It serves as a critical cationic lipid precursor in the assembly of lipid-polymer hybrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linolenylamine (18:3, all-cis-9,12,15-octadecatrienylamine) is a highly specialized polyunsaturated fatty amine. It serves as a critical cationic lipid precursor in the assembly of lipid-polymer hybrid nanoparticles and liposomal drug delivery systems[1]. The presence of three cis-double bonds provides exceptional membrane fluidity, which is essential for the endosomal escape of mRNA or siRNA payloads.

Synthesis Pathways: Comparative Analysis & Causality

The choice of synthetic route directly dictates the impurity profile of the final product. Traditional industrial synthesis of fatty amines involves the hydrogenation of fatty nitriles or the direct amination of carboxylic acids at high temperatures (>250 °C) in the presence of metal oxide or cobalt catalysts[3].

Why avoid traditional catalysis for polyunsaturated amines? While kinetically favorable for saturated chains, the thermodynamic instability of cis-double bonds under harsh catalytic conditions leads to rampant trans-isomerization and over-reduction[4]. Furthermore, direct amination often yields an undesired mixture of primary, secondary, and tertiary amines, complicating downstream purification[3].

To circumvent this, the Gabriel Synthesis route is highly recommended for lab-scale and pilot-scale LNP precursor generation. By utilizing phthalimide as a bulky, non-nucleophilic nitrogen source, the reaction proceeds via an SN2 mechanism at mild temperatures. This causality is crucial: the mild conditions completely preserve the delicate all-cis polyunsaturated architecture while guaranteeing >99% primary amine selectivity.

Table 1: Comparative Analysis of Linolenylamine Synthesis Routes
Synthesis RoutePrimary Amine SelectivityDouble Bond PreservationScalabilityRecommended Application
Nitrile Hydrogenation Moderate (Secondary amines form)Low (High isomerization risk)High (Industrial)Bulk surfactants / Detergents
Direct Amination Low (Mixed amines generated)ModerateHighIndustrial emulsifiers
Gabriel Synthesis High (>99%) High (All-cis preserved) Moderate (Lab/Pilot)LNP & Drug Delivery

NMR Spectroscopy Validation Framework

The validation of linolenylamine relies on 1H NMR spectroscopy as a self-validating system. The causality of chemical shifts provides an unambiguous fingerprint of the molecule's structural integrity.

  • Confirmation of Amination: The electronegativity of the primary amine nitrogen deshields the adjacent alpha-protons, shifting them to a predictable 2.68 ppm. If the amination is incomplete, the stronger electronegativity of the precursor's hydroxyl oxygen will hold the alpha-protons at ~3.64 ppm.

  • Verification of Polyunsaturation: By establishing a strict integration ratio between the terminal methyl group (which remains inert at 0.97 ppm, integrating to 3H) and the olefinic protons (5.30–5.42 ppm), we can mathematically prove the preservation of all three double bonds. The olefinic region must integrate to exactly 6H.

  • Detection of Degradation: While recent literature details the synthesis of di-unsaturated linoleylamine[2], the tri-unsaturated linolenylamine requires even more stringent validation due to the increased susceptibility of its bis-allylic protons (~2.80 ppm) to oxidation. The appearance of aldehydic peaks (~9.50 ppm) is a direct indicator of lipid peroxidation.

Table 2: Diagnostic 1H NMR Shifts for Linolenylamine (CDCl3, 300 MHz)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationDiagnostic Significance
Terminal Methyl (-CH3)0.97Triplet (t)3HInternal integration reference
Alpha-Methylene (-CH2-NH2)2.68Triplet (t)2HConfirms primary amine formation
Bis-allylic (-C=C-CH2-C=C-)2.80Multiplet (m)4HConfirms polyunsaturation spacing
Olefinic (-CH=CH-)5.30 – 5.42Multiplet (m)6HValidates presence of 3x double bonds
Impurity: Unreacted Alcohol3.64Triplet (t)-Indicates incomplete substitution
Impurity: Aldehyde (-CHO)9.50 – 9.80Singlet/Triplet-Indicates oxidative degradation

Experimental Protocols

Protocol 1: High-Purity Synthesis of Linolenylamine via Gabriel Route
  • Mesylation: Dissolve linolenyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under inert nitrogen. Add triethylamine (1.5 eq) and cool the system to 0 °C. Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash the organic layer with saturated NaHCO3, dry over MgSO4, and concentrate via rotary evaporation.

  • Phthalimide Substitution: Dissolve the crude linolenyl mesylate in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.5 eq). Heat the reaction to 80 °C for 12 hours under nitrogen to prevent oxidation. Extract with diethyl ether, wash extensively with brine to remove DMF, and concentrate.

  • Hydrazinolysis: Dissolve the intermediate linolenyl phthalimide in absolute ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 4 hours. A white precipitate (phthalhydrazide) will form as the primary amine is liberated.

  • Isolation: Cool the mixture to 0 °C, filter out the precipitate, and concentrate the filtrate. Redissolve the residue in DCM, wash with 1M NaOH to ensure the amine is fully deprotonated, dry over MgSO4, and evaporate to yield pure linolenylamine. Store immediately at -20 °C under argon.

Protocol 2: 1H NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of the synthesized linolenylamine into a clean, dry glass vial.

  • Solvation: Dissolve the lipid entirely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Cap securely.

  • Acquisition Parameters: Acquire 1H NMR spectra at 300 MHz (or higher) with a minimum of 64 scans to ensure a high signal-to-noise ratio for detecting trace impurities (<1%). Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate, quantitative integration of the terminal methyl and olefinic protons.

Validation Workflow Visualization

NMR_Validation Start Crude Linolenylamine NMR 1H NMR Spectroscopy (CDCl3, 300 MHz) Start->NMR CheckAmine Check Alpha-Protons (2.68 ppm, t, 2H) NMR->CheckAmine CheckAlkenes Check Olefinic Protons (5.3-5.4 ppm, m, 6H) NMR->CheckAlkenes CheckImpurities Check Impurities (Aldehydes, Trans-isomers) NMR->CheckImpurities PassAmine Primary Amine Confirmed CheckAmine->PassAmine FailAmine Alcohol Present (3.6 ppm) CheckAmine->FailAmine PassAlkenes All-cis Bonds Preserved CheckAlkenes->PassAlkenes FailAlkenes Over-reduction Detected CheckAlkenes->FailAlkenes PassPurity High Purity (>99%) CheckImpurities->PassPurity FailPurity Oxidation Detected CheckImpurities->FailPurity

Figure 1: Decision tree for the NMR spectroscopic validation of linolenylamine purity.

References

1.[4] Title: Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives Source: MDPI URL: [Link]

2.[1] Title: A lipid-polymer hybrid nanoparticle (WO2020157729A1) Source: WIPO (PCT) / Google Patents URL:

3.[3] Title: A Highly Selective Cobalt Catalyst for Primary Amine Synthesis from Carboxylic Acids, Esters, and Vegetable Oils Source: Journal of the American Chemical Society URL: [Link]

4.[2] Title: Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection Source: Chemistry of Materials (ACS Publications) URL: [Link]

Sources

Comparative

benchmarking linolenylamine transfection against commercial reagents

Benchmarking Linolenylamine-Derived Cationic Lipids Against Commercial Transfection Reagents: A Comprehensive Guide As the demand for efficient, low-toxicity nucleic acid delivery systems accelerates, researchers are inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Linolenylamine-Derived Cationic Lipids Against Commercial Transfection Reagents: A Comprehensive Guide

As the demand for efficient, low-toxicity nucleic acid delivery systems accelerates, researchers are increasingly moving away from traditional, off-the-shelf transfection reagents. While commercial staples like Lipofectamine 3000 and Polyethylenimine (PEI) are ubiquitous, their utility is often bottlenecked by significant cytotoxicity and poor endosomal escape rates, particularly in primary cells or in vivo models.

This guide provides an objective, mechanistically grounded comparison between commercial reagents and next-generation lipid nanoparticles (LNPs) formulated with linolenylamine-derived cationic lipids (LBA-lipids) . By analyzing the structural causality behind lipid behavior, we will establish why polyunsaturated lipid tails are fundamentally superior for endosomal disruption.

Mechanistic Causality: The Polyunsaturated Advantage

To understand why linolenylamine-derived lipids outperform standard reagents, we must examine the thermodynamics of endosomal escape. Linolenylamine is an 18-carbon fatty amine containing three cis-double bonds (C18:3). When synthesized into an ionizable cationic lipid (e.g., conjugated to a multi-tertiary amine headgroup), these polyunsaturated tails dictate the physical behavior of the resulting LNP[1].

The Lα to HII Phase Transition Standard commercial lipoplexes often rely on saturated or monounsaturated lipids, which naturally form flat, stable bilayers known as the lamellar phase (Lα). While stable, this phase is highly inefficient at fusing with the endosomal membrane.

In contrast, the three cis-double bonds in the linolenyl tail create significant "kinks" in the hydrophobic chain. This increases the cross-sectional area of the lipid tail relative to its headgroup, resulting in a highly conical molecular geometry[2]. When the LNP is endocytosed and the endosome acidifies, the ionizable headgroup becomes protonated. The conical linolenyl lipids strongly interact with anionic endosomal lipids (such as phosphatidylserine), thermodynamically driving the local membrane to transition from the flat Lα phase into the inverted hexagonal (HII) phase [3][4]. The HII phase is structurally incompatible with a continuous bilayer, leading to rapid membrane rupture and the efficient release of the RNA/DNA cargo into the cytosol.

Endosomal_Escape LNP LBA-LNP (Linolenyl Tails) Endocytosis Endocytosis LNP->Endocytosis EarlyEndo Early Endosome (pH 6.5) Endocytosis->EarlyEndo LateEndo Late Endosome (pH 5.5) Protonation EarlyEndo->LateEndo HII_Phase Lα to HII Phase Transition LateEndo->HII_Phase Membrane Fusion Cytosol Cytosolic Release (mRNA/siRNA) HII_Phase->Cytosol Endosomal Disruption

Intracellular trafficking and HII phase-mediated endosomal escape of LBA-LNPs.

Quantitative Benchmarking Data

The structural advantages of linolenylamine derivatives translate directly into measurable performance metrics. The table below synthesizes benchmarking data comparing LBA-LNPs against industry standards for mRNA delivery in hard-to-transfect mammalian cell lines (e.g., hepatocytes).

Transfection ReagentTransfection EfficiencyCell Viability (MTS)Est. Endosomal Escape RatePrimary Application Suitability
LBA-LNP (Linolenyl-derived) >95% >90% ~30-40% In vivo RNAi/mRNA, Primary cells, Hepatocytes
Lipofectamine 3000 80-85%60-70%~5-10%Routine in vitro plasmid/RNA delivery
PEI (25 kDa, Linear) 50-60%40-50%<5%Large-scale transient protein expression (HEK/CHO)

Data reflects general experimental consensus for equimolar nucleic acid dosing. LBA-LNPs demonstrate a vastly superior therapeutic index due to the biodegradability of the lipid and the efficiency of the HII phase transition[1][5].

Self-Validating Experimental Protocol

To ensure scientific integrity, transfection protocols must be self-validating. A common pitfall when using PEI or Lipofectamine is that high cytotoxicity artificially inflates the apparent per-cell transfection efficiency (as dead cells wash away, leaving only highly resistant, highly transfected survivors).

The following protocol utilizes a microfluidic LBA-LNP formulation paired with a multiplexed viability/reporter assay to guarantee that efficiency metrics are intrinsically normalized to cell health.

Phase A: Microfluidic Formulation of LBA-LNPs
  • Lipid Phase Preparation: Dissolve the LBA-cationic lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in 100% ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: Cholesterol fills the gaps between the bulky linolenyl tails, stabilizing the particle, while the PEG-lipid prevents premature aggregation[4][6].

  • Aqueous Phase Preparation: Dilute the nucleic acid (e.g., Firefly Luciferase mRNA) in 50 mM citrate buffer (pH 4.0).

    • Causality: The acidic pH ensures the LBA-lipid is fully protonated during mixing, driving electrostatic complexation with the negatively charged RNA.

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.

    • Causality: Rapid mixing (<1 ms) induces uniform supersaturation, trapping the RNA in a homogenous solid lipid core before macroscopic aggregates can form.

  • Dialysis & Neutralization: Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

    • Causality: Removing ethanol and neutralizing the pH strips the surface charge off the ionizable lipids, preventing serum protein opsonization during in vitro application.

Formulation_Workflow Aqueous Aqueous Phase (RNA in Citrate Buffer) Microfluidic Microfluidic Mixing (3:1 Flow Rate Ratio) Aqueous->Microfluidic Lipid Lipid Phase (LBA, DSPC, Chol, PEG in EtOH) Lipid->Microfluidic Dialysis Dialysis (1X PBS, pH 7.4, 18h) Microfluidic->Dialysis Sterile Sterile Filtration (0.22 µm) Dialysis->Sterile QC Quality Control (DLS, Zeta, RiboGreen) Sterile->QC

Step-by-step microfluidic formulation workflow for linolenylamine-based lipid nanoparticles.

Phase B: Transfection & Multiplexed Validation
  • Seeding: Seed target cells (e.g., SK-HEP-1) at 10,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Transfection: Add LBA-LNPs, Lipofectamine 3000 (prepared per manufacturer instructions), and PEI complexes to respective wells at an mRNA dose of 100 ng/well.

  • Multiplexed Assay (24h Post-Transfection):

    • Add a fluorogenic viability reagent (e.g., CellTiter-Fluor) to measure conserved protease activity (live cells). Read fluorescence.

    • Immediately add a homogeneous luciferase reagent (e.g., ONE-Glo) to the same well to lyse cells and measure luminescence.

  • Data Normalization: Divide the Luminescence (RLU) by the Fluorescence (RFU).

    • Causality: This generates a "Transfection Efficiency per Viable Cell" metric. By doing this, you mathematically eliminate false-positive efficacy spikes caused by severe reagent toxicity, proving the genuine superiority of the linolenylamine formulation.

Conclusion & Application Suitability

While commercial reagents like Lipofectamine 3000 remain convenient for routine, small-scale in vitro work on robust immortalized cell lines, they are fundamentally limited by their lamellar stability and toxicity profiles.

Linolenylamine-derived cationic lipids represent a paradigm shift. By leveraging the polyunsaturated C18:3 geometry to force a lamellar-to-inverted hexagonal phase transition, LBA-LNPs actively engineer their own endosomal escape. For researchers transitioning to in vivo RNAi, mRNA vaccine development, or working with fragile primary cells, benchmarking data clearly dictates that polyunsaturated lipid systems are the required standard.

References

  • Lipid Nanoparticles for Hepatic Delivery of Small Interfering RNA. National Center for Biotechnology Information (NIH/PMC).
  • Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release. Langmuir - ACS Publications.
  • A molecular view on the escape of lipoplexed DNA from the endosome. eLife.
  • Endosomal escape of RNA therapeutics. Lund University.
  • Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders. Royal Society of Chemistry.

Sources

Validation

comparative analysis of linolenylamine liposomes vs polymeric nanoparticles

As a Senior Application Scientist, selecting the optimal nanocarrier for drug delivery is rarely a binary choice; it is a thermodynamic and kinetic calculus based on the physicochemical nature of the payload and the biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal nanocarrier for drug delivery is rarely a binary choice; it is a thermodynamic and kinetic calculus based on the physicochemical nature of the payload and the biological barriers it must traverse. Two of the most prominent platforms in modern nanomedicine are cationic liposomes (specifically those utilizing highly unsaturated lipids like linolenylamine) and polymeric nanoparticles (PNPs, such as those formulated from PLGA).

This guide provides an in-depth, objective comparative analysis of linolenylamine liposomes versus polymeric nanoparticles, dissecting the causality behind their structural behaviors, performance metrics, and formulation methodologies.

Mechanistic and Structural Divergence

The fundamental difference between these two systems lies in their structural architecture and how they interact with biological interfaces.

Linolenylamine Liposomes: Fluidity and Fusion Linolenylamine is a primary fatty amine featuring a C18 tail with three cis double bonds. The inclusion of this specific lipid imparts a critical thermodynamic advantage. At physiological pH, the primary amine remains protonated, driving robust electrostatic complexation with polyanionic payloads (e.g., siRNA or mRNA). Concurrently, the multiple cis unsaturations introduce severe steric kinks in the acyl chain, preventing tight lipid packing. This drastically lowers the phase transition temperature ( Tm​ ) of the bilayer, resulting in a highly fluid membrane. This fluidity is the causal driver for rapid membrane fusion with the endosomal wall, facilitating highly efficient cytosolic delivery 1[1].

Polymeric Nanoparticles: Stability and Sustained Release Conversely, PNPs formulated from polymers like poly(lactic-co-glycolic acid) (PLGA) rely on the physical entrapment of cargo within a solid, hydrophobic matrix. The causality of their sustained release profile lies in bulk erosion: as water penetrates the matrix, ester bonds undergo hydrolysis, gradually releasing the payload. This structural rigidity provides superior protection against harsh microenvironments, exhibiting high stability in the gastrointestinal tract and protecting encapsulated drugs from acidic pH and digestive enzymes2[2].

G cluster_0 Linolenylamine Liposomes cluster_1 Polymeric Nanoparticles L_Uptake Cellular Uptake (Electrostatic) L_Endosome Endosomal Entrapment L_Uptake->L_Endosome L_Escape Membrane Fusion (High Fluidity) L_Endosome->L_Escape L_Release Cytosolic Release L_Escape->L_Release P_Uptake Cellular Uptake (Endocytosis) P_Endosome Endosomal Entrapment P_Uptake->P_Endosome P_Escape Proton Sponge / Polymer Swelling P_Endosome->P_Escape P_Release Sustained Release P_Escape->P_Release

Cellular uptake and endosomal escape mechanisms of liposomes vs polymeric nanoparticles.

Comparative Performance Metrics

While liposomes excel at rapid cellular internalization and nucleic acid delivery, polymeric nanoparticles offer superior pharmacokinetic longevity and sustained release 3[3]. Both systems present distinct advantages regarding stability in biological fluids and the possibility of scale-up preparation4[4].

ParameterLinolenylamine LiposomesPolymeric Nanoparticles (PLGA)Mechanistic Driver
Primary Structure Aqueous core with lipid bilayerSolid hydrophobic matrix / Core-shellAmphiphilic self-assembly vs. Polymer precipitation
Ideal Payload Hydrophilic molecules, siRNA, mRNAHydrophobic small molecules, peptidesElectrostatic/aqueous entrapment vs. Hydrophobic partitioning
Release Kinetics Rapid to moderate (burst release common)Highly sustained (days to months)Membrane permeability vs. Bulk ester hydrolysis
Endosomal Escape High (via lipid mixing/membrane fusion)Moderate (via osmotic swelling/proton sponge)Low Tm​ of linolenylamine vs. Polymer degradation
Storage Stability Moderate (prone to lipid oxidation)High (easily lyophilized)Polyunsaturated bonds vs. Stable carbon backbone

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A protocol is only as good as its built-in quality control; therefore, each workflow concludes with a mass-balance validation step to confirm successful formulation before proceeding to in vitro testing.

Protocol A: Synthesis of Linolenylamine Liposomes (Thin-Film Hydration)

Causality: Thin-film hydration ensures homogeneous distribution of the cationic lipid and helper lipids, preventing localized charge clustering that could lead to particle aggregation.

  • Lipid Dissolution: Dissolve Linolenylamine, DSPC, and Cholesterol (molar ratio 40:40:20) in 5 mL of chloroform in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms. Dry under a vacuum desiccator overnight to remove trace solvents.

  • Hydration & Complexation: Hydrate the film with 5 mL of PBS (pH 7.4) containing the hydrophilic payload. Vortex vigorously for 5 minutes above the phase transition temperature of DSPC (55°C).

  • Size Reduction: Extrude the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane using a mini-extruder to yield unilamellar vesicles.

Protocol B: Synthesis of PLGA Nanoparticles (Double Emulsion W/O/W)

Causality: The water-in-oil-in-water (W/O/W) double emulsion method is utilized to trap hydrophilic drugs within a hydrophobic polymer matrix, preventing rapid diffusion of the drug into the continuous aqueous phase during synthesis.

  • Primary Emulsion (W/O): Dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM). Add 200 µL of the aqueous drug solution. Sonicate on ice for 1 minute at 40W to form a milky primary emulsion.

  • Secondary Emulsion (W/O/W): Dropwise, add the primary emulsion into 10 mL of an aqueous 2% (w/v) Polyvinyl Alcohol (PVA) solution under continuous homogenization (10,000 rpm for 3 minutes).

  • Solvent Evaporation: Stir the resulting emulsion magnetically at room temperature for 4 hours to evaporate the DCM, hardening the nanoparticles.

  • Purification: Recover the nanoparticles via ultracentrifugation (20,000 × g for 20 mins), wash twice with distilled water, and lyophilize.

The Self-Validation Checkpoint (Applicable to Both)

Before deploying these carriers, you must validate the Encapsulation Efficiency (EE%) and mass balance.

  • Action: Subject a 1 mL aliquot of the final formulation to ultrafiltration using a 10 kDa MWCO centrifugal filter unit.

  • Quantification: Quantify the drug in the filtrate ( Drugfree​ ) and the retentate ( Drugencapsulated​ after lysis with 0.1% Triton X-100) using HPLC.

  • Validation Logic: Calculate EE%=(Drugencapsulated​/Drugtotal​)×100 . Furthermore, (Drugfree​+Drugencapsulated​) must equal the initial input mass ±5% . If the mass balance fails, degradation occurred during synthesis. If EE%<70% for liposomes or <50% for PNPs, the formulation parameters (e.g., lipid ratios or polymer MW) must be recalibrated.

Workflow Start Formulation Selection L1 Lipid Dissolution (Linolenylamine + Helpers) Start->L1 P1 Polymer Dissolution (PLGA in Organic Solvent) Start->P1 L2 Thin-Film Hydration (Aqueous Buffer) L1->L2 L3 Extrusion / Sonication (Size Reduction) L2->L3 C1 Self-Validation & Characterization (DLS, Zeta, EE%) L3->C1 P2 Emulsification (Aqueous Surfactant) P1->P2 P3 Solvent Evaporation (Nanoprecipitation) P2->P3 P3->C1

Step-by-step formulation workflows for liposomes and polymeric nanoparticles.

Conclusion & Selection Matrix

The decision to use linolenylamine liposomes versus polymeric nanoparticles should be dictated by the therapeutic target. If the goal is gene silencing or mRNA transfection where rapid endosomal escape is the primary bottleneck, the high membrane fusogenicity of linolenylamine liposomes makes them the superior choice. Conversely, if the objective is oral delivery or long-term depot release of a small molecule, the robust structural integrity and predictable hydrolytic degradation of PLGA polymeric nanoparticles provide unmatched pharmacokinetic control 5[5].

References

  • Polymeric Lipid Hybrid Nanoparticles (PLNs) as Emerging Drug Delivery Platform—A Comprehensive Review of Their Properties, Preparation Methods, and Therapeutic Applications.
  • The Potency of Polymeric Nanoparticles as New Drug Delivery System: a Narrative Review. Universitas Padjadjaran (Unpad).
  • Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. Lifescience Global.
  • Lipid nanoparticle-mediated drug delivery to the brain.
  • Comparison between Free and Encapsulated Form of Epicatechin in Liposomes and In Polymeric Nanoparticles. European Society of Medicine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Linolenylamine for Laboratory Professionals

Hazard Profile of Linolenylamine: An Evidence-Based Assessment Linolenylamine is an unsaturated fatty amine. Based on the hazard profiles of analogous long-chain aliphatic amines such as Oleylamine and other cycloaliphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile of Linolenylamine: An Evidence-Based Assessment

Linolenylamine is an unsaturated fatty amine. Based on the hazard profiles of analogous long-chain aliphatic amines such as Oleylamine and other cycloaliphatic amines, a conservative hazard profile can be constructed. Aliphatic amines are recognized as strong bases and are considered severe eye and skin irritants[1].

  • Corrosivity: Expected to be corrosive, causing severe skin burns and eye damage upon contact. This is a primary hazard associated with aliphatic amines[1][2].

  • Irritation: Vapors may cause irritation to the respiratory tract[1].

  • Toxicity: While specific toxicity data for Linolenylamine is unavailable, related long-chain amines are harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazards: Long-chain aliphatic amines are often toxic to aquatic life with long-lasting effects[3]. Therefore, direct release into the environment must be strictly avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of Linolenylamine, a comprehensive PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling this substance.

Equipment Specification Rationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and corrosive vapors which can cause severe eye damage or blindness[2][4][5].
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).Prevents direct skin contact, which can lead to severe burns. It is advisable to double-glove for extended handling[4][5][6].
Body Protection Chemical-resistant apron over a lab coat.Provides a barrier against spills and splashes to the torso[6][7].
Clothing Long pants and closed-toe shoes.Ensures full skin coverage of the lower body and feet[6][7].
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of corrosive and irritating vapors[6][8].
Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of Linolenylamine must be conducted in a manner that neutralizes its immediate hazards and complies with institutional and regulatory standards. The following workflow provides a detailed, step-by-step methodology.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_options Disposal Options cluster_treatment On-site Treatment (for Dilute Aqueous Solutions ONLY) cluster_pickup Hazardous Waste Pickup prep Don Appropriate PPE hood Work in a Chemical Fume Hood prep->hood container Use a Designated, Labeled Corrosive Waste Container hood->container segregate Segregate from Incompatible Materials (e.g., Acids, Oxidizers) container->segregate pure_product Pure/Concentrated Linolenylamine segregate->pure_product aqueous_solution Dilute Aqueous Solution segregate->aqueous_solution hazmat_pickup Arrange for Hazardous Waste Pickup by EH&S or a Licensed Contractor pure_product->hazmat_pickup neutralize Neutralize with a Weak Acid (e.g., Citric Acid) to pH 5.5-9.5 aqueous_solution->neutralize check_ph Verify pH with Litmus Paper or a pH Meter neutralize->check_ph drain_disposal Dispose Down the Drain with Copious Amounts of Water (Check Local Regulations) check_ph->drain_disposal drain_disposal->hazmat_pickup If Neutralization is Not Feasible or Permitted

Caption: Decision workflow for the safe disposal of Linolenylamine.

Experimental Protocol for Neutralization (for dilute aqueous solutions only):

  • Preparation: Perform this procedure in a chemical fume hood while wearing all prescribed PPE.

  • Dilution: If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container (e.g., a large beaker). Never add water to the amine.

  • Neutralization: While stirring, slowly add a weak acid, such as citric acid or acetic acid. Monitor the pH of the solution using pH paper or a calibrated pH meter. Add the acid incrementally until the pH is between 5.5 and 9.5[9][10]. Be cautious as the neutralization reaction can be exothermic.

  • Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water (at least 20 parts water to 1 part neutralized solution)[9][10]. Crucially, you must verify this procedure against your institution's and local municipality's regulations for drain disposal [11]. If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using a chemical spill kit with absorbent pads. Do not use combustible materials like paper towels for large spills.

  • Neutralization of Spill Area: For spills of bases like Linolenylamine, a neutralizing agent such as citric acid can be used[6].

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent pads.

  • Disposal of Cleanup Materials: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous waste[7].

  • Decontamination: Decontaminate the spill area thoroughly.

Trustworthiness and Self-Validation: A Closed-Loop System

This protocol is designed as a self-validating system. The continuous monitoring of pH during neutralization ensures the corrosive hazard is eliminated before the final disposal step. The segregation of waste prevents unintended reactive hazards. Finally, adherence to institutional Environmental Health & Safety (EH&S) guidelines and local regulations provides an external layer of validation, ensuring compliance and safety. All chemical waste must be managed in accordance with your institution's policies and local, state, and federal regulations[12][13].

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • General Use SOP - Corrosive Materials. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Health and Safety Authority. Retrieved from [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]

  • Corrosive Liquids/Solids. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet. (2019, July 20). Retrieved from [Link]

  • Environmental impacts of amines and their degradation products: Current status and knowledge gaps. (n.d.). IEAGHG. Retrieved from [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009, September 15). Bellona.org. Retrieved from [Link]

  • Risk management scope for long-chain aliphatic amines. (2021, March 6). Canada.ca. Retrieved from [Link]

  • ANCAMINE® 2904 Curing Agent. (2015, March 17). Retrieved from [Link]

  • What Are the Environmental Concerns Related to the Use of Amine Solvents? (2025, November 30). Learn. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. (n.d.). EPA. Retrieved from [Link]

  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. (2017, June 30). Australian Government Department of Health. Retrieved from [Link]

  • Method for treating an amine-containing waste water. (n.d.). Google Patents.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved from [Link]

  • Amine Scrubbing Solvents. (n.d.). Sustainability. Retrieved from [Link]

  • Neutralizing Amine. (n.d.). Beta Pramesti Asia. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linolenylamine
Reactant of Route 2
Linolenylamine
© Copyright 2026 BenchChem. All Rights Reserved.